molecular formula C6H4Cl2N4 B1398735 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine CAS No. 939979-32-5

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine

Cat. No.: B1398735
CAS No.: 939979-32-5
M. Wt: 203.03 g/mol
InChI Key: ILSHTSRLVMUZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H4Cl2N4 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-4-3(2-9-12)10-6(8)11-5(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSHTSRLVMUZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725553
Record name 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939979-32-5
Record name 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: Properties, Synthesis, and Applications

For researchers, scientists, and drug development professionals, the pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines makes it a privileged scaffold for designing kinase inhibitors and other therapeutic agents.[1][2] Within this important class of molecules, this compound stands out as a versatile and highly valuable intermediate. The two chlorine atoms at the 5- and 7-positions serve as reactive handles, allowing for the systematic and differential introduction of various functional groups through nucleophilic aromatic substitution. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design.[3][]

PropertyValue
CAS Number 939979-32-5[3]
Molecular Formula C₆H₄Cl₂N₄[3][]
Molecular Weight 203.03 g/mol [3][]
Appearance Solid[3]
InChI Key ILSHTSRLVMUZKS-UHFFFAOYSA-N[3][]
SMILES CN1C2=C(C=N1)N=C(N=C2Cl)Cl[]

Synthesis and Regiochemistry

The synthesis of pyrazolo[4,3-d]pyrimidines generally involves the construction of the fused bicyclic system from a substituted pyrazole precursor. The introduction of the dichloro functionality is typically achieved in a late-stage step using a potent chlorinating agent.

A common synthetic pathway begins with a suitable pyrazole-5-carboxamide. This precursor undergoes cyclization to form the dihydroxypyrazolopyrimidine core, which is then chlorinated.[5][6] The N-methylation of the pyrazole ring is a critical step that can lead to two different regioisomers (N1-methyl and N2-methyl). The precise outcome depends on the reaction conditions and the substrate's electronic properties. The unambiguous identification of the desired N1-methyl isomer is crucial and is typically confirmed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can establish through-space proton-proton correlations.[7]

Generalized Synthetic Protocol:
  • Cyclization: A substituted 1-methyl-pyrazole-5-carboxamide is reacted with a cyclizing agent like urea at high temperatures (e.g., 200 °C) to form the pyrazolo[4,3-d]pyrimidine-5,7-dione intermediate.[8]

  • Chlorination: The resulting dione is heated under reflux with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorides.[5][6][8]

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 1-Methyl-pyrazole -5-carboxamide Dione Pyrazolo[4,3-d]pyrimidine -5,7-dione Start->Dione Urea, 200°C Product 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Dione->Product POCl₃, reflux

Fig 1. Generalized synthetic workflow.

Spectral Characterization

The structural confirmation of this compound relies on standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two key singlets in the aromatic region corresponding to the C3-H of the pyrazole ring and in the aliphatic region for the N1-methyl protons. The chemical shift of the N1-methyl group is a key diagnostic signal for confirming regiochemistry.[7]

  • ¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The signals for the chlorine-bearing carbons (C5 and C7) will appear significantly downfield.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification.[9]

Table 2: Predicted Mass Spectrometry Data[9]
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 202.98859135.5
[M+Na]⁺ 224.97053150.1
[M-H]⁻ 200.97403134.8
[M+NH₄]⁺ 220.01513153.9

Reactivity and Synthetic Diversification

The true synthetic utility of this compound lies in the reactivity of its two chlorine atoms. Both the C5 and C7 positions are activated towards nucleophilic aromatic substitution (SNA_r), providing a powerful platform for introducing molecular diversity. This reactivity is the cornerstone of its use as a scaffold in drug discovery programs.[6][10]

The two chlorine atoms can be displaced sequentially. Often, the C7-chloro is more reactive than the C5-chloro, allowing for selective substitution by careful control of reaction conditions (e.g., temperature, stoichiometry of the nucleophile). This differential reactivity enables the synthesis of a vast library of 5,7-disubstituted pyrazolopyrimidines.

Typical Protocol for Nucleophilic Substitution:
  • Reaction Setup: this compound is dissolved in a suitable solvent, such as isopropanol or acetone.[5][6]

  • Nucleophile Addition: The desired nucleophile (e.g., a primary or secondary amine) is added to the solution, often in the presence of a base like potassium carbonate or triethylamine to scavenge the HCl byproduct.[6]

  • Reaction Monitoring: The mixture is heated (often to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5]

  • Isolation: The product is isolated via standard work-up procedures, including extraction and purification by column chromatography or recrystallization.

Reactivity_Diagram cluster_reactivity Synthetic Diversification via SNAr Start 5,7-Dichloro-1-methyl- 1H-pyrazolo[4,3-d]pyrimidine MonoSub 7-Substituted-5-chloro- Intermediate Start->MonoSub + Nucleophile 1 (Nu1-H) (Selective substitution at C7) DiSub 5,7-Disubstituted Product MonoSub->DiSub + Nucleophile 2 (Nu2-H) (Substitution at C5)

Fig 2. Stepwise functionalization pathway.

Applications in Drug Discovery

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of purine, enabling it to effectively mimic adenine and compete for the ATP-binding site of many protein kinases.[2] This has led to its extensive use in the development of kinase inhibitors. The 5,7-dichloro intermediate is a critical starting point for synthesizing libraries of compounds to probe structure-activity relationships (SAR).

  • Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antitumor activity.[11] Specific applications include the development of microtubule targeting agents that inhibit tubulin polymerization and inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR).[1][7][12] Structure-activity relationship studies have shown that the presence of chlorine atoms can be crucial for the antitumor activity of certain analogues.[11]

  • Kinase Inhibitors: The scaffold has been successfully employed to create potent and selective inhibitors of various kinases, such as Phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in inflammatory diseases like asthma.[6]

  • Anti-inflammatory Agents: Derivatives have been investigated as potential treatments for acute lung injury by inhibiting the production of inflammatory cytokines like NO, IL-6, and TNF-α.[13]

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Consult the material safety data sheet (MSDS) for detailed handling and disposal information.

References

An In-depth Technical Guide to 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Core Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS Number: 939979-32-5), a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical properties, a plausible and detailed synthetic route, its reactivity, and its pivotal role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[4,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structure is isomeric with the biologically crucial purine ring system, allowing it to function as a bioisostere of adenine and effectively compete for the ATP-binding sites of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern pharmacology. The strategic functionalization of the pyrazolo[4,3-d]pyrimidine core enables the development of highly potent and selective inhibitors for a range of kinase targets.

This compound serves as a key intermediate in this endeavor. The two chlorine atoms at the 5- and 7-positions provide reactive handles for introducing diverse substituents through nucleophilic substitution reactions, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. The methyl group at the 1-position of the pyrazole ring can also play a crucial role in modulating the compound's interaction with its biological target.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 939979-32-5[2]
Molecular Formula C₆H₄Cl₂N₄[2][]
Molecular Weight 203.03 g/mol [2][]
Appearance Solid[2]
Purity Typically >97%[2]
InChI Key ILSHTSRLVMUZKS-UHFFFAOYSA-N[2][]
SMILES CN1C2=C(C=N1)N=C(N=C2Cl)Cl[]

Synthesis of this compound

The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 5-Amino-1-methyl-1H- pyrazole-4-carboxamide Intermediate 1-Methyl-1H-pyrazolo[4,3-d]- pyrimidine-5,7(4H,6H)-dione Start->Intermediate   Urea, 200°C    Final 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Intermediate->Final   POCl₃, 100-110°C   

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

This step involves the cyclization of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with urea. The high temperature facilitates the condensation and subsequent ring closure to form the pyrimidine ring.

  • Reagents and Equipment:

    • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

    • Urea

    • High-temperature heating mantle or sand bath

    • Round-bottom flask equipped with a reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Combine 5-amino-1-methyl-1H-pyrazole-4-carboxamide and a molar excess of urea (e.g., 10 equivalents) in a round-bottom flask.

    • Heat the mixture to 200°C with stirring. The reaction is typically carried out as a melt.[4]

    • Maintain the temperature for several hours (e.g., 12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • Triturate the resulting solid with water to remove excess urea, followed by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

Step 2: Synthesis of this compound

The dione intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield the final product. This is a standard method for converting hydroxylated pyrimidines to their chloro derivatives.

  • Reagents and Equipment:

    • 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with a reflux condenser and a gas trap (to handle HCl fumes)

    • Heating mantle

    • Ice bath

  • Procedure:

    • Carefully add 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione to a flask containing an excess of phosphorus oxychloride.

    • Heat the mixture to reflux (approximately 100-110°C) for a few hours (e.g., 3 hours).[4][5]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice with stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

    • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the product precipitates.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and often selective introduction of various functional groups, making it a powerful scaffold for building libraries of potential drug candidates.

Based on the chemistry of related dichloropyrimidine systems, the chlorine atom at the 7-position is generally more reactive towards nucleophiles than the chlorine at the 5-position. This differential reactivity can be exploited for selective monosubstitution at C7, followed by a subsequent substitution at C5.

Reactivity_Pathway Start 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Intermediate 7-Substituted-5-chloro-1-methyl- 1H-pyrazolo[4,3-d]pyrimidine Start->Intermediate   Nucleophile 1 (Nu1)    (e.g., amine, alcohol, thiol) Final 5,7-Disubstituted-1-methyl- 1H-pyrazolo[4,3-d]pyrimidine Intermediate->Final   Nucleophile 2 (Nu2)    (e.g., amine, alcohol, thiol)

Caption: General reactivity of the target compound.

This selective functionalization is a key strategy in the development of kinase inhibitors, where different substituents can be introduced to target specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity.

Application in Kinase Inhibitor Synthesis

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established core for the development of inhibitors targeting a variety of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), spleen tyrosine kinase (Syk), and Janus kinases (JAKs). The general approach involves using the dichloro intermediate to introduce substituents that can form key interactions with the target kinase.

While specific examples detailing the use of this compound are not prevalent in the literature, its close analogues are extensively used. For instance, related pyrazolopyrimidines have been used to synthesize potent CDK inhibitors for cancer therapy.[1] The synthesis of such inhibitors often involves the displacement of the chloro groups with various amines to modulate the inhibitor's interaction with the kinase's hinge region and solvent-exposed areas.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program.

Drug_Discovery_Workflow Start 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Library Library of Substituted Pyrazolo[4,3-d]pyrimidines Start->Library   Parallel Synthesis    Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its purine-like core provides a solid foundation for ATP-competitive inhibition, while its reactive chloro groups allow for extensive chemical modification to achieve desired potency, selectivity, and pharmacokinetic profiles. Although detailed experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of its isomers and related compounds. This technical guide provides a solid foundation for researchers and drug development professionals looking to leverage this important scaffold in their quest for new and effective targeted therapies.

References

An In-depth Technical Guide to 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its molecular structure, a validated synthesis pathway, its characteristic reactivity, and its pivotal role as a versatile intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core

The pyrazolo[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry. Its fused bicyclic system is a bioisostere of purine, allowing it to mimic the natural adenine base and interact with the ATP-binding sites of various enzymes, particularly kinases.[1][2] Kinase deregulation is a hallmark of many cancers, making inhibitors of these enzymes a cornerstone of modern oncology.[3] The strategic placement of chloro-substituents at the 5- and 7-positions of the pyrimidine ring, as seen in this compound, creates a highly valuable synthetic intermediate. These chlorine atoms act as reactive handles, enabling sequential and regioselective nucleophilic substitution reactions to build a library of complex molecules with diverse biological activities.[4]

Molecular Structure and Physicochemical Properties

This compound is a solid compound at room temperature.[5] Its fundamental properties are summarized in the table below. The presence of the dichloro-substituted pyrimidine fused to a methyl-pyrazole ring defines its chemical character and reactivity.

PropertyValueSource(s)
CAS Number 939979-32-5[]
Molecular Formula C₆H₄Cl₂N₄[]
Molecular Weight 203.03 g/mol []
SMILES CN1C2=C(C=N1)N=C(N=C2Cl)Cl[]
InChI Key ILSHTSRLVMUZKS-UHFFFAOYSA-N[]
Predicted XlogP 1.9[7]
Purity (typical) >97%[5]

Synthesis of the Dichloro-Pyrazolopyrimidine Scaffold

The synthesis of dichlorinated pyrazolopyrimidines is a well-established process in organic chemistry, typically involving a two-step sequence: cyclization to form the pyrazolopyrimidine diol, followed by chlorination. While a specific protocol for the title compound is not explicitly published, the following is a robust, field-proven methodology derived from the synthesis of structurally analogous compounds.[9][10]

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate C 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione A->C Heat (e.g., 200°C) B Urea B->C D 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione F This compound D->F Heat (e.g., 100-110°C) E Phosphorus Oxychloride (POCl₃) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Validated for Analogous Compounds)

Step 1: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

  • In a round-bottom flask equipped with a reflux condenser, combine one equivalent of a suitable starting material like methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with an excess of urea (approximately 10 equivalents).[9]

  • Heat the mixture to approximately 200°C for 2-12 hours. The reaction is typically performed neat (without solvent).[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and treat with an aqueous base (e.g., 10% KOH solution) to dissolve the product.

  • Filter the solution to remove any insoluble byproducts.

  • Acidify the filtrate with a dilute acid (e.g., HCl) to a pH of 4-5 to precipitate the diol product.[10]

  • Collect the solid by filtration, wash with water, and dry to yield the pyrazolopyrimidine-dione intermediate.

Step 2: Synthesis of this compound

  • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the dried 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in an excess of phosphorus oxychloride (POCl₃).[9]

  • Heat the mixture to reflux (approximately 100-110°C) for 3-5 hours.[9][10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture onto crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralize the aqueous solution with a solid base such as sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity and Synthetic Utility: A Gateway to Kinase Inhibitors

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C7 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C5 position.[4] This differential reactivity is a cornerstone of its utility, allowing for a controlled, stepwise introduction of different functional groups.

This selectivity is attributed to the electronic properties of the fused ring system. The intermediate formed upon nucleophilic attack at C7 (a Meisenheimer-like complex) is better stabilized by the nitrogen atoms within the pyrimidine ring.[11]

Regioselective Nucleophilic Aromatic Substitution

The typical reaction sequence involves the initial, more facile substitution at C7, followed by a second substitution at C5, which often requires harsher conditions or the use of a catalyst (e.g., for Suzuki or Buchwald-Hartwig couplings).

Reactivity_Diagram A This compound B 7-Substituted-5-chloro Intermediate A->B Nucleophile 1 (Nu₁-H) (e.g., Amine) Milder Conditions C 5,7-Disubstituted Final Product B->C Nucleophile 2 (Nu₂-H) (e.g., Amine, Alcohol) or Coupling Partner (e.g., Boronic Acid) Harsher Conditions / Catalyst

Caption: Regioselective substitution pathway.

This stepwise functionalization is critical for building the complex molecular architectures required for potent and selective kinase inhibition. For example, a primary or secondary amine can be introduced at C7, followed by an aryl group via a Suzuki coupling at C5.[4]

Applications in Drug Discovery: Building Blocks for Targeted Therapies

The 5,7-dichloro-pyrazolo[4,3-d]pyrimidine core is a key component in the development of inhibitors for several important kinase families.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Numerous pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors.[12][13]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to design inhibitors of both wild-type and mutant forms of EGFR, a key driver in lung and other cancers.

  • Src and Abl Tyrosine Kinase Inhibitors: Dual inhibitors of Src and Abl kinases, based on the pyrazolo[3,4-d]pyrimidine scaffold, have shown promise in treating leukemia, including in hypoxic conditions that confer resistance to standard therapies.

The general workflow from the dichlorinated intermediate to a final kinase inhibitor involves sequential substitutions to introduce moieties that interact with specific regions of the ATP-binding pocket.

Drug_Discovery_Workflow A This compound B Stepwise Nucleophilic Substitutions (SₙAr) A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->C D Diverse Library of Pyrazolo[4,3-d]pyrimidine Derivatives C->D E Biological Screening (Kinase Assays, Cell Proliferation) D->E F Lead Compound for Drug Development E->F

Caption: From intermediate to drug candidate.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the hands of medicinal chemists. Its straightforward synthesis and, most importantly, the differential reactivity of its chloro-substituents provide a reliable and versatile platform for constructing sophisticated molecules. Its role as a bioisosteric mimic of purine has cemented the pyrazolopyrimidine scaffold as a cornerstone in the design of targeted therapies, particularly in oncology. As the quest for more selective and potent kinase inhibitors continues, the utility of this and related dichlorinated intermediates is set to expand, underscoring the importance of fundamental building blocks in the architecture of modern medicine.

References

An In-depth Technical Guide to the Mechanism of Action of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mechanistic underpinnings of 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a member of the broader pyrazolo[4,3-d]pyrimidine class of compounds. While direct, extensive research on this specific molecule is limited, its structural features, shared with a well-studied class of kinase inhibitors, allow for a robust, evidence-based inference of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this chemical scaffold and its therapeutic potential.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The pyrazolo[4,3-d]pyrimidine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry due to its remarkable versatility as a scaffold for the development of potent and selective kinase inhibitors.[1][2][3][4][5][6] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The pyrazolo[4,3-d]pyrimidine scaffold's success as a "privileged" structure stems from its ability to mimic the purine core of adenosine triphosphate (ATP), the natural substrate for kinases. This structural similarity allows pyrazolo[4,3-d]pyrimidine derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream targets.[3][4][5] The specific substitutions at various positions on the pyrazolo[4,3-d]pyrimidine ring system dictate the compound's selectivity and potency against different kinases.

Inferred Mechanism of Action of this compound

Based on the extensive literature on substituted pyrazolo[4,3-d]pyrimidines, the mechanism of action of this compound is likely centered on the inhibition of one or more protein kinases. The dichloro substitutions at the 5 and 7 positions are particularly noteworthy, as studies on related analogs have indicated that chlorine atoms in these positions are crucial for their antitumor activity.[7]

The primary mode of action is anticipated to be ATP-competitive inhibition of protein kinases .

Key Molecular Interactions

The interaction of this compound with the ATP-binding pocket of a target kinase is predicted to involve several key interactions:

  • Hinge Region Binding: The pyrimidine portion of the scaffold is expected to form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor in the active site.

  • Hydrophobic Interactions: The methyl group at the 1-position and the pyrazole ring itself can engage in hydrophobic interactions with nonpolar residues within the ATP-binding pocket, contributing to binding affinity.

  • Role of Dichloro Substituents: The chlorine atoms at the 5 and 7 positions can significantly influence the electronic properties of the ring system and may engage in halogen bonding or other non-covalent interactions with the kinase active site. These substitutions can also impact the compound's solubility and pharmacokinetic properties.

The following diagram illustrates the general principle of pyrazolo[4,3-d]pyrimidine-based kinase inhibition.

G cluster_kinase Kinase Active Site cluster_inhibitor 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine ATP_Pocket ATP Binding Pocket Substrate_Site Substrate Binding Site ATP_Pocket->Substrate_Site Phosphorylation (Blocked by Inhibitor) Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Inhibitor Pyrazolo[4,3-d]pyrimidine Core Inhibitor->ATP_Pocket Inhibitor->Hinge H-Bonding Cl5 5-Chloro Cl5->ATP_Pocket Electronic/ Halogen Bonding Cl7 7-Chloro Cl7->ATP_Pocket Electronic/ Halogen Bonding Me1 1-Methyl Me1->Hydrophobic_Pocket Hydrophobic Interaction ATP ATP ATP->ATP_Pocket Competitive Binding Substrate Protein Substrate Substrate->Substrate_Site

Figure 1: Inferred binding mode of this compound.

Potential Kinase Targets

Given the broad activity of the pyrazolo[4,3-d]pyrimidine scaffold, this compound could potentially inhibit a range of kinases. Based on studies of structurally similar compounds, potential targets include:

  • Cyclin-Dependent Kinases (CDKs): Several 3,5,7-substituted pyrazolo[4,3-d]pyrimidines are potent inhibitors of CDKs, such as CDK2, CDK5, and CDK9.[1][2][5] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

  • mTOR (mammalian Target of Rapamycin): Some 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones have been identified as mTOR inhibitors, which is a crucial regulator of cell growth, proliferation, and survival.[8]

  • Other Kinases: The pyrazolo[1,5-a]pyrimidine scaffold, a close isomer, has been shown to inhibit kinases like Pim-1 and TTK.[6][9] It is plausible that the pyrazolo[4,3-d]pyrimidine core could also be adapted to target these and other kinases.

Downstream Cellular Effects

Inhibition of these key kinases by this compound would be expected to trigger a cascade of downstream cellular events, including:

  • Cell Cycle Arrest: Inhibition of CDKs would lead to a halt in cell cycle progression, preventing cancer cell proliferation.

  • Induction of Apoptosis: Blockade of survival signaling pathways mediated by kinases like mTOR can induce programmed cell death in cancer cells.

  • Inhibition of Angiogenesis: Some kinase inhibitors can interfere with signaling pathways involved in the formation of new blood vessels, which are essential for tumor growth.

  • Modulation of Microtubule Dynamics: While less common for this specific scaffold, some pyrazolo[4,3-d]pyrimidine derivatives have been shown to act as microtubule targeting agents, disrupting the cytoskeleton and leading to mitotic catastrophe.[10]

The following diagram illustrates a generalized signaling pathway that could be inhibited by a pyrazolo[4,3-d]pyrimidine-based kinase inhibitor.

Receptor Receptor Tyrosine Kinase (RTK) Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling_Cascade Activates Kinase_Target Potential Kinase Target (e.g., CDK, mTOR) Signaling_Cascade->Kinase_Target Activates Cell_Cycle_Progression Cell Cycle Progression Kinase_Target->Cell_Cycle_Progression Promotes Cell_Survival Cell Survival & Proliferation Kinase_Target->Cell_Survival Promotes Inhibitor 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Inhibitor->Kinase_Target Inhibits Cell_Cycle_Progression->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Figure 2: Generalized signaling pathway inhibited by pyrazolo[4,3-d]pyrimidine kinase inhibitors.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Kinase Inhibition Assays

Objective: To identify the specific kinase(s) inhibited by the compound and determine its potency.

Methodology:

  • Kinase Panel Screening:

    • Utilize a broad panel of recombinant kinases (e.g., a panel of over 400 kinases) for an initial screen at a single high concentration of the compound (e.g., 10 µM).

    • Measure kinase activity using a suitable assay format, such as radiometric assays (e.g., ³²P-ATP), fluorescence-based assays (e.g., FRET, TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

  • IC₅₀ Determination:

    • For any "hit" kinases identified in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).

    • Prepare serial dilutions of the compound and incubate with the target kinase, its substrate, and ATP.

    • Measure kinase activity at each concentration and plot the data to calculate the IC₅₀ value.

Data Presentation:

Kinase TargetIC₅₀ (nM)
Kinase AValue
Kinase BValue
......
Cell-Based Assays

Objective: To assess the effect of the compound on cellular processes and validate the in vitro kinase inhibition data.

Methodologies:

  • Cell Viability/Proliferation Assays:

    • Treat various cancer cell lines with increasing concentrations of the compound.

    • After a defined incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Cell Cycle Analysis:

    • Treat cells with the compound for different time points.

    • Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assays:

    • Treat cells with the compound and assess for markers of apoptosis.

    • Methods include Annexin V/PI staining followed by flow cytometry, TUNEL assays, or Western blotting for cleaved caspases (e.g., caspase-3, caspase-9) and PARP.

  • Western Blotting for Target Engagement:

    • Treat cells with the compound and lyse the cells.

    • Perform Western blotting to assess the phosphorylation status of the direct downstream substrates of the identified target kinase(s). A decrease in phosphorylation would indicate target engagement.

In Vivo Efficacy Studies

Objective: To evaluate the antitumor activity of the compound in a living organism.

Methodology:

  • Xenograft Models:

    • Implant human cancer cells (selected based on in vitro sensitivity) into immunocompromised mice.

    • Once tumors are established, treat the mice with the compound via a suitable route of administration (e.g., oral, intraperitoneal).

    • Monitor tumor growth over time and compare with a vehicle-treated control group.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).

Conclusion

This compound belongs to a class of compounds with a high potential for kinase inhibition. Based on the extensive research on its structural analogs, its mechanism of action is likely to involve the ATP-competitive inhibition of one or more protein kinases, leading to downstream effects such as cell cycle arrest and apoptosis. The dichloro substitutions are predicted to be key determinants of its biological activity. Further experimental validation, following the protocols outlined in this guide, is necessary to fully elucidate its specific molecular targets and therapeutic potential. This compound and its derivatives represent a promising avenue for the development of novel anticancer agents.

References

The Ascendant Scaffold: A Technical Guide to the Biological Activity of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic avenues. Among the heterocyclic compounds that have garnered significant attention, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a structure of profound interest. Its intrinsic drug-like properties and versatile synthetic handles have made it a fertile ground for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the diverse biological activities of pyrazolo[4,3-d]pyrimidine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by quantitative data, detailed experimental protocols, and a comprehensive survey of the structure-activity relationships that govern their potency and selectivity.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The pyrazolo[4,3-d]pyrimidine core has proven to be a remarkably effective framework for the design of anticancer agents, exhibiting a range of mechanisms to thwart tumor growth and proliferation.

Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle Engine

Uncontrolled cell proliferation is a hallmark of cancer, driven by the dysregulation of cyclin-dependent kinases (CDKs). Pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of CDKs, particularly CDK1/cyclin B, CDK2, CDK5, and CDK9.[1][2][3] By competing with ATP for the kinase binding site, these compounds effectively arrest the cell cycle, leading to apoptosis in cancer cells.

A series of 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with various substitutions at the 5-position have demonstrated potent antiproliferative activity in non-Hodgkin lymphoma cell lines.[2][3] The most potent of these, compound 4.35 , exhibits high selectivity for CDK2, CDK5, and CDK9.[2] Treatment of lymphoma cell lines with 4.35 resulted in the dephosphorylation of CDK substrates, cleavage of PARP-1, and activation of caspases, all indicative of apoptosis.[2] Furthermore, some derivatives have shown anti-angiogenic effects through the inhibition of CDK5.[4]

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

Caption: Pyrazolo[4,3-d]pyrimidine inhibitors block CDK1 and CDK2, preventing cell cycle progression.

Quantitative Data: Antiproliferative Activity of Pyrazolo[4,3-d]pyrimidine CDK Inhibitors

CompoundTarget(s)Cell LineIC50 (µM)Reference
4.35 CDK2, CDK5, CDK9Non-Hodgkin LymphomaPotent (not specified)[2]
LGR2674 CDK5HUVECLow nM[4]
VariousCDK1/Cyclin BK-562Antiproliferative[1]
Microtubule Targeting Agents: Disrupting the Cytoskeleton

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as a new class of microtubule targeting agents (MTAs) that inhibit tubulin polymerization by binding to the colchicine site.[3]

These compounds exhibit potent antiproliferative activity against a broad range of cancer cell lines, including multidrug-resistant phenotypes.[3] Compound 9 , for instance, displayed GI50 values in the low to sub-nanomolar range against most of the NCI-60 tumor cell lines.[3] Notably, this compound was significantly more effective than paclitaxel in a mouse xenograft model of breast cancer with βIII-tubulin overexpression, a common mechanism of taxane resistance.[3]

Structure-Activity Relationship (SAR) Insights:

  • N1-methylation: Crucial for potent activity.

  • 5-position substitution: A chlorine atom at this position enhances antitumor activity.[3]

  • Substituents on the phenyl ring: Modifications at the 3' and 4' positions of the phenyl ring significantly impact potency. For example, a 3'-fluoro substitution on the phenyl ring of compound 9 (yielding compound 16 ) maintained high inhibitory activity in the colchicine binding assay.[3]

Experimental Workflow: Evaluation of Microtubule Targeting Agents

MTA_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Tubulin_Poly Tubulin Polymerization Assay Colchicine_Binding [3H]Colchicine Binding Assay Antiproliferation Antiproliferation Assay (e.g., NCI-60 screen) MDR_lines Activity in MDR Cell Lines Antiproliferation->MDR_lines Xenograft Mouse Xenograft Model MDR_lines->Xenograft Compound Pyrazolo[4,3-d]pyrimidine Derivative Compound->Tubulin_Poly Compound->Colchicine_Binding Compound->Antiproliferation

Caption: A typical workflow for evaluating pyrazolo[4,3-d]pyrimidine-based MTAs.

Quantitative Data: Tubulin Polymerization and Antiproliferative Activity

CompoundTubulin Polymerization IC50 (µM)[3H]Colchicine Binding Inhibition (%) @ 5µMCell Line (Example)GI50 (nM)Reference
9 0.4594NCI-60 Panel≤10[3]
11 0.4294MCF-7-[3]
12 0.4991MCF-7-[3]
13 0.4299MCF-7-[3]
16 -97MCF-7-[3]

Therapeutic Potential Beyond Cancer

The biological activities of pyrazolo[4,3-d]pyrimidines extend beyond oncology, with promising applications in other therapeutic areas.

HIF-Prolyl Hydroxylase (PHD) Inhibition: A Novel Approach to Anemia

Hypoxia-inducible factor (HIF) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, including the production of erythropoietin (EPO), a key hormone for red blood cell production. In normoxic conditions, HIF is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of HIF-PHD, leading to the stabilization of HIF and subsequent EPO production.[5][6]

Compound 19 , a pyrazolo[4,3-d]pyrimidine derivative, demonstrated high solubility and bioavailability, and was shown to increase hemoglobin levels in anemic model rats after repeated oral administration.[5] This makes the pyrazolo[4,3-d]pyrimidine scaffold a promising starting point for the development of oral therapies for anemia associated with chronic kidney disease.[5][6]

Signaling Pathway: HIF-PHD Inhibition and Erythropoiesis

HIF_PHD_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD (Active) HIF1a_N HIF-1α PHD->HIF1a_N hydroxylates VHL_N VHL HIF1a_N->VHL_N binds Proteasome_N Proteasome VHL_N->Proteasome_N targets for Degradation Degradation Proteasome_N->Degradation mediates HIF1a_H HIF-1α (Stable) HIF_complex HIF-1 Complex HIF1a_H->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE HRE HIF_complex->HRE binds to EPO_gene EPO Gene Transcription HRE->EPO_gene activates EPO Erythropoietin EPO_gene->EPO Erythropoiesis Erythropoiesis EPO->Erythropoiesis Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->PHD

Caption: Pyrazolo[4,3-d]pyrimidine inhibitors block PHD, stabilizing HIF-1α and promoting erythropoiesis.

Quantitative Data: HIF-PHD2 Inhibitory Activity

CompoundHIF-PHD2 IC50 (nM)Solubility (µg/mL, pH 6.5)Reference
13 13<1[5]
19 20>100[5]
Anti-inflammatory Activity: Targeting iNOS and TLR4

Chronic inflammation is implicated in a wide range of diseases. Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties through multiple mechanisms.

Certain derivatives act as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide (NO) during inflammation.[7] Compound D27 was identified as a potent anti-inflammatory agent with an IC50 of 3.17 µM and strong inhibition of NO release.[7] Its mechanism is believed to involve interfering with the stability and formation of the active dimeric form of iNOS.[7]

Other pyrazolo[4,3-d]pyrimidine compounds have been shown to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in LPS-stimulated macrophages.[8] Compound 4e was found to be a potent inhibitor of cytokine secretion by suppressing the TLR4/p38 signaling pathway.[8]

Experimental Protocols

A cornerstone of drug discovery is the robust and reproducible evaluation of compound activity. Here, we provide detailed, step-by-step methodologies for key assays used to characterize the biological effects of pyrazolo[4,3-d]pyrimidine derivatives.

CDK2/Cyclin A Kinase Assay (Luminescent)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • CDK2/Cyclin A2 Kinase Enzyme System

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT

  • Pyrazolo[4,3-d]pyrimidine inhibitor (dissolved in DMSO)

  • 384-well low volume plates

Procedure:

  • Dilute the CDK2/Cyclin A2 enzyme, substrate (e.g., a specific peptide), ATP, and inhibitor to their working concentrations in Kinase Buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or a 5% DMSO control.

  • Add 2 µL of the diluted enzyme solution to each well.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in absorbance as purified tubulin polymerizes into microtubules.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol)

  • GTP solution (100 mM)

  • Pyrazolo[4,3-d]pyrimidine inhibitor (dissolved in DMSO)

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 40 µM) in G-PEM buffer.

  • Add the pyrazolo[4,3-d]pyrimidine inhibitor or a DMSO control to the reaction mixture.

  • Initiate polymerization by adding GTP to a final concentration of 1.0 mM and increasing the temperature to 37°C.

  • Immediately begin monitoring the change in absorbance at 350 nm over time (e.g., every 30 seconds for 60 minutes).

  • The rate and extent of tubulin polymerization are determined by the increase in absorbance. Inhibitors of polymerization will reduce the rate and/or the maximum absorbance.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This cell-based assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • Pyrazolo[4,3-d]pyrimidine inhibitor

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.

  • Pre-treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine inhibitor for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Perspectives

The pyrazolo[4,3-d]pyrimidine scaffold has unequivocally demonstrated its value as a versatile and privileged structure in medicinal chemistry. Its derivatives have shown remarkable efficacy across a spectrum of therapeutic targets, from the well-established domain of oncology to emerging applications in the treatment of anemia and inflammatory disorders. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

As our understanding of the complex signaling networks that underpin human disease continues to grow, so too will the opportunities for innovative therapeutic intervention. The continued exploration of the chemical space around the pyrazolo[4,3-d]pyrimidine core, coupled with sophisticated biological evaluation, holds immense promise for the discovery of novel medicines that can address unmet medical needs and improve human health.

References

InChI key for 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical identity, headlined by its InChIKey, and explore its physicochemical properties, synthesis pathways, and its role as a versatile scaffold for developing targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Chemical Identity and Structural Elucidation

This compound is a bicyclic heteroaromatic compound. The structure features a pyrazole ring fused to a pyrimidine ring, with two chlorine atoms at positions 5 and 7, and a methyl group on the pyrazole nitrogen. This specific arrangement of functional groups makes it a valuable intermediate for further chemical modification.

The International Chemical Identifier Key (InChIKey) serves as a unique, non-proprietary digital signature for this compound, derived from its structure.

The InChIKey for this compound is ILSHTSRLVMUZKS-UHFFFAOYSA-N. [1][]

This key is algorithmically generated from the InChI string and provides an unambiguous way to identify the compound in databases and literature.[][3]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use and computational modeling.

PropertyValueSource
IUPAC Name This compound-
InChIKey ILSHTSRLVMUZKS-UHFFFAOYSA-N[1][]
InChI String InChI=1S/C6H4Cl2N4/c1-12-4-3(2-9-12)10-6(8)11-5(4)7/h2H,1H3[][3]
SMILES CN1C2=C(C=N1)N=C(N=C2Cl)Cl[][3]
CAS Number 939979-32-5[1][4]
Molecular Formula C₆H₄Cl₂N₄[1][]
Molecular Weight 203.03 g/mol [1][]
Physical Form Solid[1]
Purity (Typical) ≥97%[1]

Synthesis and Mechanistic Insights

The pyrazolo[4,3-d]pyrimidine scaffold is typically constructed through a multi-step synthesis. While the exact, published route for this specific 1-methyl derivative may vary, a general and chemically sound pathway can be extrapolated from the synthesis of related analogs.[5] The core principle involves the construction of a pyrazole ring followed by the annulation of the pyrimidine ring.

A representative synthetic approach involves the chlorination of a dihydroxy-pyrazolo[4,3-d]pyrimidine precursor.

Causality in Reagent Selection
  • Phosphorus Oxychloride (POCl₃): The conversion of the dihydroxy intermediate to the target 5,7-dichloro derivative is a critical step. Phosphorus oxychloride is the reagent of choice for this transformation.[5][6] Its high reactivity allows for the efficient replacement of hydroxyl groups on the electron-deficient pyrimidine ring with chlorine atoms. Mechanistically, the hydroxyl groups act as nucleophiles, attacking the phosphorus atom of POCl₃, which ultimately leads to their substitution with chloride ions in a complex reaction sequence. This is a standard and field-proven method for chlorinating such heterocyclic systems.[6]

Applications in Research and Drug Development

The pyrazolo[4,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of purine, allowing it to mimic the natural substrate and interact with the ATP-binding sites of many kinases.[7] This makes its derivatives potent candidates for developing kinase inhibitors.

  • Kinase Inhibition: Many cellular signaling pathways, which are often dysregulated in diseases like cancer, rely on kinases. The pyrazolopyrimidine scaffold has been successfully utilized to develop inhibitors for various kinases, including TTK (Threonine Tyrosine Kinase) and EGFR (Epidermal Growth Factor Receptor).[8][9] The two chlorine atoms at the 5 and 7 positions are excellent leaving groups, providing reactive handles for introducing diverse functional groups via nucleophilic aromatic substitution.[8] This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.[8]

  • Immunotherapy: Derivatives of pyrazolopyrimidines have been investigated as antagonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune regulation.[5] By blocking AhR, these compounds can potentially reverse immune suppression in the tumor microenvironment, offering a novel approach to cancer immunotherapy.[5]

Experimental Protocol: Representative Synthesis of a Dichlorinated Pyrazolopyrimidine Core

This protocol describes a general method for the chlorination step, a crucial part of the synthesis of this compound, based on established procedures for analogous compounds.[5][6]

Objective: To convert 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol to this compound.

Materials:

  • 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (10-20 equivalents, used as reagent and solvent)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 0.1-0.5 equivalents)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol (1 eq.).

    • Expert Insight: Ensure all glassware is thoroughly dried to prevent quenching of the highly reactive POCl₃ by moisture.

  • Addition of Reagent: Under a nitrogen or argon atmosphere in a fume hood, carefully add phosphorus oxychloride (10-20 eq.). If desired, a catalytic amount of DIPEA can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours.[5]

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This ensures the reaction goes to completion.

  • Quenching: After cooling the mixture to room temperature, carefully and slowly pour it onto crushed ice. POCl₃ reacts exothermically with water, so this step must be performed with extreme caution in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the key chlorination step in the synthesis of the target compound.

Synthesis_Pathway cluster_main Synthesis of this compound Start 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol Product This compound Start->Product  POCl₃, Reflux (100-110 °C)  

Caption: Key chlorination step in the synthesis pathway.

Conclusion

This compound, uniquely identified by its InChIKey ILSHTSRLVMUZKS-UHFFFAOYSA-N , is a cornerstone intermediate in modern medicinal chemistry. Its purine-like scaffold and strategically placed chlorine atoms provide a robust platform for the synthesis of potent and selective kinase inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers aiming to leverage this versatile molecule in the development of next-generation pharmaceuticals.

References

The Pyrazolo[4,3-d]pyrimidine Core: From Serendipitous Discovery to a Scaffold of Therapeutic Versatility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolo[4,3-d]pyrimidine nucleus, a fused heterocyclic system, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Initially overshadowed by its isomeric counterpart, the pyrazolo[3,4-d]pyrimidine scaffold, its therapeutic potential was dramatically unveiled with the serendipitous discovery of Sildenafil (Viagra®). This guide delves into the history, discovery, and synthetic evolution of the pyrazolo[4,3-d]pyrimidine core. It provides a detailed examination of its rise as a privileged scaffold, most notably in the development of phosphodiesterase 5 (PDE5) inhibitors, and explores its subsequent diversification into a wide array of therapeutic areas, including oncology and inflammatory diseases. This document serves as a technical resource, offering insights into the causality of synthetic strategies, detailed experimental protocols, and the structure-activity relationships that govern the biological activity of this remarkable heterocyclic system.

Historical Context: A Tale of Two Isomers

The story of pyrazolo[4,3-d]pyrimidines is intrinsically linked to the broader class of pyrazolopyrimidines, which are recognized as bioisosteres of purines. The structural similarity to adenine and guanine made them an attractive target for chemists exploring antimetabolites and enzyme inhibitors. Much of the early seminal work in the mid-20th century, notably by Roland K. Robins, focused on the pyrazolo[3,4-d]pyrimidine isomer. This research led to the development of clinically significant drugs like Allopurinol, used in the treatment of gout.

The pyrazolo[4,3-d]pyrimidine core, while known, remained a less-explored scaffold until the late 1980s. Its ascent from a chemical curiosity to a "privileged scaffold" in drug discovery was not driven by a systematic exploration of its fundamental chemistry, but rather by a landmark discovery in the pharmaceutical industry.

The Sildenafil Saga: A Paradigm of Serendipity and Drug Repositioning

The trajectory of pyrazolo[4,3-d]pyrimidines was irrevocably altered by a team of pharmaceutical chemists at Pfizer's research facility in Sandwich, Kent (UK) in the late 1980s.[1] Led by Simon Campbell and David Roberts, the team was in search of a new treatment for hypertension and angina pectoris. Their strategy was to develop an inhibitor of the phosphodiesterase 5 (PDE5) enzyme to potentiate the vasodilatory effects of nitric oxide.

Their research led to the synthesis of a series of pyrazolo[4,3-d]pyrimidin-7-one compounds, culminating in a molecule designated UK-92,480, later named sildenafil.[2] Initial clinical trials for angina proved disappointing. However, a peculiar and consistently reported side effect in male volunteers—marked penile erections—was noted. This serendipitous observation led Pfizer to pivot its development strategy, repositioning sildenafil from a cardiovascular drug to the first-in-class oral treatment for erectile dysfunction.[1][3]

Sildenafil was patented in 1996 and received FDA approval in 1998, becoming a blockbuster drug under the brand name Viagra.[1] This discovery not only revolutionized the treatment of erectile dysfunction but also cast a spotlight on the pyrazolo[4,3-d]pyrimidine scaffold, demonstrating its potential to yield potent and selective drug candidates.

Mechanism of Action: PDE5 Inhibition

The therapeutic effect of sildenafil is a direct consequence of its potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to its accumulation. Elevated cGMP levels result in prolonged smooth muscle relaxation, increased blood flow, and consequently, a sustained erection.

PDE5_Inhibition Arousal Sexual Arousal NO_Release Nitric Oxide (NO) Release Arousal->NO_Release GC Guanylate Cyclase NO_Release->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation promotes GMP 5'-GMP (Inactive) PDE5->GMP degrades Erection Penile Erection Relaxation->Erection Sildenafil Sildenafil (Pyrazolo[4,3-d]pyrimidine) Sildenafil->PDE5 inhibits

Mechanism of action for Sildenafil as a PDE5 inhibitor.

Synthetic Strategies: Building the Core

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold is most commonly achieved by constructing the pyrimidine ring onto a pre-formed, appropriately substituted pyrazole precursor. This approach offers great versatility, allowing for the introduction of diversity elements at various positions of the final molecule.

A representative and widely adopted synthetic route starts from a 5-aminopyrazole-4-carbonitrile. This key intermediate can be cyclized with various one-carbon synthons to form the pyrimidine ring.

General Synthetic Workflow

The causality behind this experimental design is its efficiency and modularity. Starting with a substituted aminopyrazole allows for early introduction of substituents at what will become the N1 and C3 positions of the final pyrazolo[4,3-d]pyrimidine. The subsequent cyclization and functionalization steps provide multiple points for diversification.

Synthesis_Workflow Start Substituted 5-Aminopyrazole-4-carbonitrile Step1 Cyclization (e.g., with Formamide or Triethyl Orthoformate) Start->Step1 Intermediate1 Pyrazolo[4,3-d]pyrimidin-7-amine or 7-one Step1->Intermediate1 Step2 Functionalization (e.g., Chlorination with POCl₃) Intermediate1->Step2 Intermediate2 7-Chloro-pyrazolo[4,3-d]pyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution (with various amines, alcohols, etc.) Intermediate2->Step3 Final Diverse Pyrazolo[4,3-d]pyrimidine Derivatives Step3->Final

General synthetic workflow for pyrazolo[4,3-d]pyrimidines.
Detailed Experimental Protocol: Synthesis of a 7-Chloro-pyrazolo[4,3-d]pyrimidine Intermediate

The following protocol is a representative example for the synthesis of a key intermediate, which can then be used to generate a library of derivatives. This protocol is based on established methodologies in the literature.

Step 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one

  • Reagents and Setup:

    • 5-Amino-1H-pyrazole-4-carboxamide (1 equivalent)

    • Formamide (20 equivalents)

    • Round-bottom flask equipped with a reflux condenser and a heating mantle.

  • Procedure:

    • Combine 5-amino-1H-pyrazole-4-carboxamide and formamide in the round-bottom flask.

    • Heat the mixture to 180-190 °C and maintain under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Pour the mixture into cold water and stir for 30 minutes.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Step 2: Synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine

  • Reagents and Setup:

    • 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (10-15 equivalents)

    • N,N-Dimethylaniline (catalytic amount, ~0.1 equivalents)

    • Round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • Carefully add 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one to phosphorus oxychloride in the reaction flask.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approximately 110 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

    • A precipitate will form. Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 7-chloro-1H-pyrazolo[4,3-d]pyrimidine intermediate.

Beyond Erectile Dysfunction: A Scaffold of Broad Therapeutic Utility

The success of sildenafil spurred extensive research into the pyrazolo[4,3-d]pyrimidine scaffold, revealing its utility against a wide range of biological targets far beyond PDE5. Its structural resemblance to purine allows it to function as a "hinge-binding" motif in many ATP-dependent enzymes, particularly protein kinases.

Anticancer Activity: Targeting the Kinome and Microtubules

The pyrazolo[4,3-d]pyrimidine core has proven to be a fertile ground for the development of potent anticancer agents, primarily through the inhibition of protein kinases and disruption of microtubule dynamics.

  • Kinase Inhibition: Many pyrazolo[4,3-d]pyrimidine derivatives have been developed as inhibitors of various kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Src tyrosine kinase, and Epidermal Growth Factor Receptor (EGFR) kinase.[2] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby arresting cell cycle progression and inducing apoptosis.

  • Microtubule Targeting Agents: A distinct class of pyrazolo[4,3-d]pyrimidines has been shown to inhibit tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these agents disrupt the formation of the mitotic spindle, leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.

Compound Class Target Mechanism of Action Representative IC₅₀ Values (µM)
CDK InhibitorsCDK2/cyclin AATP-competitive inhibition, cell cycle arrest0.057 - 3.6
EGFR InhibitorsEGFR Tyrosine KinaseATP-competitive inhibition, blocks signaling0.034 - 0.135
Microtubule Targeting AgentsTubulin PolymerizationBinds to colchicine site, disrupts mitotic spindle0.42 - 1.0

Table 1: Anticancer activities of various pyrazolo[4,3-d]pyrimidine derivatives. Data compiled from multiple sources.[2][3]

Anti-inflammatory Applications

The scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have been found to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. By downregulating the production of pro-inflammatory mediators like nitric oxide and prostaglandins, these compounds show potential for treating inflammatory conditions such as acute lung injury and rheumatoid arthritis.

Conclusion and Future Perspectives

The journey of the pyrazolo[4,3-d]pyrimidine core from a relatively obscure heterocycle to a validated privileged scaffold is a compelling example of how a single, serendipitous discovery can catalyze decades of fruitful research. Initially defined by the success of sildenafil in PDE5 inhibition, the scaffold's true value lies in its remarkable versatility. Its ability to serve as a hinge-binding motif for kinases, coupled with the potential for diverse functionalization, has established it as a critical tool in the development of targeted therapies, particularly in oncology.

Future research will likely focus on refining the selectivity of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors to minimize off-target effects and overcome drug resistance. Furthermore, the exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and viral infections, continues to be a promising avenue. The rich history and proven track record of the pyrazolo[4,3-d]pyrimidine core ensure that it will remain a subject of intense interest in the field of medicinal chemistry for the foreseeable future.

References

The Privileged Scaffold: A Technical Guide to the Potential Therapeutic Targets of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent kinase inhibitor. This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific derivative, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. By leveraging the extensive research on related compounds, we extrapolate and propose high-probability targets and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating the therapeutic potential of this compound, complete with detailed experimental protocols and workflow visualizations.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine nucleus is a heterocyclic aromatic compound that has garnered significant attention in drug discovery due to its structural similarity to adenine, a key component of adenosine triphosphate (ATP). This structural mimicry allows pyrazolopyrimidine derivatives to competitively bind to the ATP-binding sites of a wide range of enzymes, most notably protein kinases.[1][2] The versatility of this scaffold has led to the development of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3]

The core structure's amenability to chemical modification at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, the pyrazolo[3,4-d]pyrimidine isomer has given rise to clinically successful drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1] While the [4,3-d] isomeric core of our interest is less explored clinically, it has shown significant promise in preclinical studies targeting various cellular processes.

Our focus, this compound, possesses key structural features that suggest a strong potential for kinase inhibition. The dichloro substitutions at the 5 and 7 positions provide reactive sites for further chemical elaboration, making this compound a versatile intermediate for creating a library of derivatives. However, the parent compound itself is likely to exhibit biological activity.

Predicted Therapeutic Targets and Associated Pathways

Based on the extensive literature on pyrazolopyrimidine derivatives, we have identified three high-probability classes of therapeutic targets for this compound: Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).

Cyclin-Dependent Kinases (CDKs)

Rationale for Targeting CDKs: Pyrazolo[3,4-d]pyrimidine and related scaffolds have been extensively investigated as CDK inhibitors.[4][5][6] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and apoptosis. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. The planar, heterocyclic nature of the pyrazolo[4,3-d]pyrimidine core is well-suited to fit into the ATP-binding pocket of CDKs.

Key Signaling Pathway: Cell Cycle Regulation CDKs, in complex with their cyclin partners, drive the progression of the cell cycle through distinct phases (G1, S, G2, M). For instance, the CDK2/Cyclin E and CDK2/Cyclin A complexes are critical for the G1/S transition and S-phase progression. Inhibition of these complexes by a compound like this compound would be expected to induce cell cycle arrest, leading to an anti-proliferative effect.

CDK-Mediated Cell Cycle Pathway CDK-Mediated Cell Cycle Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE CDK2_E CDK2/Cyclin E CyclinE->CDK2_E CyclinA Cyclin A CDK2_E->CyclinA S_Phase S-Phase Entry CDK2_E->S_Phase promotes CDK2_A CDK2/Cyclin A CyclinA->CDK2_A CDK2_A->S_Phase promotes Inhibitor 5,7-Dichloro-1-methyl- 1H-pyrazolo[4,3-d]pyrimidine Inhibitor->CDK2_E Inhibitor->CDK2_A

Caption: Proposed inhibition of CDK2 by this compound, leading to cell cycle arrest.

Src Family Kinases (SFKs)

Rationale for Targeting SFKs: The pyrazolo[3,4-d]pyrimidine scaffold was initially identified as an inhibitor of Src family kinases.[1] SFKs are non-receptor tyrosine kinases that are key regulators of numerous cellular processes, including proliferation, differentiation, survival, and migration. Elevated Src activity is frequently observed in various cancers and is associated with tumor progression and metastasis.[7]

Key Signaling Pathway: Integrin-Mediated Cell Adhesion and Migration Src plays a central role in signaling downstream of integrins, which are cell surface receptors that mediate cell-matrix adhesion. Upon integrin clustering, Src is activated and phosphorylates downstream targets such as Focal Adhesion Kinase (FAK), leading to the assembly of focal adhesions and the regulation of the actin cytoskeleton, which are essential for cell migration. Inhibition of Src would disrupt these processes, potentially leading to reduced tumor invasion and metastasis.

Src-Mediated Adhesion and Migration Pathway Src-Mediated Adhesion and Migration Pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin Src Src Integrin->Src activates FAK FAK Src->FAK phosphorylates Paxillin Paxillin FAK->Paxillin phosphorylates Actin Actin Cytoskeleton Reorganization Paxillin->Actin Migration Cell Migration Actin->Migration Inhibitor 5,7-Dichloro-1-methyl- 1H-pyrazolo[4,3-d]pyrimidine Inhibitor->Src

Caption: Inhibition of Src by this compound can disrupt cell migration.

Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)

Rationale for Targeting HIF-PHDs: Derivatives of pyrazolo[4,3-d]pyrimidine have been identified as inhibitors of HIF-PHD.[8] HIF-PHDs are enzymes that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). Inhibition of HIF-PHDs leads to the stabilization of HIF-1α, which in turn upregulates the expression of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This makes HIF-PHD inhibitors promising therapeutic agents for the treatment of anemia associated with chronic kidney disease.

Key Signaling Pathway: HIF-1α Regulation Under normoxic conditions, HIF-PHDs hydroxylate proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting HIF-PHDs, this compound could prevent HIF-1α degradation, allowing it to accumulate and activate the transcription of target genes like erythropoietin (EPO).

HIF-1alpha Regulation Pathway HIF-1alpha Regulation Pathway HIF1a HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a->OH_HIF1a O2, 2-OG HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF_PHD HIF-PHD HIF_PHD->OH_HIF1a VHL VHL OH_HIF1a->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element HIF1_complex->HRE Gene_Expression Target Gene Expression (e.g., EPO) HRE->Gene_Expression Inhibitor 5,7-Dichloro-1-methyl- 1H-pyrazolo[4,3-d]pyrimidine Inhibitor->HIF_PHD Experimental_Validation_Workflow Experimental Validation Workflow start 5,7-Dichloro-1-methyl- 1H-pyrazolo[4,3-d]pyrimidine kinase_screen In Vitro Kinase Panel Screen start->kinase_screen target_id Identify Primary Kinase Targets (e.g., CDK2, Src) kinase_screen->target_id cell_lines Select Relevant Cell Lines target_id->cell_lines western_blot Western Blot for Target Phosphorylation cell_lines->western_blot viability_assay Cell Viability/Proliferation Assays cell_lines->viability_assay phenotypic_assay Phenotypic Assays (e.g., Migration, Cell Cycle) cell_lines->phenotypic_assay target_validation Target Engagement and Phenotypic Effect Confirmed western_blot->target_validation viability_assay->target_validation phenotypic_assay->target_validation

References

The Strategic Core: A Technical Guide to 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrazolo[4,3-d]pyrimidine

The quest for novel therapeutic agents with high efficacy and selectivity is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazolo[4,3-d]pyrimidine nucleus has emerged as a "privileged scaffold."[1] Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal bioisostere for targeting the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][3]

The 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 939979-32-5) is a key intermediate that offers a versatile platform for the synthesis of diverse compound libraries.[4] The two chlorine atoms at the 5 and 7 positions provide reactive handles for selective functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). The methyl group at the N1 position can influence the molecule's solubility, metabolic stability, and interaction with the target protein. This guide provides an in-depth technical overview of the synthesis, reactivity, and applications of this strategic core in drug discovery.

Synthesis of the this compound Core

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold can be approached from either a pyrazole or a pyrimidine precursor. A common and effective strategy involves the construction of the pyrazole ring onto a pre-existing pyrimidine.

A plausible synthetic route to this compound, inferred from related syntheses, is outlined below. The process begins with a substituted pyrimidine, which is then elaborated to form the fused pyrazole ring.

Synthetic Pathway A 4,6-Dichloropyrimidine- 5-carboxaldehyde B Hydrazone Intermediate A->B Methylhydrazine C 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine B->C Cyclization (e.g., heat) Regioselective Functionalization Start 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Mono_Subst 5-Substituted-7-chloro- 1-methyl-1H-pyrazolo[4,3-d]pyrimidine Start->Mono_Subst Nucleophile 1 (e.g., R-NH2, mild conditions) Di_Subst 5,7-Disubstituted- 1-methyl-1H-pyrazolo[4,3-d]pyrimidine Mono_Subst->Di_Subst Nucleophile 2 (e.g., R'-OH, stronger conditions) Kinase Inhibition Pathway Kinase Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP Substrate Substrate Substrate->Phospho_Substrate Cell_Proliferation Cell Proliferation, Survival, etc. Phospho_Substrate->Cell_Proliferation Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This similarity allows it to function as a bioisostere of adenine, enabling interaction with the ATP-binding sites of various kinases.[1] Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of protein kinases and are prominent in the development of therapies for a multitude of diseases, including cancer.[2][3][4] The 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a key intermediate in the synthesis of more complex, functionally diverse molecules. The two chlorine atoms at the 5 and 7 positions serve as versatile handles for nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This document provides a detailed, field-proven protocol for the synthesis of this important building block, intended for researchers and professionals in drug discovery and development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the fused pyrazolopyrimidine ring system by reacting 5-amino-1-methyl-1H-pyrazole-4-carboxamide with a suitable one-carbon cyclizing agent to form 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. The second, critical step is the chlorination of this dione intermediate using phosphorus oxychloride (POCl₃) to yield the target compound.

PART 1: Synthesis of 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (Intermediate 1)

This initial step focuses on the formation of the core heterocyclic structure. The cyclization of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with urea is a common and effective method for creating the pyrimidine ring.

Reaction Scheme: Step 1

Synthesis_Workflow cluster_workflow Overall Synthetic Workflow Start Start: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide + Urea Step1 Step 1: Cyclization (Heat at 190-200°C) Start->Step1 Intermediate Intermediate: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-dione Step1->Intermediate Step2 Step 2: Chlorination (Reflux in POCl₃) Intermediate->Step2 Purification Purification (Recrystallization or Chromatography) Step2->Purification Product Final Product: This compound Purification->Product

References

The Versatile Workhorse of Kinase Inhibition: A Guide to 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted therapies for cancer and inflammatory diseases, certain molecular frameworks consistently emerge as "privileged scaffolds." These structures exhibit a remarkable ability to bind to multiple, biologically significant targets with high affinity. The 1H-pyrazolo[4,3-d]pyrimidine core is a prime example of such a scaffold. Its structural resemblance to the endogenous purine ring of adenosine triphosphate (ATP) makes it an ideal starting point for the design of competitive inhibitors for a vast family of enzymes: the protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous human diseases, making them one of the most important classes of drug targets.

This guide focuses on a particularly valuable derivative: 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine . The two chlorine atoms on the pyrimidine ring serve as reactive handles, allowing for a programmed and selective introduction of various substituents. This sequential functionalization is the key to building vast libraries of molecules and fine-tuning their biological activity and pharmacokinetic properties. The N1-methyl group, in turn, can provide crucial interactions within the ATP-binding pocket of many kinases and block potential metabolic N-demethylation. This document provides a detailed overview of its synthesis, reactivity, and application, complete with actionable protocols for its use as a central building block in kinase inhibitor discovery programs.

Chemical Properties and Reactivity: The Art of Selective Substitution

The power of this compound as a building block lies in the differential reactivity of its two chlorine atoms at the C5 and C7 positions. Nucleophilic Aromatic Substitution (SNAr) is the primary chemical transformation used to modify this scaffold. The electron-deficient nature of the pyrimidine ring, further accentuated by the fused pyrazole and the two electronegative chlorine atoms, makes it highly susceptible to attack by nucleophiles.

The Causality of Regioselectivity

Empirical data from related dichloropyrimidine and dichloropyrazolo[1,5-a]pyrimidine systems, as well as theoretical calculations, consistently show that the C7 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C5 position .[3] This selectivity can be attributed to several factors:

  • Stability of the Meisenheimer Intermediate: The negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack at C7 is better stabilized through resonance. The negative charge can be delocalized onto the adjacent pyrazole ring nitrogen (N6), which is more effective than the delocalization available after attack at C5.

  • Electron Density Distribution: Computational analyses, such as calculations of the Lowest Unoccupied Molecular Orbital (LUMO), indicate a larger orbital coefficient at the C7 position compared to the C5 position.[4][5] This suggests that C7 is the preferred site for initial interaction with an electron-rich nucleophile.

This inherent difference in reactivity allows for a controlled, stepwise functionalization. A less reactive nucleophile or milder reaction conditions (e.g., lower temperature) will favor substitution exclusively at C7. Subsequently, a second, often different, nucleophile can be introduced at the less reactive C5 position, typically requiring more forcing conditions (e.g., higher temperature or a stronger base).

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption: "Sequential SNAr Workflow"

Application in Drug Discovery: Building Kinase Inhibitors

The 1-methyl-pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in the development of inhibitors for several important kinase families, most notably Cyclin-Dependent Kinases (CDKs).[1][2] CDKs are critical regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Molecules built from the 5,7-dichloro-1-methyl scaffold can position substituents to interact with key residues in the ATP-binding site, mimicking the hydrogen bonding interactions of the adenine ring of ATP with the kinase "hinge" region.

For instance, a research program might introduce a primary or secondary amine at the C7 position to interact with the hinge region, while the C5 position can be functionalized with a larger, often aromatic, group that extends into the solvent-exposed region or a hydrophobic pocket, thereby conferring potency and selectivity.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9, len=2.5];

} caption: "Kinase-Inhibitor Binding Model"

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of this compound

This multi-step protocol is adapted from procedures for analogous pyrazole derivatives.[6]

Step 1a: Reduction of Nitro Group

  • To a solution of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in methanol, add 10% Palladium on carbon (10% w/w).

  • Fit the reaction vessel with a hydrogen balloon and stir vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, which is often used in the next step without further purification.

Step 1b: Cyclization to form Dihydroxy-pyrazolo[4,3-d]pyrimidine

  • Combine the crude methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) with urea (5.0 eq).

  • Heat the mixture to 200 °C in a sealed vessel for 12 hours.

  • Cool the reaction to room temperature. The resulting solid can be triturated with hot water or ethanol to remove excess urea.

  • Filter the solid, wash with water and then diethyl ether, and dry under vacuum to afford 1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7-dione.

Step 1c: Chlorination

  • To a flask containing 1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7-dione (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0-10.0 eq).[7]

  • Add a catalytic amount of pyridine or N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to yield this compound as a solid.

Protocol 2: Selective Monosubstitution at C7

This protocol describes a typical SNAr reaction with an amine at the more reactive C7 position.

  • Materials:

    • This compound (1.0 eq)

    • Amine of choice (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Solvent: Isopropanol (IPA), N-methyl-2-pyrrolidone (NMP), or Dioxane

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the amine, followed by the dropwise addition of DIPEA.

    • Stir the reaction mixture at room temperature for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture can be concentrated under reduced pressure.

    • The residue is then partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 7-amino-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivative.

Protocol 3: Disubstitution - Functionalization at C5

This protocol follows the C7 substitution and targets the less reactive C5 position.

  • Materials:

    • 7-substituted-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (from Protocol 2) (1.0 eq)

    • Second nucleophile (amine, alcohol, etc.) (1.5-2.0 eq)

    • Base (if required, e.g., K₂CO₃ for phenols, or excess amine)

    • Solvent: Dioxane, DMF, or NMP

  • Procedure:

    • Combine the 7-substituted-5-chloro starting material, the second nucleophile, and base (if used) in the chosen solvent.

    • Heat the reaction mixture to 80-120 °C. The reaction may require several hours to overnight. Monitor progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Work-up is similar to Protocol 2: concentrate the mixture, partition between an organic solvent and water, wash the organic layer, dry, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 5,7-disubstituted-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Position Reaction Type Typical Conditions Rationale
C7 SNArAmine, DIPEA, IPA, Room TempHigher electrophilicity of C7 allows for substitution under mild conditions.
C5 SNArAmine/Alcohol, Base (optional), Dioxane, 80-120 °CLower electrophilicity of C5 requires more forcing conditions (heat) to drive the reaction to completion.
C5 Suzuki CouplingArylboronic acid, Pd catalyst, Base, HeatAn alternative to SNAr for introducing aryl or heteroaryl groups.
C5 Buchwald-HartwigAmine, Pd catalyst, Base, HeatA powerful method for C-N bond formation, especially with less nucleophilic amines.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that offers a reliable and versatile entry point into the synthesis of potent and selective kinase inhibitors. The predictable regioselectivity of its sequential SNAr reactions allows medicinal chemists to systematically explore the chemical space around a privileged scaffold. By understanding the principles that govern its reactivity and applying the robust protocols outlined here, researchers can accelerate the discovery and development of novel therapeutics for some of the most challenging human diseases.

References

Suzuki coupling reactions with 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this moiety is integral to the structure of numerous compounds targeting a wide range of biological pathways.[1] Derivatives have demonstrated significant potential as kinase inhibitors, anti-proliferative agents, and therapies for acute lung injury, among other applications.[1][2][3] The functionalization of this core through the formation of new carbon-carbon bonds is a critical step in the synthesis of novel therapeutic agents.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C(sp²)–C(sp²) bonds.[6][7][8] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of its organoboron reagents.[6][9]

This guide provides a detailed examination of the Suzuki coupling reaction as applied to this compound. We will explore the mechanistic underpinnings, address the critical challenge of regioselectivity, and provide robust, field-proven protocols for researchers engaged in the synthesis of advanced pyrazolo[4,3-d]pyrimidine derivatives.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8][10] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three primary stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazolo[4,3-d]pyrimidine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[8] The reactivity order for halides in this step is I > Br > OTf >> Cl.[7][8] Consequently, coupling with aryl chlorides necessitates highly active catalyst systems, typically employing electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands.[8][11]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[12][13][14] The base also facilitates the exchange of ligands on the palladium complex, preparing it to accept the aryl group from the boronate.[13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Organopalladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product dummy1 dummy2 Ar1X Ar¹-X (Pyrazolo[4,3-d]pyrimidine) Ar1X->OxAdd Boronic Ar²-B(OH)₂ + Base Boronic->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Regioselectivity with Dichloro-N-Heterocycles

For a substrate like this compound, the primary synthetic challenge is controlling the site of the first coupling reaction. The electronic environment of the C5 and C7 positions is non-equivalent, leading to a difference in reactivity.

In analogous systems like 2,4-dichloropyrimidines, cross-coupling reactions preferentially occur at the C4 position.[15][16] This selectivity is attributed to the higher electrophilicity and more favorable orbital coefficients at the C4 position, which is para to one ring nitrogen and ortho to the other, compared to the C2 position situated between two nitrogen atoms.

Applying this logic to our substrate:

  • C7-Position: This position is ortho to one pyrimidine nitrogen (N6) and influenced by the adjacent fused pyrazole ring.

  • C5-Position: This position is situated between two pyrimidine nitrogens (N4 and N6), making it electronically analogous to the less reactive C2 position of 2,4-dichloropyrimidine.

Therefore, it is predicted that Suzuki coupling will preferentially occur at the C7 position . Achieving mono-arylation at C5 or forcing a di-arylation would require carefully optimized conditions, potentially using a different catalyst system or a significant excess of the boronic acid and extended reaction times.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki coupling hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent.

Data Presentation: Screening of Reaction Conditions

The following table summarizes a logical starting point for the optimization of the mono-arylation at the C7 position.

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale & Causality
Pd Source Pd(PPh₃)₄Pd(OAc)₂Pd(PPh₃)₄ is a reliable Pd(0) source.[17] Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ and is often paired with more advanced ligands.[11]
Ligand (none)SPhos or XPhosFor aryl chlorides, bulky, electron-rich phosphine ligands (like SPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[8][11]
Catalyst Loading 1-5 mol%0.5-2 mol%Higher loadings can overcome slow kinetics but increase cost and purification difficulty. Modern ligands are often so efficient that lower loadings are possible.[16]
Base K₂CO₃ or Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, more soluble bases like K₃PO₄ can accelerate transmetalation, especially with sterically hindered or electron-poor boronic acids.[14][18][19]
Solvent 1,4-Dioxane/H₂OToluene or DMF/H₂OThe solvent must solubilize both the organic substrate and the inorganic base. Aprotic polar solvents like DMF can sometimes improve yields.[19][20]
Temperature 80-110 °C80-110 °CSufficient thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. Microwave irradiation can dramatically shorten reaction times.[16][20]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reagents, particularly palladium catalysts and organic solvents, should be handled with care.

Protocol 1: Standard Mono-Arylation at the C7-Position using Pd(PPh₃)₄

This protocol provides a robust starting point for coupling various aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Schlenk flask or microwave reactor vial

  • Inert gas (Argon or Nitrogen)

A typical experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.55 mmol, 1.1 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).[17][21]

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert.[21]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Degassing can be achieved by sparging with argon for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours. For microwave-assisted synthesis, seal the vial and irradiate at 100-120 °C for 15-30 minutes.[16][20]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.[19]

Protocol 2: Microwave-Assisted Di-Arylation

To achieve the disubstituted product, more forcing conditions are required. This protocol is designed to replace both chlorine atoms.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (4.0 equiv)

  • DMF and Water (5:1 v/v mixture)

  • Microwave reactor vial

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave synthesis vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (1.25 mmol, 2.5 equiv), and Cs₂CO₃ (2.0 mmol, 4.0 equiv).

  • Catalyst and Solvent: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), followed by degassed DMF (5 mL) and water (1 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140-150 °C for 45-60 minutes.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The higher excess of reagents will necessitate careful chromatographic separation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Poor Base/Solvent Choice1. Use a fresh bottle of catalyst. Consider a more active pre-catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).2. Ensure reagents and solvents are thoroughly degassed.3. Switch to a stronger base (K₃PO₄) or a different solvent system (Toluene, DMF).[19]
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.Use a milder base (e.g., K₂CO₃). Use boronate esters (e.g., pinacol esters) which are more stable. Lower the reaction temperature if possible.
Homocoupling of Boronic Acid Oxygen contamination can lead to oxidative coupling of the boronic acid.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[22]
Formation of Palladium Black The Pd(0) catalyst has precipitated out of solution, halting the catalytic cycle.Use a ligand that better stabilizes the Pd(0) species (e.g., PPh₃ or more advanced phosphines). Ensure adequate stirring.[22]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing a diverse library of functionalized derivatives for pharmaceutical research. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can overcome challenges such as C-Cl bond activation and regioselectivity. The protocols provided herein offer a solid foundation for developing both mono- and di-substituted products, opening the door to novel chemical entities with significant therapeutic potential.

References

Application Notes and Protocols: The Strategic Use of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[4,3-d]pyrimidine Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in various cancers, making them prime therapeutic targets.[1] The pyrazolo[4,3-d]pyrimidine core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its structure is a bioisostere of adenine, the purine base in ATP, allowing it to competitively bind in the ATP-binding pocket of a wide range of kinases.[2] This inherent characteristic makes it an exceptional starting point for the development of targeted therapies.

This guide focuses on a key intermediate, 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine , a versatile building block for creating libraries of kinase inhibitors. The two chlorine atoms at the 5- and 7-positions offer chemically distinct handles for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Our focus will be on the application of this intermediate in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, a class of drugs that has shown significant promise in cancer therapy.[3][4]

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 939979-32-5[5]
Molecular Formula C₆H₄Cl₂N₄[5]
Molecular Weight 203.03 g/mol [5]
Appearance Solid[5]
Purity ≥97%[5]

Synthetic Strategy: From Pyrazole to Dichlorinated Scaffold

Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

This step involves the cyclization of an appropriate aminopyrazole carboxamide with a carbonyl source, such as urea, to form the pyrimidinedione ring system.

Materials:

  • 4-amino-1-methyl-1H-pyrazole-5-carboxamide

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether) or neat reaction conditions

Procedure:

  • Combine 4-amino-1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv.) and urea (5.0-10.0 equiv.).

  • Heat the mixture to 200-220 °C for 3-5 hours.[7] The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Triturate the resulting solid with a suitable solvent, such as ethanol or diethyl ether, to remove excess urea.

  • Collect the solid product by filtration, wash with the same solvent, and dry under vacuum to yield 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

Causality Explanation: The high temperature facilitates the cyclocondensation reaction between the amino and carboxamide functionalities of the pyrazole with urea, which serves as a source of the C5 and C7 carbonyl groups of the pyrimidine ring. The large excess of urea drives the reaction to completion.

Protocol 2: Chlorination to this compound

The pyrimidinedione is then converted to the dichloro-derivative using a strong chlorinating agent.

Materials:

  • 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or other tertiary amine base (optional)

Procedure:

  • In a flask equipped with a reflux condenser and a gas scrubber, suspend 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.0 equiv.) in an excess of phosphorus oxychloride (10-20 equiv.).

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 equiv.).

  • Heat the mixture to reflux (approximately 100-110 °C) for 3-6 hours.[7] Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Explanation: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that converts the hydroxyl tautomers of the dione into the more reactive dichloro derivative. The optional tertiary amine base can act as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.

G cluster_0 Synthesis of the Dichloro Intermediate Aminopyrazole Carboxamide Aminopyrazole Carboxamide Pyrimidinedione Pyrimidinedione Aminopyrazole Carboxamide->Pyrimidinedione Urea, 200-220°C Dichloro Intermediate Dichloro Intermediate Pyrimidinedione->Dichloro Intermediate POCl₃, Reflux

Caption: Synthesis of the dichloro intermediate.

Application in Kinase Inhibitor Synthesis: Sequential Cross-Coupling

The differential reactivity of the chlorine atoms at the C5 and C7 positions is key to the utility of this scaffold. Generally, the C7 position is more susceptible to nucleophilic aromatic substitution, while the C5 position can be functionalized subsequently, often under different reaction conditions.[6] This allows for a divergent synthetic approach to a wide array of analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the workhorses for introducing diversity at these positions.[8]

The Logic of Sequential Functionalization

G Dichloro Intermediate Dichloro Intermediate Mono-substituted Intermediate Mono-substituted Intermediate Dichloro Intermediate->Mono-substituted Intermediate Reaction 1 (e.g., Buchwald-Hartwig at C7) Final Inhibitor Final Inhibitor Mono-substituted Intermediate->Final Inhibitor Reaction 2 (e.g., Suzuki at C5)

Caption: Divergent synthesis workflow.

Protocol 3: Selective C7-Amination via Buchwald-Hartwig Coupling

This protocol describes the selective introduction of an amine at the more reactive C7 position.

Materials:

  • This compound (1.0 equiv.)

  • Desired primary or secondary amine (1.1-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, NaOt-Bu, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a dry reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst activation.

  • To this mixture, add this compound and the amine.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-aminated product.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the 7-amino-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine intermediate.

Causality Explanation: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the desired product. The base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. The C7 position is generally more electron-deficient and thus more reactive towards oxidative addition.

Protocol 4: C5-Arylation/Alkylation via Suzuki-Miyaura Coupling

Following the successful amination at C7, the remaining chlorine at C5 can be displaced using a Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.

Materials:

  • 7-amino-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine intermediate (1.0 equiv.)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • To a dry reaction flask, add the 7-amino-5-chloro intermediate, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final 5,7-disubstituted-1-methyl-1H-pyrazolo[4,3-d]pyrimidine kinase inhibitor.

Causality Explanation: The Suzuki-Miyaura coupling is a robust method for C-C bond formation. The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for the transmetalation step.

Application Example: Synthesis of CDK Inhibitors

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been identified as potent inhibitors of various CDKs, including CDK2 and CDK7.[3] The general structure-activity relationship (SAR) suggests that a flat, aromatic group at the C5 position and a hydrogen-bond donating/accepting group at the C7 position are often beneficial for potent inhibition.[4][9]

Table of Exemplary CDK Inhibitor Activities (Hypothetical data based on published literature for analogous scaffolds):

CompoundR⁷ (from Amine)R⁵ (from Boronic Acid)CDK2 IC₅₀ (nM)CDK7 IC₅₀ (nM)
A -NH-c-propylPhenyl150>1000
B -NH-benzylPhenyl75850
C -NH-benzyl4-pyridyl25400
D -NH-benzyl3-fluorophenyl30550

The data in the table illustrates how modifications at the C5 and C7 positions, facilitated by the synthetic protocols described above, can significantly impact the potency and selectivity of the resulting kinase inhibitors. For instance, the introduction of a nitrogen-containing heterocycle like pyridine at the C5 position (Compound C) can lead to a substantial increase in potency against CDK2, potentially due to additional hydrogen bonding interactions within the ATP-binding site.

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile tool in the medicinal chemist's arsenal for the synthesis of kinase inhibitors. The well-defined and reliable palladium-catalyzed cross-coupling methodologies for its sequential functionalization enable the rapid generation of diverse compound libraries for SAR studies. The continued exploration of novel substituents at the C5 and C7 positions holds significant promise for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the N-Alkylation of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to adenine has made it a cornerstone for the development of a wide array of potent therapeutic agents, including kinase inhibitors, microtubule targeting agents, and anti-inflammatory compounds.[1][2][3] The strategic modification of this core through N-alkylation is a pivotal step in lead optimization. This process not only allows for the systematic exploration of structure-activity relationships (SAR) but also provides a critical tool for modulating the physicochemical properties of drug candidates, such as solubility, metabolic stability, and target-binding affinity.

However, the pyrazolo[4,3-d]pyrimidine nucleus possesses multiple nitrogen atoms, each with varying degrees of nucleophilicity, presenting a significant synthetic challenge: regioselectivity. The outcome of an N-alkylation reaction is highly dependent on a subtle interplay of electronic effects, steric hindrance, and carefully chosen reaction conditions. This guide provides an in-depth analysis of the factors governing regioselectivity and offers detailed, field-proven protocols for the controlled N-alkylation of this vital scaffold.

The Pyrazolo[4,3-d]pyrimidine Core: A Map of Reactivity

Understanding the potential sites of alkylation is fundamental. The pyrazolo[4,3-d]pyrimidine ring system has four nitrogen atoms that could potentially undergo alkylation, though the reactivity is primarily centered on the N-H protons of the pyrazole ring (N1 and N2) and, to a lesser extent, the pyrimidine ring nitrogens (N5 and N7).

Caption: The pyrazolo[4,3-d]pyrimidine scaffold with standard IUPAC numbering, highlighting the key nitrogen atoms (N1, N2, N5, N7) susceptible to alkylation.

The deprotonation of the pyrazole N-H typically yields an anion that is delocalized across both N1 and N2. The precise site of subsequent alkylation is therefore not random but is directed by a combination of thermodynamic and kinetic factors.

Pillar 1: Causality—Controlling Regioselectivity

The successful and reproducible N-alkylation of pyrazolo[4,3-d]pyrimidines hinges on the rational control of several experimental variables.

  • The Role of the Base: The choice of base is critical for generating the nucleophilic pyrazolide anion.

    • Strong Bases (e.g., NaH, NaHMDS): Sodium hydride (NaH) and sodium bis(trimethylsilyl)amide (NaHMDS) are strong, non-nucleophilic bases that irreversibly deprotonate the pyrazole N-H. They are ideal for reactions where complete anion formation is desired prior to the addition of the electrophile.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonates are often used under conditions of phase-transfer catalysis or in polar aprotic solvents like DMF. Cesium carbonate (Cs₂CO₃) is particularly effective, often attributed to the "cesium effect," where the large, soft Cs⁺ cation enhances the nucleophilicity of the resulting anion.

  • The Solvent Effect: A Switch for Selectivity: The solvent is arguably the most powerful tool for steering regioselectivity. The choice of solvent dictates the nature of the ion pair formed between the pyrazolide anion and its counter-ion.

    • Non-polar/Less-polar Solvents (e.g., THF): In solvents like tetrahydrofuran (THF), the sodium salt of the pyrazolide exists as a close or tight ion pair (CIP/TIP). In this state, the sodium cation may coordinate with N7, sterically and electronically favoring the alkylation at the N2 position.[4]

    • Polar Aprotic Solvents (e.g., DMF, DMSO): In highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the cation is effectively solvated, leading to a solvent-separated ion pair (SIP).[4] The "naked" and more reactive anion is now more susceptible to alkylation at the thermodynamically favored N1 position, which is often sterically more accessible.

  • Nature of the Alkylating Agent (R-X): The electrophile itself plays a role. Highly reactive agents like methyl iodide or benzyl bromide will react quickly, often favoring the kinetically controlled product. Bulkier alkylating agents may show a greater preference for the less sterically hindered nitrogen atom.

Pillar 2: Self-Validating Protocols

The following protocols are designed to be robust and reproducible. They include steps for reaction monitoring and characterization to ensure the validation of the outcome.

Protocol 1: General Procedure for N1-Alkylation in a Polar Aprotic Solvent

This protocol is optimized for achieving regioselective alkylation at the N1 position, a common objective in medicinal chemistry programs.[2][5]

Materials:

  • Substituted 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Alkylating agent (e.g., Iodomethane, Benzyl Bromide) (1.1-1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate or Dichloromethane

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (Nitrogen or Argon) to dissolve or suspend the starting materials. The volume should be sufficient to ensure effective stirring (typically 0.1-0.2 M concentration).

  • Addition of Alkylating Agent: Add the alkylating agent dropwise to the stirring suspension at room temperature. Causality: A slow addition helps to control any potential exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water. This will dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x). Causality: The organic solvent will extract the desired alkylated product from the aqueous phase.

  • Washing: Combine the organic layers and wash with deionized water and then with brine. Causality: Washing removes residual DMF and inorganic salts, and the brine wash helps to dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to isolate the pure N1-alkylated product and separate it from any minor regioisomers.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, HRMS, and crucially, 2D NMR techniques like NOESY.[1] A NOESY correlation between the N-alkyl protons and a proton on the pyrimidine ring (e.g., at C5 or C7) can definitively confirm N1 or N2 alkylation.

Protocol 2: Solvent-Controlled Regioselective N2-Alkylation

This advanced protocol demonstrates how to exploit solvent effects to favor the kinetically controlled N2-alkylation, a technique that can be critical for accessing alternative isomers for SAR studies.[4]

Materials:

  • Substituted 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Sodium Hexamethyldisilazide (NaHMDS, 1.0 M solution in THF, 1.2 eq)

  • Alkylating agent (e.g., Iodomethane) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a strict inert atmosphere (Nitrogen or Argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion) portion-wise to the cold THF. Safety Precaution: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Alternatively, add the NaHMDS solution dropwise.

  • Deprotonation: Dissolve the 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of the base at 0 °C. Allow the mixture to stir for 30-60 minutes at 0 °C or until hydrogen evolution ceases (if using NaH). Causality: This step ensures the complete formation of the sodium pyrazolide salt as a tight ion pair.

  • Addition of Alkylating Agent: While maintaining the temperature at 0 °C, add the alkylating agent dropwise.

  • Reaction and Monitoring: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction, Washing, and Purification: Follow steps 6-10 as described in Protocol 1 to extract, purify, and characterize the product, which is expected to be predominantly the N2-alkylated isomer.

Pillar 3: Visualization & Data

Workflow Visualization

The general workflow for the N-alkylation and subsequent analysis of pyrazolo[4,3-d]pyrimidines is summarized below.

Alkylation_Workflow start 1. Starting Material (Pyrazolo[4,3-d]pyrimidine) reaction 3. N-Alkylation Reaction (Deprotonation & Alkylation) start->reaction reagents 2. Reagents (Base, Solvent, Alkylating Agent) reagents->reaction workup 4. Aqueous Work-up & Extraction reaction->workup Reaction Complete purify 5. Purification (Flash Chromatography) workup->purify Crude Product isomers Mixture of Regioisomers (e.g., N1 and N2) purify->isomers characterize 6. Characterization (NMR, MS, X-Ray) isomers->characterize product1 Isolated N1-Product characterize->product1 product2 Isolated N2-Product characterize->product2

Caption: A generalized workflow for the N-alkylation of pyrazolo[4,3-d]pyrimidines, from starting materials to the isolation and characterization of distinct regioisomers.

Comparative Data Table

The following table summarizes representative conditions and outcomes for the N-alkylation of pyrazolo[3,4-d]pyrimidines, a closely related and well-studied isomer, which illustrates the principles applicable to the [4,3-d] system.

SubstrateAlkylating AgentBaseSolventConditionsProduct Ratio (N1:N2)Reference
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHFRT1 : 8[4]
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSDMSORT4 : 1[4]
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineVarious R-XK₂CO₃DMFRTN1 Major Product[5]
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl IodideK₂CO₃ / TDA-1DMFRTN5 Major Product[6]
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPropargyl BromideK₂CO₃ / TDA-1DMFRTN5 Major Product[6]

Note: TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) is a phase-transfer catalyst. The alkylation of the pyrimidin-4-ol tautomer occurs at the N5 position.

Conclusion

The N-alkylation of pyrazolo[4,3-d]pyrimidines is a nuanced yet controllable process. Regioselectivity is not a matter of chance but a direct consequence of the rational selection of base, solvent, and reaction conditions. By understanding the underlying principles of ion-pair formation and steric/electronic influences, researchers can confidently direct the alkylation to the desired nitrogen atom. The protocols and data presented herein provide a robust framework for synthesizing novel analogs, enabling the full potential of the pyrazolo[4,3-d]pyrimidine scaffold to be explored in the quest for next-generation therapeutics.

References

Application Notes & Protocols: 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a Versatile Scaffold for Kinase Inhibitor Discovery in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolopyrimidine Scaffold in Cancer Research

The quest for targeted cancer therapies has led to the intensive investigation of small molecules that can modulate the activity of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] Within this landscape, the pyrazolo[3,4-d]pyrimidine and its isomeric pyrazolo[4,3-d]pyrimidine core have emerged as "privileged scaffolds." Their structure is bioisosteric to the adenine ring of ATP, enabling compounds derived from this scaffold to act as competitive inhibitors in the ATP-binding pocket of a wide range of kinases.[2][3] This inherent property makes them a foundational element in the design of novel anticancer agents.

This guide focuses on 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine , a key chemical intermediate that serves as a versatile starting point for the synthesis of libraries of potent and selective kinase inhibitors. The two chlorine atoms at the C5 and C7 positions are highly reactive and amenable to nucleophilic substitution, providing medicinal chemists with strategic handles to explore structure-activity relationships (SAR) and optimize compounds for specific oncogenic targets.[4][5]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound, a generalized synthetic strategy, and detailed protocols for evaluating the biological activity of its derivatives against key cancer-related kinases and cell lines.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material is crucial for its effective use in synthesis and for the accurate interpretation of downstream experimental results.

PropertyValueReference
CAS Number 939979-32-5[]
Molecular Formula C₆H₄Cl₂N₄[]
Molecular Weight 203.03 g/mol [][7]
Appearance Solid[7]
Purity Typically ≥97%[7]
Storage Inert atmosphere, store in freezer, under -20°C[8]
SMILES CN1C2=C(C=N1)N=C(N=C2Cl)Cl[]
InChI Key ILSHTSRLVMUZKS-UHFFFAOYSA-N[][7]

Part 1: Mechanism of Action and Synthetic Strategy

The Kinase Inhibition Paradigm

Derivatives of the pyrazolopyrimidine scaffold primarily function as ATP-competitive inhibitors. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The pyrazolopyrimidine core mimics the purine ring of ATP, allowing it to bind to the kinase's active site. Modifications made by displacing the chlorine atoms on the This compound core determine the compound's affinity and selectivity for different kinases. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cancer cell proliferation, survival, and metastasis.

Key kinase families targeted by pyrazolopyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis.[1][9][10]

  • Src Family Kinases (SFKs): Involved in cell growth, differentiation, and survival. High Src activity is documented in various cancers, including medulloblastoma.[11]

  • Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), which is often mutated or overexpressed in lung, colon, and other cancers.[12]

  • Phosphoinositide 3-kinases (PI3Ks): Central to a signaling pathway that regulates cell growth and survival.[4]

Generalized Synthetic Workflow

The primary application of This compound is as a foundational block in a multi-step synthesis. The differential reactivity of the C5 and C7 chlorine atoms allows for sequential and selective substitution, enabling the creation of diverse chemical libraries.

G A 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine (Starting Material) B Step 1: Nucleophilic Aromatic Substitution (e.g., with an amine, R1-NH2) A->B Reaction 1 C Mono-substituted Intermediate (e.g., at C7 position) B->C D Step 2: Second Substitution (e.g., Suzuki or Buchwald-Hartwig Coupling with R2) C->D Reaction 2 E Final Derivative Library (Diverse R1 and R2 groups) D->E F Biological Screening E->F G cluster_0 G1 Phase cluster_1 S Phase G1 Growth & Metabolism S DNA Replication G1->S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 CDK2->S Phosphorylates Substrates Inhibitor Pyrazolopyrimidine Derivative Inhibitor->CDK2 Inhibition

References

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Versatile Platform for Potent and Selective CDK2 Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Methodological Guide

Intended Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The aberrant activity of Cyclin-Dependent Kinase 2 (CDK2) is a hallmark of various malignancies, positioning it as a critical target for therapeutic intervention. This guide provides an in-depth exploration of the 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold as a foundational element in the rational design of potent and selective CDK2 inhibitors. We will dissect the mechanistic basis of inhibition, detail synthetic strategies, provide validated experimental protocols for compound evaluation, and analyze structure-activity relationships (SAR) to guide future optimization efforts.

Introduction: The Rationale for Targeting CDK2 with Pyrazolo[4,3-d]pyrimidines

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S and S phases of the cell cycle.[1][2] Overexpression or dysregulation of the CDK2/Cyclin E/A axis is frequently observed in a multitude of cancers, leading to unchecked cellular proliferation.[1] Consequently, the development of small molecule inhibitors of CDK2 has emerged as a promising strategy in oncology.[3]

The pyrazolo[4,3-d]pyrimidine core is a "privileged scaffold" in kinase inhibitor design. Its structure is a bioisostere of the natural ATP purine base, allowing it to competitively bind within the ATP-binding pocket of kinases like CDK2.[1][4] The 1-methyl-1H-pyrazolo[4,3-d]pyrimidine variant, in particular, offers a versatile platform for chemical modification. The dichlorinated intermediate, This compound , serves as a key building block, enabling the strategic introduction of various substituents at the C5 and C7 positions to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Interrogating the CDK2 Active Site

Inhibitors derived from the pyrazolo[4,3-d]pyrimidine scaffold function as ATP-competitive inhibitors. The core of the molecule establishes key interactions with the hinge region of the CDK2 active site, a critical determinant of binding affinity.

Key Interactions:

  • Hinge Binding: The pyrazole and pyrimidine nitrogens of the core form crucial hydrogen bonds with the backbone amide and carbonyl groups of Leucine 83 (Leu83) in the hinge region of CDK2.[4] This interaction mimics the binding of the adenine ring of ATP.

  • Hydrophobic Pockets: Substituents at the C5 and C7 positions can be tailored to occupy adjacent hydrophobic pockets within the active site, enhancing both potency and selectivity. For instance, a well-placed aromatic group at C7 can engage in hydrophobic interactions with residues such as Phenylalanine 80 (Phe80) .

  • Solvent Front Exposure: The C5 position is often directed towards the solvent-exposed region, providing an opportunity to introduce moieties that can improve solubility and other drug-like properties.

The following diagram illustrates the binding of a representative pyrazolo[4,3-d]pyrimidine inhibitor within the CDK2 active site, highlighting these critical interactions.

CDK2_Inhibitor_Binding cluster_CDK2 CDK2 Active Site cluster_Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Leu83 Leu83 (Hinge) Phe80 Phe80 Glu81 Glu81 Ile10 Ile10 Val18 Val18 Ala31 Ala31 Leu134 Leu134 Core Pyrazolo[4,3-d] pyrimidine Core Core->Leu83 H-Bonds Core->Glu81 C7_Sub C7 Substituent (e.g., Phenylbenzyl) C7_Sub->Phe80 Hydrophobic Interaction C7_Sub->Val18 C7_Sub->Ala31 C5_Sub C5 Substituent (e.g., Thioether) C5_Sub->Ile10 Hydrophobic Interaction C5_Sub->Leu134

Caption: Binding of a pyrazolo[4,3-d]pyrimidine inhibitor in the CDK2 active site.

Synthetic Strategy: From Dichloro Intermediate to Potent Inhibitor

The This compound intermediate is a versatile starting point for the synthesis of a diverse library of CDK2 inhibitors. The differential reactivity of the chlorine atoms at the C5 and C7 positions allows for sequential and regioselective substitution reactions.

Below is a representative synthetic workflow.

Synthesis_Workflow Start 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with a primary amine (R1-NH2) at C7 Start->Step1 Intermediate1 7-Amino-5-chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) with a thiol (R2-SH) or other nucleophile at C5 Intermediate1->Step2 Final_Product 5,7-Disubstituted-1-methyl-1H- pyrazolo[4,3-d]pyrimidine CDK2 Inhibitor Step2->Final_Product

Caption: Synthetic workflow for CDK2 inhibitors.

Protocol: Synthesis of a Representative 5,7-Disubstituted Inhibitor

This protocol describes a two-step synthesis of a 5,7-disubstituted-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivative, a potential CDK2 inhibitor, starting from the dichloro intermediate.

Step 1: Synthesis of 7-((2-phenylbenzyl)amino)-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

  • To a solution of This compound (1.0 eq) in acetonitrile, add 2-phenylbenzylamine (1.1 eq).

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Heat the mixture with stirring at 70°C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 7-substituted intermediate.

Step 2: Synthesis of 5-((piperidin-4-yl)thio)-7-((2-phenylbenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

  • To a solution of the 7-substituted intermediate from Step 1 (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add piperidine-4-thiol (1.2 eq).

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 5,7-disubstituted inhibitor.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the substituents at the C5 and C7 positions of the pyrazolo[4,3-d]pyrimidine core has yielded valuable insights into the SAR for CDK2 inhibition. The following table summarizes the CDK2 inhibitory activity of a series of representative compounds.

Compound IDR1 (C7-substituent)R2 (C5-substituent)CDK2 IC₅₀ (µM)Reference
1 -NH-(4-pyrazol-1-yl)benzyl-S-(2-aminoethyl)0.021[5]
2 -NH-(2-phenylbenzyl)-S-(piperidin-4-yl)Nanomolar Range[6]
3d VariesVaries0.332[3]
4a VariesVaries0.21[7]
Roscovitine (Reference Compound)0.25[7]

Key SAR Insights:

  • C7 Position: Large, hydrophobic groups, particularly those capable of forming π-stacking interactions, are generally favored at the C7 position. Benzylamino and related aromatic moieties have proven to be effective.[5]

  • C5 Position: The C5 position is more tolerant of diverse functionalities. Thioether linkages are common, and the introduction of groups that can improve solubility and pharmacokinetic properties, such as piperidine, is a successful strategy.[6]

  • Combined Effect: The synergistic effect of optimal substituents at both C5 and C7 is crucial for achieving high potency.

Experimental Protocols for Inhibitor Characterization

Protocol 1: In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and published literature to determine the IC₅₀ value of a test compound against CDK2.[1]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compound (serially diluted)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a white-walled microplate, add the test compound dilutions. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Prepare a master mix containing the kinase assay buffer, ATP, and the CDK2 substrate peptide. Add this master mix to all wells.

  • Initiate the reaction by adding the diluted CDK2/Cyclin A2 enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the effect of the test compound on the proliferation of a cancer cell line known to be dependent on CDK2 activity.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold is a highly tractable and validated starting point for the development of potent and selective CDK2 inhibitors. The synthetic accessibility and the potential for diversification at the C5 and C7 positions provide a robust platform for medicinal chemists to fine-tune the pharmacological properties of these inhibitors. Future efforts in this area will likely focus on optimizing selectivity against other CDK isoforms to minimize off-target effects, improving pharmacokinetic profiles for in vivo efficacy, and exploring novel C5 and C7 substituents to further enhance potency. The protocols and insights provided in this guide offer a solid foundation for researchers to advance the development of the next generation of CDK2-targeted cancer therapies.

References

Analytical techniques for characterizing 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Introduction: The Analytical Imperative for Novel Heterocycles

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, particularly as kinase inhibitors.[1][2] The subject of this guide, this compound (Molecular Formula: C₆H₄Cl₂N₄, Molecular Weight: 203.03 g/mol ), is a key intermediate or final compound in synthetic campaigns targeting novel therapeutics.[3][] Its biological activity and potential for further derivatization are intrinsically linked to its precise chemical structure and purity.

For researchers in drug development, confirming the identity, purity, and structural integrity of such molecules is not a mere formality but a cornerstone of scientific validity. An incorrectly identified compound or one with significant impurities can invalidate biological data and lead to costly delays. This guide provides a suite of detailed analytical protocols designed to offer a multi-faceted, cross-validated characterization of this compound, moving beyond simple checklists to explain the causality behind each analytical choice.

Logical Workflow for Structural Confirmation and Purity Assessment

A robust analytical strategy relies on the convergence of data from orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create an unambiguous chemical portrait of the molecule. Our recommended workflow ensures that structural hypotheses are built and rigorously tested.

Analytical_Workflow cluster_0 Primary Structure Elucidation cluster_1 Purity & Formula Confirmation cluster_2 Final Confirmation MS Mass Spectrometry (MS) HPLC HPLC-UV MS->HPLC Confirmation Confirmed Structure & Purity Report MS->Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->HPLC Corroborate Identity NMR->Confirmation EA Elemental Analysis (CHN) HPLC->EA Confirms Purity for Accurate Formula Check HPLC->Confirmation EA->Confirmation Synthesis Synthesized Compound Synthesis->MS Provides Molecular Weight & Isotopic Pattern Synthesis->NMR Provides Atomic Connectivity & Structural Skeleton

Caption: A logical workflow for the comprehensive characterization of a synthesized compound.

Mass Spectrometry (MS): The First Gate of Identification

Expertise & Experience: Mass spectrometry is the initial and most direct method for confirming the molecular weight of the target compound. For halogenated molecules like this compound, MS offers a unique and powerful validation feature: the isotopic pattern of chlorine. Natural chlorine exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks (M, M+2, M+4) with a predictable intensity ratio, providing definitive evidence of the presence of two chlorine atoms.[5][6]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol to create a ~100 µg/mL stock solution. Further dilute 1:10 in the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap for accurate mass measurement.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for nitrogen-containing heterocycles as they are readily protonated.

  • Infusion: Directly infuse the diluted sample into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in the m/z range of 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation & Trustworthiness
  • Molecular Ion ([M+H]⁺): The primary goal is to identify the protonated molecular ion. The theoretical monoisotopic mass of C₆H₄Cl₂N₄ is 201.9813 Da.[7] The expected [M+H]⁺ ion will have an m/z of 202.9886. An observed mass within 5 ppm of this value provides high confidence in the elemental composition.

  • Isotopic Pattern Validation: The most critical self-validating feature is the chlorine isotope pattern. The observed cluster for the [M+H]⁺ ion should match the theoretical distribution.

IonTheoretical m/zIsotope CompositionExpected Relative Intensity
[M+H]⁺202.9886C₆H₅³⁵Cl₂N₄100%
[(M+2)+H]⁺204.9856C₆H₅³⁵Cl³⁷ClN₄~65%
[(M+4)+H]⁺206.9827C₆H₅³⁷Cl₂N₄~10%
Table 1: Expected HRMS data and isotopic pattern for the protonated molecule.
  • Fragmentation: While fragmentation is less pronounced with soft ionization like ESI, some characteristic losses may be observed, such as the elimination of Cl or HCl, which can provide additional structural clues.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: If MS provides the mass, NMR spectroscopy reveals the atomic-level architecture. For this molecule, ¹H NMR will confirm the presence and environment of the methyl and pyrazole protons, while ¹³C NMR will account for every carbon atom in the structure. Two-dimensional (2D) NMR experiments, specifically HMBC (Heteronuclear Multiple Bond Correlation), are not optional luxuries; they are essential for unambiguously assigning the regiochemistry, confirming which nitrogen the methyl group is attached to (N1) by observing long-range correlations.[9]

Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (hundreds to thousands of scans).

  • HMBC Acquisition: Acquire a 2D HMBC spectrum optimized for long-range couplings (typically 8-10 Hz). This experiment is crucial for establishing connectivity across the pyrazole and pyrimidine rings.

Data Interpretation & Trustworthiness

The expected NMR data provides a clear structural fingerprint. Any deviation would immediately signal a potential issue with the synthesis or an incorrect structural assignment.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~8.2 - 8.5Singlet1HH3 (pyrazole ring)
¹H~4.0 - 4.2Singlet3HN1-CH
¹³C~150 - 160Singlet-C5, C7 (C-Cl)
¹³C~145 - 155Singlet-C7a (ring junction)
¹³C~135 - 140Singlet-C3 (C-H)
¹³C~100 - 110Singlet-C3a (ring junction)
¹³C~35 - 40Singlet-N1-C H₃
Table 2: Predicted ¹H and ¹³C NMR chemical shifts in a typical deuterated solvent like DMSO-d₆. Actual shifts may vary.[9][10]

digraph "HMBC_Correlations" {
graph [fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Courier", fontsize=14];
edge [style=dashed, arrowhead=none, color="#EA4335", penwidth=2.0];

mol [label=" Cl | C5==N4--C3a--N1--CH3 | | | | N6--C7==C7a--C3--H | Cl "];

// Dummy nodes for positioning arrows node [shape=point, width=0, height=0]; H3_pos [pos="4.2,1.2!"]; CH3_pos [pos="4.2,2.2!"]; C3_pos [pos="3.5,1.2!"]; C3a_pos [pos="2.5,1.7!"]; C7a_pos [pos="2.5,0.7!"];

// HMBC correlations edge [color="#4285F4", constraint=false]; H3_pos -> C3a_pos [label=" H3 -> C3a", fontcolor="#4285F4", fontsize=10]; H3_pos -> C7a_pos [label=" H3 -> C7a", fontcolor="#4285F4", fontsize=10]; CH3_pos -> C3a_pos [label=" CH3 -> C3a", fontcolor="#4285F4", fontsize=10]; CH3_pos -> C3_pos [label=" CH3 -> C3", fontcolor="#4285F4", fontsize=10, headlabel=" (weaker)"]; }

Caption: Key expected HMBC correlations confirming the N1-methylation.

The crucial HMBC correlation will be from the methyl protons (~4.1 ppm) to the C3a ring junction carbon. A correlation from these same protons to the C3 carbon would also be expected. This definitively confirms the methyl group is on the N1 position and not the N2 position.

High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity

Expertise & Experience: While NMR and MS confirm the structure of the main component, they are not inherently quantitative for assessing purity without specialized methods. HPLC with UV detection is the gold standard for determining the purity of small organic molecules. A well-developed method should be able to separate the target compound from starting materials, reagents, and potential side products (such as regioisomers). The percentage purity is calculated from the relative peak areas, assuming all components have a similar response factor at the chosen wavelength.

Protocol: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in acetonitrile or a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 10-15 minutes to elute the compound and any less polar impurities. A typical gradient might be 10% B to 95% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. For drug development purposes, purity should typically be >95%, and ideally >98%.

ParameterRecommended ConditionRationale
ColumnC18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for non-polar to moderately polar small molecules.
Mobile PhaseA: H₂O + 0.1% TFA; B: Acetonitrile + 0.1% TFAAcid modifier improves peak shape for nitrogenous bases.
Gradient10% B to 95% B over 15 minEnsures elution of the target compound while separating it from impurities.
Flow Rate1.0 mL/minStandard flow for analytical columns, providing good efficiency and run time.
Detection (UV)254 nmA common wavelength for aromatic and heterocyclic systems.
Table 3: A robust starting HPLC method for purity determination.

Elemental Analysis: The Final Formulaic Verification

Expertise & Experience: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of Carbon, Hydrogen, and Nitrogen. For a fully characterized compound, the experimentally determined percentages must align closely with the theoretical values calculated from the molecular formula. This technique serves as a final, independent verification of composition and is particularly important for confirming the absence of residual solvents or inorganic impurities that would not be visible by NMR or MS.

Protocol: CHN Combustion Analysis
  • Sample Preparation: A highly pure sample (typically >98% by HPLC) is required. The sample must be thoroughly dried under high vacuum to remove all residual solvents. Weigh accurately 2-3 mg of the sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: Compare the experimental weight percentages to the theoretical values.

ElementTheoretical % for C₆H₄Cl₂N₄Acceptance Criterion
Carbon35.48%± 0.4%
Hydrogen1.99%± 0.4%
Nitrogen27.59%± 0.4%
Table 4: Theoretical vs. acceptable experimental values for elemental analysis.

Trustworthiness: A result where the experimental percentages for C, H, and N are all within ±0.4% of the theoretical values provides strong, quantitative evidence that the empirical formula is correct and the sample is of high purity.

Conclusion

The characterization of this compound is a clear example of the necessity for a multi-technique analytical approach in modern chemical research. By systematically employing Mass Spectrometry for molecular weight and isotopic confirmation, NMR for detailed structural elucidation, HPLC for purity assessment, and Elemental Analysis for empirical formula verification, a researcher can build an unassailable case for the compound's identity and quality. Following these detailed protocols will ensure data integrity and provide the solid analytical foundation required for subsequent biological and medicinal chemistry applications.

References

Application Note: Structural Elucidation of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purines, allowing it to act as a bioisostere and interact with a variety of biological targets.[1] Pyrazolopyrimidine derivatives have shown a wide range of biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3][4]

Accurate structural characterization is a critical step in the synthesis and development of novel drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous determination of the chemical structure and purity of newly synthesized compounds. This application note provides a detailed guide for the analysis of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry, offering insights into experimental design and data interpretation. The protocols and data presented herein are designed to be a practical resource for researchers in organic synthesis and pharmaceutical development.

Predicted Spectroscopic Data

Based on the chemical structure of this compound and known spectroscopic data for related pyrazolopyrimidine derivatives, the following NMR and mass spectrometry data are predicted.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data
¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Proton8.3 - 8.6Singlet1HC3-H
Proton4.1 - 4.3Singlet3HN1-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbon155 - 158C5
Carbon152 - 155C7
Carbon148 - 151C7a
Carbon135 - 138C3
Carbon115 - 118C3a
Carbon35 - 38N1-CH₃
Table 2: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment
202/204/206100/65/10[M]⁺
167/169Major[M - Cl]⁺
140/142Moderate[M - Cl - HCN]⁺
126/128Moderate[M - 2Cl - H]⁺

Experimental Protocols

NMR Spectroscopy

1.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

1.2. ¹H NMR Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise)

1.3. ¹³C NMR Acquisition

  • Instrument: 100 MHz (corresponding to a 400 MHz ¹H) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (adjust for desired signal-to-noise)

1.4. Data Processing and Interpretation

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. For more complex structures, 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment.[5]

Mass Spectrometry

2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2.2. Mass Spectrometry Acquisition (Electron Ionization - EI)

  • Instrument: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-300

  • Scan Speed: 1000 amu/s

2.3. Data Analysis and Interpretation

  • Identify the molecular ion peak ([M]⁺). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments (e.g., M, M+2, M+4).[8]

  • Analyze the fragmentation pattern to deduce the structure of the compound. Common fragmentation pathways for heterocyclic compounds include the loss of small molecules or radicals.[9][10]

  • Propose fragmentation mechanisms to explain the observed fragment ions.

Experimental Workflows

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate assign Structural Assignment integrate->assign

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration stock->dilute inject Inject into MS System dilute->inject ionize Electron Ionization (70 eV) inject->ionize analyze Mass Analysis ionize->analyze mol_ion Identify Molecular Ion Peak ([M]⁺) analyze->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag mechanism Propose Fragmentation Mechanisms frag->mechanism confirm Confirm Structure mechanism->confirm

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

This application note provides a comprehensive framework for the structural elucidation of this compound using NMR and mass spectrometry. The detailed protocols and predicted data serve as a valuable resource for researchers, enabling efficient and accurate characterization of this and related heterocyclic compounds. The application of these analytical techniques is fundamental to ensuring the identity and purity of novel compounds, a critical aspect of the drug discovery and development process.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a bioisostere of purine, this core structure is central to numerous compounds with a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[1] Historically, the synthesis of these derivatives often involved multi-step procedures with long reaction times and harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[2][3][4]

Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[3][5] This technique not only enhances productivity but also frequently results in higher yields, improved product purity, and is aligned with the principles of green chemistry by minimizing energy consumption and solvent use.[2][4][6]

This comprehensive guide provides detailed protocols and insights into the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and success.

Core Principles of Microwave-Assisted Synthesis

The efficacy of microwave-assisted synthesis stems from its unique heating mechanism. Unlike conventional heating where heat is transferred through conduction and convection, microwaves generate heat volumetrically within the sample. This is achieved through the interaction of the electromagnetic field with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[3] This eliminates thermal gradients and localized overheating, often leading to cleaner reactions with fewer byproducts.[5]

The key advantages of employing microwave irradiation for the synthesis of pyrazolo[3,4-d]pyrimidines include:

  • Reaction Rate Acceleration: Dramatic reduction in reaction times.[3][5]

  • Improved Yields and Purity: Cleaner reaction profiles and higher product yields.[5]

  • Energy Efficiency: Lower energy consumption compared to classical heating methods.[3]

  • Enhanced Reaction Control: Precise temperature and pressure control.[3]

  • Green Chemistry: Reduced solvent usage and waste generation.[2][4]

Experimental Workflow: A Visual Overview

The general workflow for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives is a streamlined process designed for efficiency and high throughput.

Microwave Synthesis Workflow reagents Reagent Preparation (Pyrazoles, Amines, etc.) vessel Reaction Vessel Loading & Sealing reagents->vessel Step 1 microwave Microwave Irradiation (Controlled Time, Temp, Power) vessel->microwave Step 2 cooling Rapid Cooling microwave->cooling Step 3 isolation Product Isolation (Filtration/Extraction) cooling->isolation Step 4 analysis Purification & Analysis (Crystallization, Chromatography, NMR, MS) isolation->analysis Step 5

Caption: General workflow for microwave-assisted organic synthesis.

Protocol 1: Three-Component, One-Pot Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol details an efficient, one-pot, three-component reaction for the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation. This method offers significant advantages in terms of step- and pot-economy.[7][8]

Reaction Scheme

Three_Component_Reaction sub1 5-Aminopyrazole- 4-carboxylate product 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-one sub1->product sub1->product Microwave (160 °C, 55 min) Ethanol sub2 Trimethyl Orthoformate sub2->product sub2->product Microwave (160 °C, 55 min) Ethanol sub3 Primary Amine sub3->product sub3->product Microwave (160 °C, 55 min) Ethanol

Caption: Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Materials and Equipment
  • Methyl 5-aminopyrazole-4-carboxylate derivatives

  • Trimethyl orthoformate

  • Various primary amines (e.g., benzylamine, anilines)

  • Ethanol (absolute)

  • Microwave reactor (e.g., CEM Discover SP, Anton Paar Monowave)

  • Microwave reaction vials with snap caps and septa

  • Magnetic stir bars

  • Standard laboratory glassware for filtration and recrystallization

Step-by-Step Procedure
  • Reagent Preparation: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol).

  • Solvent and Reagent Addition: To the vial, add absolute ethanol (2 mL), followed by trimethyl orthoformate (3.0 mmol) and the desired primary amine (3.0 mmol).

  • Vessel Sealing: Securely seal the reaction vial with a cap. Expertise Note: Proper sealing is crucial to maintain pressure and prevent solvent evaporation at elevated temperatures.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 55 minutes, with a maximum microwave power of 150 W.[1][7] Causality Explanation: The high temperature achieved under microwave irradiation significantly accelerates the condensation and cyclization steps, leading to rapid product formation.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. This can be expedited using the instrument's compressed air cooling system.

  • Product Isolation: Upon cooling, the desired product often precipitates out of the solution. Isolate the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities. If necessary, further purify the product by recrystallization from an appropriate solvent (e.g., ethyl acetate). Trustworthiness Check: The straightforward isolation by filtration without the need for column chromatography for many derivatives highlights the high purity and efficiency of this protocol.[8]

Data and Expected Results

The following table summarizes representative results for the synthesis of various 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones using the described microwave protocol.

Entry5-Aminopyrazole DerivativePrimary AmineTime (min)Temp (°C)Yield (%)
1Methyl 5-amino-1H-pyrazole-4-carboxylateBenzylamine5516083
2Methyl 5-amino-1H-pyrazole-4-carboxylate4-Methoxybenzylamine5516085
3Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylateBenzylamine5516083
4Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylateAniline5516053

Data synthesized from multiple sources demonstrating typical outcomes.[7][9]

Protocol 2: Synthesis of 1,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

This protocol outlines the synthesis of another class of pyrazolo[3,4-d]pyrimidine derivatives through the cyclization of an ortho-amino ester of a substituted pyrazole with various nitriles under microwave irradiation. This method provides a significant improvement in reaction time and yield compared to conventional heating.[10]

Reaction Scheme

Two_Component_Reaction sub1 Ortho-amino ester of 1-substituted pyrazole product 1,6-Disubstituted-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one sub1->product sub1->product Microwave K-tert-butoxide sub2 Aromatic/Aliphatic Nitrile sub2->product sub2->product Microwave K-tert-butoxide

Caption: Synthesis of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones.

Materials and Equipment
  • Ortho-amino ester of a 1-substituted pyrazole (e.g., ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate)

  • Various aliphatic or aromatic nitriles (e.g., acetonitrile, benzonitrile)

  • Potassium tert-butoxide

  • Microwave reactor and vials

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reagent Mixture: In a microwave reaction vial, combine the ortho-amino ester of the 1-substituted pyrazole (1.0 mmol), the desired nitrile (1.2 mmol), and a catalytic amount of potassium tert-butoxide.

  • Solvent-Free or Minimal Solvent: Depending on the specific substrates, this reaction can be run under solvent-free conditions or with a minimal amount of a high-boiling polar solvent.

  • Vessel Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature and time (optimization may be required, but typical conditions are 120-150 °C for 10-30 minutes).

  • Work-up and Isolation: After cooling, the reaction mixture is typically dissolved in a suitable solvent and neutralized. The product can then be isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Comparative Data: Microwave vs. Conventional Heating

The advantages of the microwave-assisted approach are clearly demonstrated when compared to conventional heating methods for the same transformation.

CompoundMethodReaction TimeYield (%)
2a Conventional8-10 hrs65
2a Microwave10-15 min88
2b Conventional9-11 hrs62
2b Microwave12-18 min85

Table adapted from data presented in Singh et al.[10]

Safety Considerations

Microwave-assisted synthesis involves high temperatures and pressures. It is imperative to:

  • Use only microwave-safe reaction vessels designed for the pressures that may be generated.

  • Never exceed the recommended fill volume of the reaction vessel.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coat.

  • Ensure the microwave reactor is properly maintained and operated according to the manufacturer's instructions.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient construction of pyrazolo[3,4-d]pyrimidine derivatives. The protocols outlined in this guide demonstrate significant advantages over traditional methods, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles. By understanding the causality behind the experimental parameters and adhering to the detailed procedures, researchers can accelerate their discovery and development of novel therapeutic agents based on this important heterocyclic scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, minimize impurities, and streamline your workflow.

Introduction

This compound is a key building block in medicinal chemistry, serving as a scaffold for various potent kinase inhibitors and other therapeutic agents.[1] However, its synthesis can be challenging, often plagued by issues with yield, purity, and regioselectivity. The most common synthetic routes involve the construction of the pyrazolo[4,3-d]pyrimidine core followed by a crucial chlorination step. This guide provides in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most established route involves a multi-step sequence starting from a suitably substituted pyrazole. The key steps are:

  • Pyrazole Formation: Synthesis of a 4-cyano or 4-carboxamido-5-aminopyrazole. The timing of the N1-methylation of the pyrazole ring is a critical parameter that dictates the overall strategy.

  • Cyclization: Condensation of the aminopyrazole with a one-carbon source like urea or a derivative to form the pyrimidine ring, yielding the 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol intermediate.[2][3]

  • Chlorination: Conversion of the diol to the target 5,7-dichloro compound using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This step is often the most significant bottleneck for achieving high yields.[2]

Q2: What are the most critical control points in this synthesis?

There are three primary control points that dictate the success of the synthesis:

  • Regiocontrol during N-methylation: The pyrazole ring has two reactive nitrogen atoms. Alkylation can result in a mixture of N1-methyl and N2-methyl regioisomers, which are often difficult to separate and can carry through the entire synthesis.[1] Careful selection of the starting pyrazole and alkylation conditions is paramount.

  • The Chlorination Step: This reaction is highly sensitive to temperature, reaction time, and moisture. Incomplete reactions can leave mono-chloro impurities, while overly harsh conditions can lead to decomposition and charring, drastically reducing the yield.[2]

  • Work-up and Purification: The dichloro product is susceptible to hydrolysis. The work-up procedure must be carefully controlled to maintain anhydrous conditions. Subsequent purification via chromatography can also be challenging due to the potential for product degradation on silica gel.

Q3: How can I confirm correct N1-methylation and control regioselectivity?

Controlling and confirming the position of the methyl group is crucial.

  • Control: Regioselectivity can often be directed by using a starting pyrazole with a bulky protecting group at one nitrogen, directing alkylation to the other. Alternatively, direct methylation may produce a mixture, requiring careful separation of the isomers before proceeding.

  • Confirmation: The most definitive method for confirming the N1-methyl structure is through 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[1] A correlation between the N1-methyl protons and the proton at the C7a position of the pyrazole ring confirms the desired regioisomer. 1D ¹H NMR can also provide clues, as the chemical shift of the methyl group can differ significantly between the N1 and N2 isomers.

Q4: What are the best practices for handling phosphorus oxychloride (POCl₃)?

POCl₃ is a hazardous and highly reactive reagent that must be handled with extreme care in a well-ventilated chemical fume hood.

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Have a sodium bicarbonate or other suitable quenching solution readily available.

  • Handling: POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried (oven or flame-dried) before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The reaction mixture should be cooled significantly (e.g., in an ice bath) before quenching. Slowly and carefully add the reaction mixture to ice or ice-water with vigorous stirring. This process is highly exothermic and will release HCl gas.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of this compound

Symptom: After the chlorination reaction and work-up, analysis by TLC or LC-MS shows little to no desired product.

Possible Cause A: Incomplete or Failed Chlorination The pyrazolo[4,3-d]pyrimidine-5,7-diol precursor is highly polar and will remain at the baseline on a typical silica TLC plate. If you observe a significant amount of baseline material and little product, the chlorination is likely the issue.

  • Solution:

    • Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃. Older bottles can absorb atmospheric moisture, reducing their efficacy.

    • Increase Temperature/Time: Chlorination of heterocyclic diols often requires high temperatures. A typical starting point is refluxing in POCl₃ (approx. 105-110 °C) for 3-5 hours.[2] If the reaction is sluggish, consider cautiously increasing the reflux time. Monitor the reaction by quenching a small aliquot and analyzing via LC-MS.

    • Use a Catalyst/Additive: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can sometimes accelerate the chlorination of less reactive diols. However, this can also increase side product formation and should be optimized carefully.

Possible Cause B: Product Degradation During Work-up The C-Cl bonds in the product are susceptible to nucleophilic attack, especially by water. If the work-up is not performed carefully, the product can hydrolyze back to the mono-chloro alcohol or even the starting diol.

  • Solution:

    • Anhydrous Conditions: After the reaction is complete, remove the excess POCl₃ under reduced pressure (using a vacuum pump with an appropriate trap).

    • Cold Quench: Add the cooled, concentrated reaction residue to a mixture of ice and a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Rapid Extraction: Neutralize the aqueous layer carefully with a base like solid sodium bicarbonate or a cold, saturated NaHCO₃ solution. Do not allow the mixture to warm up. Immediately separate the organic layer, and perform subsequent extractions quickly. Dry the combined organic layers thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.

dot

troubleshooting_low_yield start Low or No Product Yield check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc baseline_material High amount of polar baseline material? check_tlc->baseline_material complex_mixture Complex mixture of less polar spots? check_tlc->complex_mixture No baseline_material->complex_mixture No failed_chlorination Problem: Failed Chlorination baseline_material->failed_chlorination Yes degradation Problem: Product Degradation complex_mixture->degradation Yes solution_chlorination Solution: 1. Use fresh POCl₃. 2. Increase reaction temp/time. 3. Add catalytic base (e.g., DMA). failed_chlorination->solution_chlorination solution_degradation Solution: 1. Evaporate excess POCl₃ first. 2. Quench slowly onto ice/DCM. 3. Perform rapid, cold extraction. degradation->solution_degradation

Caption: Troubleshooting Decision Tree for Low Product Yield.

Problem 2: Significant Impurities are Observed Alongside the Product

Symptom: TLC or LC-MS analysis shows multiple spots or peaks, indicating a mixture of compounds.

Possible Cause A: Formation of Regioisomers (N1 vs. N2-methyl) This is one of the most common and difficult-to-resolve issues. If the methylation step was not regioselective, you will carry a mixture of isomers through the synthesis.

  • Solution:

    • Characterize the Mixture: Before attempting large-scale purification, confirm the presence of isomers using high-resolution mass spectrometry (they will have the same mass) and advanced NMR techniques like NOESY.[1]

    • Optimize Methylation: Revisit the methylation step. Investigate different bases, solvents, and alkylating agents. Protecting group strategies may be necessary.

    • Chromatographic Separation: Separation of these isomers can be challenging but is sometimes possible with careful selection of the column (e.g., high-performance flash chromatography) and eluent system. A systematic screen of solvent systems (e.g., heptane/ethyl acetate, DCM/methanol) is recommended.

Possible Cause B: Incomplete Chlorination A common impurity is the mono-chlorinated, mono-hydroxy intermediate (5-chloro-7-hydroxy or 7-chloro-5-hydroxy). This compound is more polar than the desired product.

  • Solution:

    • Drive the Reaction: As described in Problem 1, increase the reaction time or temperature to push the reaction to completion.

    • Re-subject the Mixture: If a significant amount of the mono-chloro intermediate is present after purification, the mixture can sometimes be re-subjected to the chlorination conditions.

Optimized Experimental Protocols

The following protocols are generalized and should be adapted based on your specific starting materials and laboratory equipment.

Protocol 1: Chlorination of 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 volumes) to the flask.

  • Reaction: Heat the stirred mixture to reflux (approx. 105-110 °C) and maintain for 4 hours, or until LC-MS analysis of a quenched aliquot indicates complete conversion of the starting material.

  • POCl₃ Removal: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cool the residue in an ice bath. Slowly add the residue to a vigorously stirred beaker containing crushed ice (approx. 20 volumes). Caution: Highly exothermic reaction, HCl gas evolved.

  • Extraction: Once all the ice has melted, extract the aqueous slurry with dichloromethane (3 x 15 volumes).

  • Neutralization & Drying: Combine the organic layers and wash with cold, saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh). Consider deactivating the silica gel by pre-treating it with a 1% solution of triethylamine in the eluent to prevent product degradation if acidity is a concern.

  • Eluent System: A gradient elution is typically most effective. Start with a non-polar system and gradually increase polarity. A common system is a gradient of 0% to 30% ethyl acetate in heptane or hexane.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder for best resolution.

  • Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure product.

Data Summary: Chlorination Conditions

The efficiency of the chlorination step is highly variable. The table below summarizes typical conditions reported for analogous pyrazolopyrimidine systems.

ScaffoldChlorinating AgentTemperature (°C)Time (h)Yield (%)Reference
2-methyl-2H-pyrazolo[4,3-d]pyrimidinePOCl₃100342-75[2]
2-methylpyrazolo[1,5-a]pyrimidinePOCl₃N/AN/A61[4]
2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidinePOCl₃80538[4]
1-phenyl-1H-pyrazolo[3,4-d]pyrimidinePOCl₃ / PCl₅Reflux28N/A[5]

Workflow Visualization

dot

synthesis_workflow cluster_pyrazole Step 1: Pyrazole Synthesis cluster_cyclization Step 2: Pyrimidine Ring Formation cluster_chlorination Step 3: Chlorination & Purification start Substituted Cyanoacetate pyrazole Formation of 4-Cyano-5-aminopyrazole start->pyrazole methylation N1-Methylation (Regioselectivity Check!) pyrazole->methylation cyclization Cyclization with Urea (or equivalent) methylation->cyclization diol 1-methyl-1H-pyrazolo[4,3-d] -pyrimidine-5,7-diol cyclization->diol chlorination Chlorination with POCl₃ (Critical Step) diol->chlorination workup Aqueous Work-up (Cold & Rapid) chlorination->workup purification Column Chromatography workup->purification product 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine purification->product

Caption: General Synthetic Workflow for the Target Compound.

References

Technical Support Center: Pyrazolo[4,3-d]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Core Synthesis and General Challenges

This section covers foundational issues related to the synthesis of the pyrazolo[4,3-d]pyrimidine scaffold and overarching problems like poor solubility.

Frequently Asked Questions & Troubleshooting

Question: I'm seeing very low yields during the final cyclization step to form the pyrazolo[4,3-d]pyrimidine core. What's going wrong?

Answer: This is a common bottleneck. The issue often lies with either the purity of your precursor or suboptimal reaction conditions.

  • Purity of Precursors: Start with highly pure aminopyrazole carbonitrile or carboxamide precursors. Impurities from previous steps can significantly interfere with the cyclization efficiency. Consider an extra purification step (recrystallization or column chromatography) for your penultimate intermediate.

  • Reaction Conditions:

    • Dehydration: Ensure strictly anhydrous conditions. Water can hydrolyze intermediates or quench reagents. Use freshly distilled, high-boiling point solvents like formamide or diphenyl ether.

    • Temperature: Cyclization often requires high temperatures (reflux). However, excessive heat can lead to decomposition. If you observe charring or multiple unidentifiable side products, try lowering the temperature by 10-20 °C or reducing the reaction time.

    • Reagents: For cyclization of aminopyrazole carbonitriles with formic acid, refluxing for several hours is typical.[1] For amide precursors, dehydrating agents like phosphorus oxychloride (POCl₃) are effective but can be harsh.[2] Use it sparingly and at controlled temperatures.

Question: My purified pyrazolo[4,3-d]pyrimidine derivatives have extremely poor solubility in common organic solvents and aqueous media. How can I work with them?

Answer: The planar, heteroaromatic nature of this scaffold leads to strong π-π stacking and crystal lattice energy, causing poor solubility.[3][4] This is a critical challenge for both reaction setup and biological testing.

  • For Reactions:

    • Use high-boiling point, polar aprotic solvents like DMF, DMAc, NMP, or DMSO to help break up aggregates.

    • For cross-coupling reactions, toluene or dioxane are often used, but you may need to heat the mixture to achieve dissolution before adding catalysts.

  • For Biological Assays:

    • Formulation Strategies: The most effective approach is to improve apparent water solubility through formulation. Strategies include encapsulation into liposomes or creating amorphous solid dispersions with polymers.[5][6][7]

    • Prodrug Approach: A chemical modification strategy involves creating a water-soluble prodrug. For example, installing a linker (like an O-alkyl carbamate) connected to a solubilizing group (like N-methylpiperazine) can dramatically improve aqueous solubility.[3] These prodrugs are designed to be cleaved in vivo to release the active compound.

Section 2: Regioselectivity in N-Alkylation

The pyrazolo[4,3-d]pyrimidine core has two available nitrogen atoms on the pyrazole ring (N1 and N2) for functionalization, leading to potential regioisomeric mixtures.

Frequently Asked Questions & Troubleshooting

Question: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: Achieving regioselectivity is a classic challenge controlled by a balance of steric, electronic, and solvent effects. The key is to manipulate these factors to favor one nitrogen over the other.[8][9]

  • To Favor N1-Alkylation (Less Hindered Nitrogen):

    • Steric Control: This is the most dominant factor. If you have a bulky substituent at the C7 position, alkylation will inherently favor the less sterically encumbered N1 position.

    • Reaction Conditions: Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent (THF, DMF). This generates the pyrazole anion, and the subsequent alkylation (SN2 reaction) occurs preferentially at the more accessible N1 atom.[9]

  • To Favor N2-Alkylation (More Hindered Nitrogen):

    • Coordinating Solvents/Bases: Using conditions that involve coordinating cations (like K⁺ from K₂CO₃) in polar solvents can sometimes alter the electron density and accessibility of the nitrogens, though this is less predictable.

    • Directed Synthesis: A more reliable method is to use a protecting group strategy. For instance, if you can selectively protect the N1 position, subsequent alkylation is forced to occur at N2.

Below is a decision-making workflow for tackling regioselectivity issues.

start Goal: Regioselective N-Alkylation check_sterics Is C7 position sterically hindered? start->check_sterics n1_favored N1 alkylation is sterically favored. check_sterics->n1_favored Yes n2_challenge N1 and N2 are sterically similar. check_sterics->n2_challenge No use_nah Use strong, non-coordinating base (e.g., NaH in THF). n1_favored->use_nah To maximize selectivity protecting_group Consider N1-selective protecting group strategy. n2_challenge->protecting_group For reliable N2 alkylation

Caption: Workflow for N-Alkylation Regioselectivity.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Functionalizing the pyrazolo[4,3-d]pyrimidine core often requires installing aryl, heteroaryl, or amino groups via cross-coupling. This typically involves a halogenated (Br, Cl) or triflated scaffold.

3.1 Suzuki-Miyaura Coupling

Question: My Suzuki coupling reaction is failing. I'm either getting back my starting material or a dehalogenated product. What should I try?

Answer: This is a frequent problem when working with electron-rich, nitrogen-containing heterocycles. The nitrogen atoms can coordinate to the palladium catalyst, inhibiting its activity. Dehalogenation arises from competing proto-depalladation.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Switch to a more robust system using a palladium(0) or palladium(II) source with a specialized ligand.

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are excellent choices.

    • Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center and promote the desired reductive elimination step. Good starting points are XPhos, SPhos, or RuPhos.[10][11]

  • Base and Solvent: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong that it promotes side reactions.[12]

    • Bases: K₂CO₃ or Cs₂CO₃ are generally reliable. If you have base-sensitive functional groups, a weaker base like K₃PO₄ can be used.

    • Solvents: A mixture of toluene/water or dioxane/water is standard. The water is necessary for the boronic acid transmetalation step.

  • Proto-dehalogenation: This side reaction is often caused by trace amounts of water or other proton sources reacting with the palladium-intermediate before the boronic acid can. To minimize this, ensure your boronic acid is of high quality and use rigorously degassed solvents.

Optimized Suzuki-Miyaura Conditions
ComponentRecommended Starting ConditionsRationale & Troubleshooting
Substrate 3- or 7-Bromo-pyrazolo[4,3-d]pyrimidineAryl chlorides are more challenging and require stronger catalyst systems (e.g., with Buchwald G3/G4 precatalysts).
Palladium Source Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)These are common, reliable Pd(0) and Pd(II) sources.
Ligand XPhos or SPhos (4-10 mol%)Bulky phosphine ligands accelerate oxidative addition and reductive elimination, outcompeting catalyst deactivation.[13]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonates are generally effective. Cs₂CO₃ is more soluble and can sometimes give better results.
Solvent Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/EtOH/H₂OThe solvent system must dissolve the reactants and facilitate the transmetalation step.
Temperature 80-110 °CHeat is usually required to drive the reaction to completion.
3.2 Buchwald-Hartwig Amination

Question: I'm trying to install a primary amine using Buchwald-Hartwig amination, but the yield is very low, and I see byproducts.

Answer: Coupling with primary amines can be challenging due to potential side reactions like β-hydride elimination (if the amine has a β-hydrogen) and competitive binding to the catalyst.[14][15]

  • Ligand is Key: The success of this reaction is highly dependent on the ligand. For primary amines, bidentate ligands like BINAP or DPPF were early successes.[15] However, modern bulky monophosphine ligands (e.g., BrettPhos, RuPhos) often provide superior results with broader substrate scope.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.

  • β-Hydride Elimination: If you are using an alkylamine with hydrogens on the carbon adjacent to the nitrogen, β-hydride elimination can be a major side-pathway, leading to an alkene byproduct and reduced yield.[14] Using ligands that promote rapid reductive elimination can minimize this. Sometimes, switching to a different catalyst system (e.g., copper-catalyzed amination) may be necessary.

pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_int1 L₂Pd(II)(Ar)(X) ox_add->pd_int1 lig_exch Base-Amine Coordination pd_int1->lig_exch deactivation Problem: Catalyst Deactivation (N-coordination) pd_int1->deactivation pd_int2 L₂Pd(II)(Ar)(NR₂) lig_exch->pd_int2 red_elim Reductive Elimination pd_int2->red_elim beta_elim Problem: β-Hydride Elimination pd_int2->beta_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-NR₂) red_elim->product

Caption: Buchwald-Hartwig Catalytic Cycle and Common Pitfalls.

3.3 Sonogashira Coupling

Question: My Sonogashira coupling is giving a lot of alkyne homocoupling (Glaser coupling) and low yield of the desired product. How can I fix this?

Answer: Glaser coupling is a classic side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Go Copper-Free: For many nitrogen-containing heterocycles, a copper-free Sonogashira protocol works best. These conditions typically require a higher loading of a palladium catalyst and a phosphine ligand, often in the presence of an amine base like triethylamine or diisopropylamine, which acts as both the base and solvent.

  • Rigorous Degassing: Oxygen is the primary culprit for homocoupling. Ensure your reaction vessel, solvents, and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent for an extended period before adding the catalyst.

  • Use an "Inverse" Approach: In some cases, an "inverse Sonogashira" can be effective, where you couple an iodoalkyne with a boronic acid derivative of your pyrazolo[4,3-d]pyrimidine.[16] This changes the coupling partners and can sometimes circumvent issues with the standard protocol.

Section 4: Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry is likely required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-bromo-pyrazolo[4,3-d]pyrimidine (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and XPhos (0.05 equiv, 5 mol%).

  • Solvent Addition: Add degassed dioxane and water (4:1 v/v, to make a ~0.1 M solution based on the halide).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add the 7-chloro-pyrazolo[4,3-d]pyrimidine (1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv, 2 mol%).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution). Add the amine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 90-110 °C and stir for 4-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Introduction: The Synthetic Pathway

The synthesis of this compound is a critical process for creating a versatile scaffold used in medicinal chemistry, particularly in the development of kinase inhibitors. The most common synthetic route involves the initial formation of a pyrazole ring, followed by the construction of the fused pyrimidine ring, and culminating in a crucial chlorination step. It is this final chlorination step that is often fraught with challenges leading to yield loss and purification difficulties.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: From Starting Material to Final Product

Section 1: Starting Material and Regiochemistry

A successful synthesis begins with a pure, well-characterized starting material. The precursor to the final chlorination is typically 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione . Issues at this stage often trace back to the initial pyrazole synthesis and its subsequent methylation.

A1: This issue almost certainly originates from the initial methylation of the pyrazole precursor. The pyrazolo[4,3-d]pyrimidine scaffold has two nitrogen atoms on the pyrazole ring (N1 and N2). Alkylation can occur at either position, leading to the formation of two different regioisomers.[1]

  • Root Cause: The reaction conditions used for methylation (e.g., base, solvent, temperature) may not be sufficiently selective, leading to a mixture of N1-methyl and N2-methyl isomers. This isomeric mixture, being chemically very similar, is often carried through the subsequent cyclization and chlorination steps, resulting in a final product that is extremely difficult to separate.

  • Preventative Protocol:

    • Regiocontrolled Starting Material: Begin with a pyrazole intermediate that already has a directing group or a protecting group to ensure methylation occurs at the desired nitrogen.

    • Careful Precursor Analysis: Before proceeding to the chlorination step, meticulously analyze your 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione precursor using high-resolution NMR (including NOESY experiments) and LC-MS to confirm the presence of a single regioisomer.

    • Chromatographic Separation: If a mixture is unavoidable at the precursor stage, attempt a thorough chromatographic separation before chlorination. The polarity difference between the dihydroxy isomers is often greater than that of the final dichloro products.

Section 2: The Chlorination Reaction with Phosphorus Oxychloride (POCl₃)

The conversion of the dihydroxy (or its keto tautomer) pyrazolopyrimidine to the dichloro derivative is the most critical and challenging step. The standard reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both reagent and solvent.

A2: The presence of the mono-chloro-mono-hydroxy intermediate is a classic sign of incomplete chlorination. This occurs because the conversion of the second hydroxyl group is often slower than the first.

  • Causality: The hydroxyl groups are converted to chlorides via an intermediate phosphate ester. The reactivity can be hampered by poor solubility of the starting material or mono-chloro intermediate in POCl₃, or by insufficient reaction temperature or time.

  • Optimization Strategies:

    • Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (typically reflux, ~105-110 °C) for an adequate duration. Monitor the reaction by TLC or LC-MS until the starting material and mono-chloro intermediate are no longer observed.

    • Use of Additives: The addition of a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. These bases can act as nucleophilic catalysts, forming a more reactive intermediate with POCl₃.[2]

    • Co-reagents: In particularly stubborn cases, the addition of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of the system.[3][4] A mixture of POCl₃ and PCl₅ is a more potent chlorinating agent than POCl₃ alone.[4]

Table 1: Recommended Conditions for Chlorination

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Reagent POCl₃ (10-20 eq.)POCl₃ / PCl₅ (10:1 molar ratio)Increases chlorinating strength for stubborn substrates.[4]
Temperature 100-110 °C (Reflux)Maintain vigorous refluxEnsures sufficient activation energy for the second chlorination.
Time 3-5 hoursExtend to 8-12 hours (monitor by TLC/LC-MS)Allows the slower second substitution to reach completion.
Additive NoneN,N-Dimethylaniline (0.1-0.2 eq.)Catalyzes the reaction, potentially through a Vilsmeier-Haack type intermediate.[5]

A3: Significant darkening and tar formation are indicative of product decomposition, often caused by excessive heat or prolonged reaction times at high temperatures. The pyrazolo[4,3-d]pyrimidine core, while aromatic, can be susceptible to degradation under harsh acidic conditions at high temperatures.

  • Root Cause: The highly acidic and reactive nature of hot POCl₃ can lead to unwanted side reactions and polymerization, especially if trace impurities are present in the starting material.

  • Corrective Actions:

    • Strict Temperature Control: Do not exceed the reflux temperature of POCl₃. Use a well-calibrated heating mantle and thermometer.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.

    • Reaction Time: Do not prolong the reaction unnecessarily. Once TLC/LC-MS confirms the disappearance of the starting material and mono-chloro intermediate, proceed to the workup.

Section 3: Workup and Product Purification

A successful reaction can be quickly compromised by an improper workup. The key challenges are the safe and effective quenching of excess POCl₃ and preventing hydrolysis of the acid-sensitive dichloro product.

A4: This is a very common and frustrating issue. The dichloro product is an activated aromatic halide and is susceptible to nucleophilic substitution by water, especially under neutral or basic conditions, which regenerates the hydroxyl group. The quenching of POCl₃ generates a significant amount of heat and hydrochloric acid, creating conditions ripe for hydrolysis if not managed carefully.[2]

  • Mechanism of Hydrolysis: The C-Cl bonds are electrophilic. Water acts as a nucleophile, attacking the carbon and displacing the chloride. This process is often accelerated by heat generated during the quench.

Workflow Diagram: Hydrolysis Prevention during Workup

G cluster_reaction Reaction Completion cluster_quench Controlled Quench cluster_wash Neutralization & Washing cluster_final Isolation r_mix Reaction Mixture in POCl₃ cool Cool Mixture to 0 °C r_mix->cool Step 1 pour Pour SLOWLY onto crushed ice / ice-water cool->pour Step 2 (CRITICAL: Exothermic!) extract Immediate Extraction with Organic Solvent (e.g., DCM, EtOAc) pour->extract Step 3 wash_bicarb Wash with Cold Sat. NaHCO₃ Solution extract->wash_bicarb Step 4 (Neutralizes HCl) wash_brine Wash with Cold Brine wash_bicarb->wash_brine Step 5 dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry Step 6 evap Evaporate Solvent under Reduced Pressure dry->evap Step 7 product Crude Dichloro Product evap->product Step 8

Caption: Recommended workup protocol to minimize product hydrolysis.

  • Detailed Protocol for Quenching:

    • Pre-cool: After the reaction is complete, allow the mixture to cool to room temperature, then chill it in an ice bath.

    • Prepare Quench Vessel: Prepare a separate, large beaker containing a slurry of crushed ice and water. The volume should be at least 10-20 times the volume of the reaction mixture.

    • Slow Addition: Very slowly and carefully, pour the cold reaction mixture into the ice slurry with vigorous stirring. This must be done in a fume hood as HCl gas is evolved. Monitor the temperature of the quench vessel to ensure it remains near 0 °C.

    • Immediate Extraction: Do not allow the product to sit in the acidic aqueous environment for long. Immediately extract the product into a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Neutralization: Wash the combined organic layers with a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by a wash with cold brine.[2]

    • Drying and Evaporation: Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<40 °C).

A5: Oily or amorphous crude products often result from the presence of residual phosphorus-containing byproducts and the impurities discussed above. If direct crystallization fails, column chromatography is the preferred method.[6]

  • Troubleshooting Recrystallization:

    • Solvent Screening: If your compound oils out, it may be because it is too soluble in the chosen solvent or the solution is too concentrated. Try a solvent system where the product has good solubility when hot but poor solubility when cold (e.g., Ethyl Acetate/Hexanes, Toluene, or Acetone/Water mixtures).[6]

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of crystals rather than an amorphous solid. Seeding with a pure crystal can also help.[6]

  • Protocol for Column Chromatography:

    • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.

    • Mobile Phase: A gradient elution is often best. Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity by adding Ethyl Acetate or DCM. A typical starting point is 5% Ethyl Acetate in Hexanes, gradually increasing to 30-50%.

    • Monitoring: Monitor the fractions carefully by TLC, staining with potassium permanganate or viewing under UV light.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃? A: While SOCl₂ is a potent chlorinating agent, POCl₃ is generally preferred for converting hydroxy-N-heterocycles to their chloro derivatives.[2] SOCl₂ can sometimes lead to different side reactions and may not be as effective for this specific transformation.

Q: How do I dispose of the excess POCl₃ and the aqueous waste from the workup? A: The quenching process converts POCl₃ to phosphoric acid and HCl. The resulting acidic aqueous layer should be neutralized carefully with a base (e.g., sodium carbonate or calcium hydroxide) before disposal according to your institution's hazardous waste guidelines. Never dispose of unquenched POCl₃ directly.

Q: What is the expected appearance and stability of the final product? A: Pure this compound is typically a white to off-white solid.[7] It is relatively stable when stored in a cool, dry place away from moisture. However, it can slowly hydrolyze over time if exposed to humid air. For long-term storage, keeping it under an inert atmosphere is recommended.

References

Technical Support Center: Optimizing Suzuki Coupling for Dichloropyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions for dichloropyrazolopyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable advice to navigate the complexities of this specific transformation. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and supported by experimental data.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the Suzuki coupling of dichloropyrazolopyrimidines. Each issue is analyzed for its potential causes, followed by a series of logical, step-by-step troubleshooting recommendations.

Problem 1: Low or No Yield of the Desired Coupled Product

This is one of the most common yet frustrating outcomes. The root cause can range from reagent instability to suboptimal reaction parameters.

Possible Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[1]

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). All solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[2][3] Using a reliable palladium pre-catalyst, such as a G2 or G3 palladacycle, can also improve consistency.

  • Boronic Acid/Ester Decomposition: Boronic acids are susceptible to degradation, particularly protodeboronation (hydrolysis), which replaces the C-B bond with a C-H bond.[4][5][6] Heteroaryl boronic acids can be especially prone to this side reaction.[4]

    • Solution: Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol, MIDA, or trifluoroborate salts).[4][7] While boronic esters may require hydrolysis to the boronic acid in situ for transmetalation to occur, their increased stability can be advantageous.[7][8] Using a slight excess (1.1-1.5 equivalents) of the boron reagent can often compensate for minor degradation.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical, especially for less reactive aryl chlorides.[4][9][10]

    • Solution: Systematically screen a panel of conditions.

      • Base: Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are key for activating the boronic acid for transmetalation.[1][11]

      • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[3][9][12] The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.

      • Temperature: Dichloropyrazolopyrimidines are electron-deficient and their chloride groups are less reactive than bromides or iodides, often necessitating higher temperatures (80-110 °C) or microwave irradiation to achieve a reasonable reaction rate.[2][4][9][12]

  • Ineffective Ligand: The ligand is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[13][14] For challenging substrates like heteroaryl chlorides, the right ligand is paramount.

    • Solution: For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands are often required to promote the difficult oxidative addition step.[13][15] Consider screening ligands such as SPhos or XPhos, which have demonstrated high activity for these types of couplings.[14][15]

Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your LCMS or NMR can indicate competing reaction pathways. Identifying these byproducts is the first step to suppression.

Common Side Products & Mitigation Strategies:

  • Dehalogenation (Hydrodehalogenation): The starting dichloropyrazolopyrimidine is converted to a mono- or non-chlorinated pyrazolopyrimidine.

    • Mechanism: This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[2][4] This Pd-H intermediate can then undergo reductive elimination with the pyrazolopyrimidine moiety.[4] N-heterocyclic halides are particularly susceptible to this side reaction.[2]

    • Solution:

      • Choice of Ligand: The ligand plays a critical role. For instance, in some systems, specific ligands are essential to avoid debromination.[16][17]

      • Anhydrous Conditions: While some water is often necessary, excessive amounts can promote Pd-H formation. Try using a carefully dried solvent system.

      • Base Selection: Avoid bases known to generate hydride species.

      • Catalyst System: Certain catalyst systems, like (IPr)Pd(allyl)Cl with NaOtBu, have been shown to be highly active for both cross-coupling and, under certain conditions, dehalogenation.[18][19] Careful optimization is key.

  • Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.

    • Mechanism: This is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this side reaction.[4]

    • Solution:

      • Rigorous Degassing: Ensure the reaction mixture is free of oxygen.[4]

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration and thus reduce the rate of homocoupling.

      • Catalyst Purity: Use a high-purity palladium source.

  • Formation of Palladium Black: A black precipitate indicates the catalyst has crashed out of the solution, halting the reaction.

    • Mechanism: This is the aggregation of Pd(0) particles, often due to catalyst decomposition at high temperatures or an inappropriate ligand-to-metal ratio.

    • Solution:

      • Ligand Choice: Ensure the ligand is robust enough for the reaction conditions and effectively stabilizes the Pd(0) species.

      • Temperature Control: Avoid excessive temperatures that can accelerate catalyst decomposition.[6]

      • Ligand Ratio: A slight excess of the phosphine ligand can sometimes help maintain catalyst stability.

Problem 3: Poor Regioselectivity (Mono- vs. Di-substitution)

For dichloropyrazolopyrimidines, controlling the extent of arylation is a common challenge. Achieving selective mono-arylation is often a key synthetic goal.

Factors Influencing Selectivity & Optimization Strategies:

  • Inherent Reactivity: The two chlorine atoms on the pyrazolopyrimidine ring will have different electronic and steric environments, leading to inherent differences in reactivity. Typically, the more electron-deficient position is more susceptible to oxidative addition.[12]

    • Strategy: For a model reaction, analyze the electronic properties of the C-Cl bonds to predict the more reactive site.

  • Ligand Control: The steric bulk and electronic properties of the phosphine ligand can dramatically influence which C-Cl bond the palladium complex interacts with.[20][21]

    • Strategy: Screen a diverse set of ligands. For example, in the coupling of dichloropyridines, bulky N-heterocyclic carbene (NHC) ligands like IPr have been shown to favor reaction at the C4 position.[20] In other systems, phosphine ligands within a specific range of cone angles were found to be optimal for mono-arylation.[21]

  • Reaction Conditions: Solvent, base, and temperature can all modulate selectivity.

    • Strategy: A systematic optimization is required. For instance, switching to conditions employing KI and NaOAc with a specific catalyst led to a significant improvement in C4-selectivity for 2,4-dichloropyridines.[20]

  • Sequential Coupling: If selective mono-arylation is achieved, the remaining chloride can potentially be coupled with a different boronic acid in a subsequent step, sometimes in a one-pot procedure.[3]

    • Strategy: After the first coupling is complete (monitored by TLC or LCMS), the second boronic acid, additional base, and sometimes a fresh portion of catalyst can be added.[3] The temperature may also need to be increased for the second, less reactive coupling.[3]

II. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for coupling with a dichloropyrazolopyrimidine?

There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid and desired outcome (mono- vs. di-arylation). However, for challenging heteroaryl chlorides, modern catalyst systems are generally more effective.

  • Traditional Catalysts: Pd(PPh₃)₄ is a classic choice and can be effective, especially under microwave conditions.[9][12] It has been used successfully for the coupling of 2,4-dichloropyrimidines.[12]

  • Modern Catalytic Systems: For less reactive chlorides, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized, bulky, and electron-rich phosphine ligand is often superior.[13] Ligands like SPhos and XPhos (Buchwald ligands) are designed to facilitate the oxidative addition of aryl chlorides and have shown broad utility.[15]

Q2: How do I choose the right base and solvent for my reaction?

The base is not just a proton scavenger; it is essential for the transmetalation step of the catalytic cycle.[11] The solvent must dissolve the substrates and facilitate the interaction of the organic and inorganic components.

  • Bases:

    • K₂CO₃: A common, moderately strong base, often used in aqueous solvent mixtures.[3][9][12]

    • K₃PO₄: A stronger base that is often effective when weaker bases fail. It is particularly useful with bulky phosphine ligands.[2]

    • Cs₂CO₃: A strong base whose solubility in organic solvents can be beneficial.

  • Solvents:

    • 1,4-Dioxane/Water: This is a very common and effective solvent system, providing a good balance of polarity.[9][12]

    • Toluene/Ethanol/Water: This mixture has also been successfully employed, particularly in one-pot double Suzuki couplings.[3]

    • Microwave Chemistry: For microwave-assisted reactions, solvents with a high dielectric constant that can absorb microwave energy efficiently are preferred. 1,4-Dioxane/water mixtures work well under these conditions.[12]

Q3: My boronic acid is expensive/unstable. Can I use a boronic ester instead?

Yes, boronic esters are excellent alternatives.

  • Stability: Pinacol esters, MIDA esters, and trifluoroborate salts are generally more stable to storage and less prone to protodeboronation than their corresponding boronic acids.[4][7]

  • Reactivity: It was once thought that all boronic esters must first hydrolyze to the boronic acid to participate in the Suzuki coupling. However, recent studies have shown that some boronic esters can undergo transmetalation directly.[7] The rate of reaction will depend on the specific ester used. MIDA boronates, for example, are quite stable under anhydrous conditions and can be used for sequential couplings.[4]

Q4: I am attempting a double Suzuki coupling, but the reaction stops after the first addition. What should I do?

This is a common issue, as the second C-Cl bond is often deactivated by the introduction of the first aryl group.

  • Increase Reaction Forcing Conditions: After the first coupling is complete, you will likely need to increase the temperature to drive the second coupling to completion.[3]

  • Add Fresh Catalyst: The catalyst may have partially decomposed during the first, longer reaction step. Adding a second, smaller portion of the catalyst along with the second boronic acid can restart the catalytic cycle.[3]

  • Stronger Base: A stronger base might be required to facilitate the more difficult second coupling.

III. Data & Protocols

Table 1: Comparative Catalyst Performance for Dichloropyrimidine Coupling
SubstrateBoronic AcidCatalystLigandBaseSolventTemp (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71[9]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[9][12]
4,6-DichloropyrimidineArylboronic acidPd(OAc)₂PPh₃K₃PO₄1,4-Dioxane10012-24 hN/A[9]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80N/AGood[22]
Protocol 1: Microwave-Assisted Mono-Arylation of 2,4-Dichloropyrimidine

This protocol is adapted from a high-yield procedure for the C4-selective arylation of 2,4-dichloropyrimidines.[12]

  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.5 mmol, 1.0 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture by bubbling argon through the solution for 10 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol) to the mixture under an argon atmosphere.

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.[12]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Sequential Double Arylation of 2,4-Dichloropyrimidine

This protocol is based on a method for the regioselective one-pot synthesis of diarylated pyrimidines.[3]

  • First Coupling:

    • In a reaction vial, dissolve 2,4-dichloropyrimidine (0.67 mmol, 1.0 equiv.) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

    • Degas the solution for 5 minutes with argon.

    • Add the first arylboronic acid (0.67 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.18 mmol, 2.7 mol%), and K₂CO₃ (2.01 mmol, 3.0 equiv.).

    • Seal the vial and heat at 55 °C for 12 hours, or until TLC/LCMS shows complete consumption of the starting material.

  • Second Coupling:

    • Cool the reaction vial slightly.

    • Add the second arylboronic acid (0.78 mmol, 1.1 equiv.), an additional portion of Pd(PPh₃)₄ (0.09 mmol, 1.3 mol%), and more K₂CO₃ (2.01 mmol, 3.0 equiv.).

    • Reseal the vial and increase the temperature to 90 °C for an additional 12 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

IV. Mechanistic & Workflow Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_side Common Side Reactions pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex tm Transmetalation pd2_complex->tm R-B(OR)₂ (Base Activated) dehalogenation Dehalogenation (Ar-H) pd2_complex->dehalogenation [H] source pd2_aryl Ar-Pd(II)-R(L₂) tm->pd2_aryl homocoupling Homocoupling (R-R) tm->homocoupling O₂, Pd(II) re Reductive Elimination pd2_aryl->re re->pd0 product Ar-R re->product caption The catalytic cycle of the Suzuki-Miyaura coupling and key side reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and key side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_screening Condition Screening start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents check_setup Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) check_reagents->check_setup Reagents OK screen_conditions Systematically Screen Conditions check_setup->screen_conditions Setup OK screen_base Base (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_conditions->screen_base screen_ligand Ligand (PPh₃, SPhos, XPhos) screen_conditions->screen_ligand screen_temp Temperature / Microwave screen_conditions->screen_temp success Yield Improved screen_base->success screen_ligand->success screen_temp->success caption A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and proper handling of this compound in your experiments.

I. Compound Overview and General Recommendations

This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. These compounds are of significant interest in medicinal chemistry and drug discovery. The dichloro-substitution pattern suggests a reactive molecule that can serve as a versatile intermediate in the synthesis of more complex derivatives. However, this reactivity also necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility. While specific stability data for this exact compound is not extensively published, this guide synthesizes information from structurally similar compounds and general principles of handling chlorinated heterocyclic compounds.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage conditions are:

  • Temperature: -20°C is ideal. Storage at 2-8°C is acceptable for shorter periods. Avoid frequent freeze-thaw cycles.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent slow degradation from atmospheric moisture and oxygen.

  • Container: Use amber glass vials with tight-fitting caps to protect from light.

Q2: How should I prepare stock solutions of this compound? What are the best solvents?

A2: The choice of solvent will depend on your experimental needs. Based on the pyrazolopyrimidine scaffold, dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with the aqueous medium.

Q3: My stock solution in DMSO has developed a precipitate after being stored. What should I do?

A3: Precipitation from a stored DMSO stock solution can occur for a few reasons:

  • Low Temperature Storage: If the stock solution was stored at a low temperature (e.g., -20°C), the compound may have precipitated out. Gently warm the solution to room temperature and vortex or sonicate to redissolve.

  • Moisture Absorption: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the compound. Ensure the vial is tightly sealed.

  • Concentration: If the concentration is very high, the compound may be near its solubility limit. Consider preparing a slightly more dilute stock solution for long-term storage.

Q4: I am observing inconsistent results in my biological assays. Could this be related to compound instability?

A4: Yes, compound instability is a potential cause of inconsistent results. The chloro-substituents on the pyrimidine ring are susceptible to nucleophilic substitution, which can be accelerated by components in your assay medium (e.g., water, thiols like DTT or glutathione). It is advisable to prepare fresh dilutions from a stock solution for each experiment. If you suspect instability in your assay medium, you can perform a stability test by incubating the compound in the medium for the duration of your experiment and analyzing for degradation by HPLC or LC-MS.

III. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound has changed color (e.g., from white to off-white or yellow) This may indicate degradation due to exposure to light, air, or moisture.Discard the compound if significant color change is observed. For future use, store the solid compound under an inert atmosphere and protected from light.
Difficulty dissolving the solid compound The compound may have low solubility in the chosen solvent.Try gentle warming and sonication. If solubility is still an issue, consider using a different solvent or preparing a more dilute solution. For aqueous solutions, ensure the initial dissolution is in an appropriate organic solvent like DMSO.
Unexpected peaks in HPLC or LC-MS analysis This could be due to degradation of the compound in the solid state or in solution.Analyze a fresh sample of the compound. If new peaks are still present, they may be impurities from the synthesis. If the new peaks appear over time, this indicates degradation. Prepare fresh solutions for each experiment.
Loss of biological activity over time in solution The compound may be unstable in the chosen solvent or under the storage conditions.Prepare fresh solutions before each experiment. If using aqueous buffers, be aware that hydrolysis can occur. Minimize the time the compound spends in aqueous solution before use.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

  • Store the aliquots at -20°C.

Protocol 2: Assessing Compound Stability in an Aqueous Buffer
  • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution to the final desired concentration in your aqueous experimental buffer.

  • Immediately take a time zero (T=0) sample and analyze it by HPLC or LC-MS to obtain a baseline chromatogram.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C for 24 hours).

  • At various time points (e.g., 2, 4, 8, 24 hours), take additional samples and analyze them by HPLC or LC-MS.

  • Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of compound remaining. The appearance of new peaks may indicate degradation products.

V. Visualizing Potential Degradation and Experimental Workflow

The following diagrams illustrate a potential degradation pathway and a general experimental workflow for handling this compound.

cluster_degradation Potential Hydrolytic Degradation Pathway parent 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine product1 Monohydroxylated Product parent->product1 H2O / Nucleophile product2 Dihydroxylated Product product1->product2 H2O / Nucleophile

Caption: Potential hydrolytic degradation of the parent compound.

cluster_workflow General Experimental Workflow storage Store Solid at -20°C (Inert Atmosphere, Protected from Light) prep_stock Prepare DMSO Stock Solution storage->prep_stock store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock prep_working Prepare Fresh Working Dilutions store_stock->prep_working assay Perform Experiment prep_working->assay

Caption: Recommended workflow for handling the compound.

VI. References

  • Benchchem: Personal protective equipment for handling 2- ((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H - Benchchem. This document outlines best practices for handling related pyrazolopyrimidine derivatives, emphasizing safety precautions. Available at: 1

  • Sigma-Aldrich: Methyl this compound-3-carboxylate. A product page that provides some basic properties of a structurally related compound. Available at: 2

  • ChemicalBook: 5,7-Dichloro-1H-pyrazolo[4,3-d]pyriMidine - Safety Data Sheet. This safety data sheet for a related compound indicates a lack of specific data on stability and reactivity. Available at: 3

  • Eurochlor: Guidance on Storage and Handling of Chlorinated Solvents. This guidance provides general principles for the safe storage and handling of chlorinated compounds, which can be informative for related substances. Available at: 4

  • USC Nanofab Wiki: STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. This document outlines handling procedures for chlorinated solvents, which share some chemical properties with the topic compound. Available at: 5

References

Troubleshooting low yields in pyrazolo[4,3-d]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[4,3-d]pyrimidine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazolo[4,3-d]pyrimidine synthesis. This guide is designed to provide in-depth, experience-based answers to common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the chemical reasoning behind them, empowering you to make informed decisions in your own lab.

The most common and versatile route to the pyrazolo[4,3-d]pyrimidine core involves the cyclocondensation of a 4-amino-5-carboxamido-pyrazole (or the corresponding nitrile) with a one-carbon electrophile. This guide will focus primarily on troubleshooting this key transformation and subsequent steps.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Low Yield

This section addresses high-level issues that can point to systemic problems in your reaction setup.

Q1: My reaction mixture turns dark brown or black at high temperatures, and I get a low yield of an insoluble material. What's happening?

A1: This is a classic sign of thermal decomposition, especially when using formamide as the solvent and reagent. Formamide is stable up to about 160°C, but above this temperature, and especially approaching 190-210°C, it can decompose into several reactive species, including carbon monoxide and ammonia, or hydrogen cyanide and water[1][2]. These can lead to undesired side reactions and polymerization, resulting in tar formation and a significant drop in the yield of your desired product.

  • Causality: The high temperature required for the cyclization is often close to the decomposition temperature of the solvent/reagent.

  • Solution:

    • Precise Temperature Control: Use a digital hotplate with an external thermocouple and a sand or oil bath for uniform heating. Avoid localized overheating.

    • Optimize Temperature: Carefully screen temperatures. Start at a lower temperature (e.g., 150°C) and incrementally increase it. The goal is to find the lowest temperature that allows for a reasonable reaction rate without significant decomposition.

    • Alternative Reagents: Consider using triethyl orthoformate with a catalytic amount of acid (like acetic anhydride or p-TsOH) at a lower reflux temperature, which can prevent decomposition.

Q2: I'm seeing multiple spots on my TLC plate that are close to my product spot, leading to difficult purification and low isolated yield. What are the likely side products?

A2: In the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide or formic acid, several side products can form, complicating purification.

  • Causality & Common Side Products:

    • Incomplete Cyclization: The intermediate N-(4-cyano-1H-pyrazol-5-yl)formamide may be present if the reaction has not gone to completion.

    • Hydrolysis of Nitrile: If water is present, the starting pyrazole nitrile can hydrolyze to the corresponding pyrazole carboxamide. This amide can then cyclize to give the desired product, but it can also remain as a polar impurity.

    • Dimerization/Polymerization: As mentioned in Q1, high temperatures can lead to complex mixtures.

  • Solution:

    • Ensure Anhydrous Conditions: Dry your glassware and use anhydrous solvents, especially if using reagents other than formamide (which is often used in excess as the solvent).

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material and the intermediate. Extend the reaction time if necessary, but be mindful of decomposition.

    • Purification Strategy: A combination of techniques may be needed. Consider an initial crystallization to remove the bulk of impurities, followed by column chromatography for the mother liquor. A gradient elution is often necessary to separate closely related compounds.

Q3: My starting aminopyrazole is poorly soluble in the reaction solvent, and the reaction seems sluggish and incomplete. How can I improve this?

A3: Poor solubility of the starting material is a common kinetic bottleneck. If the reagent is not in solution, its effective concentration is very low, leading to slow or incomplete reactions.

  • Causality: The planar, hydrogen-bonding nature of aminopyrazole precursors can lead to high lattice energy and poor solubility in many organic solvents.

  • Solution:

    • Solvent Screening: While formamide is a common choice for its dual role as solvent and reagent, other high-boiling polar aprotic solvents like DMF, DMAc, or DMSO can be effective.[3] A table of options is provided below.

    • Microwave Synthesis: Microwave-assisted synthesis can be highly effective.[4][5] The rapid heating can overcome solubility barriers and dramatically reduce reaction times from hours to minutes, often minimizing side product formation.

    • Phase-Transfer Catalysis: For some reactions, a phase-transfer catalyst can be employed to improve the interaction between reagents in a heterogeneous mixture.[3]

SolventBoiling Point (°C)Dielectric ConstantNotes
Formamide 210111Common reagent/solvent; risk of decomposition at high temp.[1]
DMF 15337Good alternative, lower boiling point. Must be anhydrous.
DMAc 16538Similar to DMF, slightly higher boiling point.
DMSO 18947Excellent solvent, but can be difficult to remove.
Diphenyl Ether 2593.7High-boiling, inert solvent for very high temp reactions.

Part 2: Troubleshooting the Core Reaction - A Deeper Dive

This section focuses on the critical cyclocondensation step, which is often the source of yield issues.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield problems.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity 1. Verify Starting Material Purity (NMR, LCMS) Start->CheckPurity CheckConditions 2. Analyze Reaction Conditions Start->CheckConditions AnalyzeWorkup 3. Review Workup & Purification Procedure Start->AnalyzeWorkup ImpureSM Impure Starting Material CheckPurity->ImpureSM Purity <95% TempIssue Temperature Issue? CheckConditions->TempIssue SolventIssue Solvent/Solubility Issue? CheckConditions->SolventIssue ReagentIssue Reagent Stoichiometry/ Quality Issue? CheckConditions->ReagentIssue ProductLoss Product Lost During Extraction or Filtration? AnalyzeWorkup->ProductLoss PurificationFail Co-elution or Decomposition on Silica? AnalyzeWorkup->PurificationFail PurifySM Action: Recrystallize or Chromatograph Starting Material ImpureSM->PurifySM TempHigh Too High: Decomposition/Tar TempIssue->TempHigh Yes TempLow Too Low: Incomplete Reaction TempIssue->TempLow Yes PoorSolubility Poor Solubility SolventIssue->PoorSolubility Yes WetSolvent Wet Solvent SolventIssue->WetSolvent Yes BadReagent Degraded Reagent/ Incorrect Stoichiometry ReagentIssue->BadReagent Yes OptimizeTemp Action: Screen Temperature Range (e.g., 150-180°C) TempHigh->OptimizeTemp TempLow->OptimizeTemp ChangeSolvent Action: Change Solvent (DMF, DMSO) or Use Microwave PoorSolubility->ChangeSolvent DrySolvent Action: Use Anhydrous Solvent WetSolvent->DrySolvent CheckReagent Action: Use Fresh Reagent, Verify Stoichiometry BadReagent->CheckReagent OptimizeExtraction Action: Check pH, Use Different Solvent, Back-extract ProductLoss->OptimizeExtraction Yes OptimizeChroma Action: Use Different Eluent, Try Alumina/Reverse Phase PurificationFail->OptimizeChroma Yes

Caption: A step-by-step workflow for troubleshooting low yields.

Q4: I am using 5-amino-1H-pyrazole-4-carbonitrile and formamide. The reaction is clean, but the yield is consistently moderate (~50-60%). How can I push it to completion?

A4: This scenario suggests the conditions are appropriate to avoid decomposition, but the reaction equilibrium or kinetics are not fully favorable.

  • Causality: The cyclization involves the formation of an intermediate formamidine, followed by an intramolecular cyclization and elimination of water (when starting from the carboxamide) or ammonia (conceptually, from the formamidine of the nitrile). This final cyclization step is often the rate-limiting step and can be reversible.

  • Solution:

    • Microwave Irradiation: As mentioned, microwaves can provide the energy to overcome the activation barrier of the final ring-closing step more efficiently than conventional heating.[4]

    • Addition of a Dehydrating Agent: If using formic acid or another method where water is a byproduct, adding a dehydrating agent like acetic anhydride can shift the equilibrium toward the product.

    • Lewis Acid Catalysis: In some cases, a mild Lewis acid can help activate the nitrile group towards nucleophilic attack, though this must be done carefully to avoid side reactions.

Reaction Pathway and Side Reactions

Understanding the potential reaction pathways helps in diagnosing issues. The scheme below illustrates the desired reaction and a key side reaction.

ReactionPathway cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Start 5-Amino-1H-pyrazole-4-carbonitrile Intermediate N-(4-cyano-1H-pyrazol-5-yl)formamidine (Intermediate) Start->Intermediate + HCONH2 (Formamide) Start2 5-Amino-1H-pyrazole-4-carbonitrile Product 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Intermediate->Product - NH3 (Cyclization) Hydrolyzed 5-Amino-1H-pyrazole-4-carboxamide Start2->Hydrolyzed + H2O (Trace) (Hydrolysis)

Caption: Desired cyclization pathway and a common hydrolysis side reaction.

Part 3: Purification & Isolation - Securing Your Product

A successful reaction is only half the battle. Low isolated yields are often due to challenges in workup and purification.

Q5: My product crashes out of the reaction mixture upon cooling, but it's an oily solid that is difficult to filter and still seems impure. What is the best workup procedure?

A5: This is common when the product has moderate polarity and the crude mixture contains soluble impurities. Simply crashing the product out often traps these impurities.

  • Causality: The product may have limited solubility in the cold reaction solvent (e.g., formamide), but so do some byproducts. The rapid precipitation leads to poor crystal formation and occlusion of impurities.

  • Solution: A Step-by-Step Workup Protocol

    • Dilution: After cooling the reaction, dilute the mixture with a solvent in which your product is insoluble but impurities are soluble. Water or methanol are good first choices. Dilute 5-10 fold by volume.

    • Stirring/Trituration: Stir the resulting slurry vigorously for 30-60 minutes. This process, called trituration, washes the solid product and helps break up oily precipitates.

    • Filtration: Filter the solid through a Büchner funnel. Wash thoroughly with the chosen solvent (water/methanol) followed by a non-polar solvent like diethyl ether or hexanes to help dry the solid.

    • Recrystallization: If the product is still impure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a DMF/water mixture) is the best next step.

Q6: My compound is highly polar and shows significant streaking on silica gel TLC. I'm losing a lot of material on the column. What are my options?

A6: The pyrazolo[4,3-d]pyrimidine core is rich in nitrogen atoms, making many derivatives quite polar and prone to strong interactions with silica gel.

  • Causality: The acidic nature of silica gel can lead to irreversible adsorption or decomposition of basic heterocyclic compounds. The strong binding causes streaking and poor recovery.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in the mobile phase (e.g., DCM/Methanol) can neutralize the acidic sites on the silica and dramatically improve peak shape.

    • Switch the Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.

      • Reverse-Phase Chromatography (C18): If your compound has some hydrophobic character, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent option.

    • Avoid Chromatography: If possible, focus on optimizing the reaction to be cleaner and rely on crystallization as the sole purification method. This is often the most scalable and efficient approach.[5]

Part 4: Reference Protocol

This section provides a detailed, representative protocol for the synthesis of the parent 1H-pyrazolo[4,3-d]pyrimidin-7-amine.

Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine

This protocol is adapted from established procedures for similar cyclocondensations.[6][7]

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Formamide (used as solvent, ~10-20 volumes)

  • Round bottom flask equipped with a reflux condenser and thermocouple

  • Sand or oil bath

Procedure:

  • Setup: To a 100 mL round-bottom flask, add 5-amino-1H-pyrazole-4-carbonitrile (e.g., 5.0 g).

  • Reagent Addition: Add formamide (50 mL).

  • Heating: Place the flask in a sand or oil bath and heat the mixture with stirring to 170-180°C. Note: Ensure the setup is in a well-ventilated fume hood.

  • Reaction: Maintain the temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 10% Methanol in DCM with 1% NH4OH) or LC-MS until the starting material is consumed.

  • Cooling & Precipitation: Remove the heat source and allow the reaction to cool to room temperature. The product may begin to precipitate.

  • Workup: Slowly pour the cooled reaction mixture into 250 mL of cold water with vigorous stirring. A precipitate should form.

  • Trituration: Continue stirring the slurry for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with diethyl ether (2 x 30 mL).

  • Drying: Dry the solid in a vacuum oven at 60°C overnight to yield the target compound. Purity can be checked by NMR and LC-MS. If necessary, the product can be recrystallized from ethanol/water.

References

Technical Support Center: Synthesis of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolo[4,3-d]pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome common synthetic challenges, particularly in achieving high regioselectivity.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of pyrazolo[4,3-d]pyrimidines. The advice provided is based on established chemical principles and peer-reviewed literature.

Issue 1: Poor Regioselectivity in Pyrazole N-Alkylation - "My reaction is producing a mixture of N1 and N2 isomers. How can I favor the desired isomer?"

The N-alkylation of an unsymmetrically substituted pyrazole is a common step in the synthesis of pyrazolo[4,3-d]pyrimidines and is often the primary source of regioisomeric impurities. The two nitrogen atoms of the pyrazole ring have similar electronic properties, leading to a mixture of N1 and N2 alkylated products.[1][2] The ratio of these isomers is highly dependent on a delicate balance of steric and electronic factors, as well as the reaction conditions.

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially react with the less sterically hindered nitrogen atom.[3]

    • Solution: To favor N1-alkylation, ensure the substituent at the C5 position of your pyrazole starting material is smaller than the substituent at the C3 position. Conversely, to favor N2-alkylation, the C3 substituent should be smaller.

  • Reaction Conditions (Base and Solvent): The choice of base and solvent can significantly influence the regioselectivity by altering the nature of the pyrazolate anion and its counter-ion.[1]

    • N1-Alkylation Favored: Strong, non-coordinating bases in polar aprotic solvents often favor N1-alkylation. For example, using NaH in THF or K₂CO₃ in DMSO has been shown to promote the formation of the N1-isomer.[3][4]

    • N2-Alkylation Favored: While less common, certain conditions can favor the more sterically hindered N2 product. This may involve the use of specific Lewis acid catalysts that can coordinate to both a nitrogen atom and a directing group.[3]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent play a crucial role.

    • Solution: Using a bulkier alkylating agent can enhance the steric differentiation between the two nitrogen atoms, leading to higher regioselectivity.

  • Directing Groups: For challenging cases, the use of a removable directing group can provide excellent regiocontrol.

    • Solution: A bulky group, such as a triphenylsilyl group, can be installed to sterically block one of the nitrogen atoms.[4] After alkylation at the unhindered nitrogen, the directing group can be removed. Another effective directing group is the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can also be used to control the regioselectivity of subsequent C-H activation reactions.[5]

This protocol is a general starting point for favoring N1-alkylation of a 3-substituted pyrazole.

  • To a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous DMSO, add finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (start with 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate any minor N2-isomer.

Issue 2: Low Yield or Stalled Cyclocondensation - "I am observing poor yields in my cyclocondensation step to form the pyrimidine ring."

The cyclocondensation of an aminopyrazole with a 1,3-dielectrophile is the key step in forming the pyrimidine ring of the pyrazolo[4,3-d]pyrimidine core. Low yields can result from several factors, including poor reactivity of the starting materials, side reactions, or unfavorable reaction conditions.

  • Nucleophilicity of the Aminopyrazole: The amino group at the C4 position must be sufficiently nucleophilic to attack the electrophilic centers of the cyclization partner.

    • Solution: If your aminopyrazole has strongly electron-withdrawing groups, this can reduce the nucleophilicity of the amino group. If possible, consider a synthetic route where electron-withdrawing groups are introduced after the cyclocondensation.

  • Electrophilicity of the Cyclization Partner: The 1,3-dielectrophile must be sufficiently reactive.

    • Solution: For reactions with β-dicarbonyl compounds, the reaction can be catalyzed by either acid or base to enhance the electrophilicity of the carbonyl groups.[6] For less reactive partners, consider converting one of the carbonyls to a more reactive group, such as an enamine or enone.

  • Reaction Conditions: The choice of catalyst and solvent is critical.

    • Solution: For acid-catalyzed cyclocondensations, common choices include acetic acid or a catalytic amount of a stronger acid like H₂SO₄.[6] For base-catalyzed reactions, a non-nucleophilic base is preferred to avoid side reactions. Microwave-assisted synthesis can also be beneficial in reducing reaction times and improving yields.

  • Side Reactions: The starting materials may undergo self-condensation or other undesired side reactions.

    • Solution: Carefully control the stoichiometry of the reactants. Adding one reactant slowly to the other can sometimes minimize side reactions. Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts.

Issue 3: Difficulty in Separating Regioisomers - "I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography."

The structural similarity of N1 and N2 regioisomers can make their separation challenging.

  • Similar Polarity: The two isomers often have very similar polarities, leading to poor separation on silica gel.

    • Solution 1: Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A less polar solvent system may improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

    • Solution 2: Derivatization: If separation of the final products is proving difficult, consider if the precursor pyrazole isomers can be more easily separated. Sometimes, the difference in polarity between the isomeric intermediates is greater than that of the final products.

    • Solution 3: Crystallization: Attempt to selectively crystallize one of the isomers from the mixture. This can sometimes be a highly effective method for obtaining a pure sample of one isomer.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and characterization of pyrazolo[4,3-d]pyrimidines.

Q1: What are the primary synthetic routes to the pyrazolo[4,3-d]pyrimidine core?

The most common and versatile approach involves a two-step process:

  • Synthesis of a substituted pyrazole: This is typically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[7] The substituents on the pyrazole ring are introduced at this stage.

  • Formation of the pyrimidine ring: This involves the cyclocondensation of a suitably functionalized pyrazole (often a 4-amino-5-substituted pyrazole) with a 1,3-dielectrophile. Common cyclization partners include β-dicarbonyl compounds, formamide, urea, and guanidine.[6]

An alternative strategy is to start with a substituted pyrimidine and construct the pyrazole ring onto it. This approach is less common but can be effective in certain cases.[8]

Q2: How can I definitively characterize the N1 and N2 isomers of my pyrazolo[4,3-d]pyrimidine product?

Unambiguous characterization is crucial. A combination of NMR techniques is the most powerful tool for this purpose.

  • 1D NMR (¹H and ¹³C): While ¹H NMR can provide initial clues, the chemical shifts of the pyrazole ring protons and the substituent on the nitrogen can be very similar for both isomers. ¹³C NMR can be more informative, as the chemical shifts of the pyrazole ring carbons are often more sensitive to the position of the N-substituent.

  • 2D NMR (HMBC, HSQC, and NOESY): These techniques are essential for definitive assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between the protons of the N-alkyl group and the carbons of the pyrazole ring. For the N1-isomer, you would expect to see a correlation between the N-CH₂ protons and both the C5 and C7a carbons of the pyrazolo[4,3-d]pyrimidine core. For the N2-isomer, a correlation would be expected between the N-CH₂ protons and the C3 carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions. For an N1-alkylated pyrazolo[4,3-d]pyrimidine, a NOE should be observed between the protons of the alkyl group and the proton at the C7 position of the pyrimidine ring. For the N2-isomer, the NOE would be between the alkyl group protons and the substituent at the C3 position of the pyrazole ring.[9]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure and confirms the regiochemistry.

Q3: What is the influence of substituents on the pyrazole ring on the regioselectivity of N-alkylation?

Substituents have a profound impact through both steric and electronic effects.

  • Steric Effects: As discussed in the troubleshooting guide, the relative size of the substituents at the C3 and C5 positions is a primary determinant of regioselectivity. The alkylation will generally occur at the nitrogen adjacent to the smaller substituent.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can modulate the nucleophilicity of the adjacent nitrogen atoms. An electron-withdrawing group at C3 will decrease the nucleophilicity of the N2 nitrogen, thus favoring attack at N1. Conversely, an electron-donating group at C3 will increase the nucleophilicity of N2. However, steric effects are often more influential than electronic effects in determining the final product ratio.[1]

Section 3: Visualizations and Diagrams

Diagram 1: Logical Workflow for Troubleshooting Regioselectivity in Pyrazole N-Alkylation

G start Mixture of N1 and N2 Isomers Observed check_sterics Analyze Steric Hindrance (C3 vs. C5 Substituents) start->check_sterics sterics_favor_n1 C5 smaller than C3? check_sterics->sterics_favor_n1 change_reagent Use a Bulkier Alkylating Agent sterics_favor_n1->change_reagent No modify_conditions Modify Reaction Conditions (Base/Solvent) sterics_favor_n1->modify_conditions Yes use_directing_group Employ a Removable Directing Group (e.g., SiPh3, SEM) change_reagent->use_directing_group use_directing_group->modify_conditions n1_conditions For N1: Use NaH/THF or K2CO3/DMSO modify_conditions->n1_conditions n2_conditions For N2: Consider Lewis Acid Catalysis modify_conditions->n2_conditions separate_isomers Optimize Separation (Chromatography/Crystallization) n1_conditions->separate_isomers n2_conditions->separate_isomers end Desired Regioisomer Obtained separate_isomers->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole N-alkylation.

Diagram 2: Key HMBC Correlations for Isomer Identification

Caption: Expected key HMBC correlations for N1 and N2 isomers.

References

Technical Support Center: 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address the significant solubility challenges associated with this compound. As a dichlorinated heterocyclic molecule, it inherently possesses low aqueous solubility, which can be a major hurdle in experimental assays and formulation development.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these issues effectively.

Compound Profile

PropertyDataSource
CAS Number 939979-32-5[3][4][]
Molecular Formula C₆H₄Cl₂N₄[3][]
Molecular Weight 203.03 g/mol [3][]
Appearance Solid[3]
Purity Typically ≥97%[3][6]
Storage Inert atmosphere, store in freezer, under -20°C[4]
SMILES CN1N=CC2=NC(Cl)=NC(Cl)=C21[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The following decision-making workflow provides a high-level overview of the troubleshooting process.

G start Issue: Compound Precipitation in Aqueous Medium stock_check Step 1: Validate Stock Solution (100% DMSO) start->stock_check stock_ok Is stock clear & fully dissolved? stock_check->stock_ok dilution_strategy Step 2: Optimize Dilution Strategy stock_ok->dilution_strategy Yes reprepare_stock Action: Re-prepare Stock - Use gentle warming (37°C) - Use sonication stock_ok->reprepare_stock No final_dmso Lower final DMSO % (e.g., <0.5%) dilution_strategy->final_dmso cosolvent_strategy Step 3: Employ Co-solvents final_dmso->cosolvent_strategy If precipitation persists success Resolution: Solubility Achieved final_dmso->success If successful cosolvents Screen water-miscible solvents: Ethanol, PEG 400, etc. cosolvent_strategy->cosolvents advanced_strategy Step 4: Advanced Formulation cosolvents->advanced_strategy If precipitation persists cosolvents->success If successful advanced_methods Consider: - pH adjustment - Surfactants (micellar solubilization) - Solid dispersions advanced_strategy->advanced_methods advanced_methods->success reprepare_stock->stock_check

Caption: Troubleshooting workflow for solubility issues.

Question 1: My compound, this compound, is precipitating as soon as I dilute my DMSO stock into my aqueous assay buffer. What should I do?

This is the most common manifestation of poor aqueous solubility for hydrophobic compounds. The compound is stable in the organic stock solvent but crashes out when introduced to the aqueous environment.

Answer:

This issue stems from a sharp decrease in the solvent's capacity to keep the compound dissolved. Here is a systematic approach to resolve it:

  • Verify Your Stock Solution: Before any dilution, ensure your compound is completely dissolved in 100% DMSO. Visually inspect the stock solution against a light source for any suspended microcrystals. If particulates are visible, gentle warming (not to exceed 37-40°C to prevent degradation) or brief sonication can help achieve full dissolution.[7]

  • Minimize the Final DMSO Concentration: A high concentration of a DMSO stock solution is more likely to cause precipitation upon dilution.[7]

    • Action: Lower the final percentage of DMSO in your aqueous medium. While many cell lines tolerate up to 0.5% DMSO, this concentration may still be too low to maintain your compound's solubility.[8] Prepare a less concentrated DMSO stock solution if necessary, so you can add a larger volume to your buffer without exceeding the tolerable final DMSO percentage.

  • Employ a Co-solvent Strategy: If reducing the DMSO concentration alone is insufficient, the addition of another water-miscible organic solvent (a co-solvent) can increase the solubility of your compound.[9][10][11]

    • Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more hospitable to lipophilic molecules.[10]

    • Action: Prepare your stock in a mixture of DMSO and another co-solvent. Common choices include Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400). You must test these vehicles for compatibility with your specific assay first.

  • Adjust the pH of the Buffer: The solubility of compounds with ionizable groups can be highly dependent on pH.[11][12]

    • Rationale: Pyrazolo[4,3-d]pyrimidines are nitrogenous heterocycles and may have basic properties. Altering the pH of the buffer can change the ionization state of the molecule, potentially increasing its solubility. For a weakly basic compound, a slightly acidic pH (below its pKa) will lead to protonation and increased aqueous solubility.

    • Action: Cautiously try adjusting the pH of your final assay buffer. Ensure the new pH is compatible with your experimental system (e.g., enzyme activity, cell viability).

Question 2: I've tried basic co-solvents, but I still can't reach my target concentration without precipitation. What advanced techniques can I explore?

Answer:

When standard methods fail, more advanced formulation strategies are required. These techniques aim to alter the fundamental physicochemical state of the compound.

  • Micellar Solubilization (Surfactants):

    • Mechanism: Surfactants like Tween® 80 or Cremophor® EL form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[13]

    • Protocol: Prepare the final aqueous buffer containing the surfactant. Then, add the DMSO stock of your compound to this solution with vigorous vortexing. The final surfactant concentration must be optimized and verified for assay compatibility.

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: Converting the compound from its stable, crystalline form to a higher-energy amorphous state can significantly improve solubility and dissolution rates.[1][13] This is typically achieved by dispersing the compound in a polymer matrix.

    • Application: This is a more complex, formulation-centric approach often used in pre-clinical drug development. It involves techniques like spray-drying or hot-melt extrusion and requires specialized equipment.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility.[9]

    • Application: Beta-cyclodextrins and their chemically modified derivatives (like HP-β-CD) are commonly used. The compound is co-lyophilized or kneaded with the cyclodextrin to form the complex.

Experimental Protocol: Co-Solvent Screening

This protocol outlines a method to quickly screen for an effective co-solvent system.

  • Prepare a High-Concentration Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 50 mM. Ensure complete dissolution using sonication if necessary.

  • Prepare Intermediate Stocks: Create a set of 10 mM intermediate stocks by diluting the primary stock into various co-solvent systems.

    • System A: 100% DMSO (Control)

    • System B: 50% DMSO / 50% Ethanol

    • System C: 50% DMSO / 50% PEG 400

    • System D: 50% DMSO / 50% Propylene Glycol

  • Test Dilution in Aqueous Buffer:

    • Aliquot 98 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into several microcentrifuge tubes.

    • Add 2 µL of each 10 mM intermediate stock to a separate tube of buffer. This creates a final compound concentration of 200 µM with a final solvent concentration of 2%.

    • Vortex each tube immediately and thoroughly.

  • Observe and Analyze:

    • Incubate the tubes at the experimental temperature (e.g., 37°C) for 1-2 hours.

    • Visually inspect each tube for signs of precipitation (cloudiness, visible particles).

    • For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

Co-Solvent System (2% final)Visual Observation (1 hr)
100% DMSOHeavy Precipitation
50% DMSO / 50% EthanolSlight Haze
50% DMSO / 50% PEG 400Clear Solution
50% DMSO / 50% PGModerate Precipitation

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor water solubility? A1: The chemical structure is the primary determinant. The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system which is largely flat and rigid. The presence of two chloro- groups significantly increases the lipophilicity (hydrophobicity) of the molecule, reducing its favorable interactions with polar water molecules. The methyl group further contributes to this lipophilic character. Molecules with high crystallinity and lipophilic nature often exhibit poor aqueous solubility.[1][10]

Q2: What are the best initial solvents to try for making a stock solution? A2: For creating a concentrated stock solution, highly polar aprotic solvents are generally the best choice.[8]

  • Primary Choice: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this class of compounds.

  • Secondary Choices: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be effective alternatives if DMSO is not compatible with your downstream application.

Q3: Can I just increase the particle size reduction through micronization to solve the problem? A3: Particle size reduction, such as micronization, increases the surface area-to-volume ratio of the compound.[14] According to the Noyes-Whitney equation, this will increase the rate of dissolution.[9] However, it is crucial to understand that micronization does not increase the compound's intrinsic or equilibrium solubility.[14] While it can be helpful, for compounds with very low intrinsic solubility, it is often insufficient on its own and must be combined with other enhancement techniques.

References

Technical Support Center: Scaling Up the Synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and scientists involved in the synthesis and scale-up of this important heterocyclic compound. As a senior application scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the reaction intricacies to ensure a successful and scalable synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, especially during scale-up. The general strategy involves the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring, and finally, a chlorination step to yield the target molecule.

Below is a diagram outlining the key stages of the synthesis:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Purification A Starting Materials B Synthesis of 4-Amino-1-methyl- 1H-pyrazole-5-carboxamide A->B C 1-Methyl-1H-pyrazolo[4,3-d]- pyrimidine-5,7(4H,6H)-dione B->C Cyclizing Agent (e.g., Urea) D 5,7-Dichloro-1-methyl- 1H-pyrazolo[4,3-d]pyrimidine C->D Chlorinating Agent (e.g., POCl3) E Final Product D->E Recrystallization/ Chromatography

Caption: Overall workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of this compound.

Q1: What is the most critical step in this synthesis when scaling up?

A1: The most critical step is the chlorination using phosphorus oxychloride (POCl₃). This reaction is highly exothermic and generates corrosive byproducts. On a large scale, heat dissipation becomes a significant challenge, and improper temperature control can lead to side reactions and a decrease in yield and purity. Furthermore, the quenching of excess POCl₃ is a hazardous operation that must be performed with extreme caution.[1][2]

Q2: I am observing a low yield in the cyclization step to form the pyrazolopyrimidinone. What could be the issue?

A2: Low yields in the cyclization of 4-amino-1-methyl-1H-pyrazole-5-carboxamide with urea can be attributed to several factors:

  • Inadequate Temperature: The reaction typically requires high temperatures (often a melt fusion) to proceed efficiently. Ensure your reaction setup can achieve and maintain the required temperature uniformly throughout the reaction mixture.

  • Sub-optimal Reagent Ratio: An insufficient excess of the cyclizing agent (e.g., urea) can lead to incomplete reaction.

  • Reaction Time: The reaction may require a prolonged heating period to go to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Purity of Starting Material: Impurities in the 4-amino-1-methyl-1H-pyrazole-5-carboxamide can interfere with the cyclization.

Q3: During the chlorination workup, I am regenerating the starting pyrazolopyrimidinone. Why is this happening?

A3: The regeneration of the starting material during the aqueous workup of the chlorination reaction is a common issue and is due to the hydrolysis of the chlorinated product.[3] this compound is susceptible to hydrolysis, especially under acidic or neutral conditions. To mitigate this:

  • Minimize Contact with Water: Perform the workup as quickly as possible.

  • Use a Biphasic System: Quench the reaction mixture into a mixture of ice and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This will extract the product into the organic phase, minimizing its exposure to the aqueous environment.

  • Maintain Basic pH: Ensure the aqueous phase is kept basic (pH > 8) during the workup by using a base such as sodium bicarbonate or sodium carbonate to neutralize the acidic byproducts of the POCl₃ quench.

Q4: What are the common impurities I should expect in my final product?

A4: Common impurities can include:

  • Monochloro-derivatives: Incomplete chlorination can result in the presence of 5-chloro- or 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidinone.

  • Starting Material: Unreacted 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

  • Phosphorous-containing byproducts: Residual phosphorus species from the chlorination and quench steps.

  • Solvents: Residual solvents from the reaction and purification steps.

Q5: What is the best method for purifying the final product on a large scale?

A5: For large-scale purification, a combination of techniques is often most effective:

  • Trituration: Stirring the crude solid in a suitable solvent (e.g., a cold non-polar solvent) can help remove some impurities.

  • Recrystallization: This is a highly effective method for purifying crystalline solids. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be identified.

  • Silica Gel Plug/Column Chromatography: If recrystallization is not sufficient to remove all impurities, passing the material through a short plug of silica gel can be effective. For more challenging separations, column chromatography may be necessary, though it can be less practical for very large quantities.

III. Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions for each key stage of the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Incomplete cyclization of the precursor.Ensure the reaction conditions (temperature, time, and reagents) for the initial pyrazole formation are optimized. Consider alternative synthetic routes if yields remain low.
Difficulty in isolation and purification.Optimize the workup and purification procedure. Recrystallization is often a good choice for this type of compound.
Step 2: Incomplete Cyclization to Pyrazolopyrimidinone Insufficient heating or reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress closely.
Poor mixing in a solid-state reaction.Ensure thorough mixing of the solid reactants before and during heating.
Step 3: Chlorination Reaction Stalls Deactivation of POCl₃ due to moisture.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of POCl₃ or base (if used).Use a sufficient excess of POCl₃. If a base is used to facilitate the reaction, ensure it is added in the correct stoichiometry.
Step 3: Formation of Dark-colored Byproducts Overheating during the chlorination reaction.Maintain strict temperature control. Add the pyrazolopyrimidinone to the POCl₃ at a lower temperature and then gradually heat the mixture.
Presence of impurities in the starting material.Ensure the 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is of high purity before proceeding with the chlorination.
Step 4: Difficulty in Product Crystallization Presence of persistent impurities.Purify the crude product further, for example, by passing it through a short silica gel plug before attempting recrystallization.
Incorrect choice of recrystallization solvent.Screen a variety of solvents and solvent mixtures to find an optimal system for recrystallization.
General: Safety Hazard during POCl₃ Quench Uncontrolled exothermic reaction.Always add the reaction mixture slowly to a vigorously stirred mixture of ice and a suitable quenching agent (e.g., sodium bicarbonate solution). Never add water or base directly to the hot POCl₃ mixture. Monitor the temperature of the quenching vessel closely and have an external cooling bath ready.[1][2]

IV. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Protocol_1 A Combine 4-Amino-1-methyl-1H-pyrazole- 5-carboxamide and Urea (1:10 molar ratio) in a round-bottom flask. B Heat the mixture to 200-220 °C (oil bath or heating mantle) with stirring. A->B C Maintain the temperature for 2-4 hours until the reaction is complete (monitor by TLC/LC-MS). B->C D Cool the reaction mixture to room temperature. The solid mass will form. C->D E Triturate the solid with hot water, then filter to remove excess urea. D->E F Wash the solid with ethanol and diethyl ether. E->F G Dry the product under vacuum to obtain 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. F->G

Caption: Step-by-step workflow for the synthesis of the pyrazolopyrimidinone intermediate.

Note on Precursor Synthesis: 4-Amino-1-methyl-1H-pyrazole-5-carboxamide can be synthesized from commercially available starting materials. A common route involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine to form ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by amidation.[4]

Protocol 2: Synthesis of this compound

Protocol_2 A To a flask equipped with a reflux condenser and under an inert atmosphere, add phosphorus oxychloride (POCl₃, 5-10 equivalents). B Slowly add 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine- 5,7(4H,6H)-dione in portions with stirring. A->B C Optionally, add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction. B->C D Heat the reaction mixture to reflux (approx. 105 °C) for 4-6 hours, or until the reaction is complete (monitor by TLC/LC-MS). C->D E Cool the reaction mixture to room temperature. D->E F CAUTION: Slowly pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated sodium bicarbonate solution. E->F G Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). F->G H Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. G->H I Purify the crude product by recrystallization or column chromatography. H->I

Caption: Step-by-step workflow for the chlorination of the pyrazolopyrimidinone intermediate.

V. Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound.

Parameter Step 2: Cyclization Step 3: Chlorination
Key Reagents 4-Amino-1-methyl-1H-pyrazole-5-carboxamide, Urea1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, POCl₃
Solvent None (neat reaction)POCl₃ (as reagent and solvent)
Temperature 200-220 °C100-110 °C (reflux)
Reaction Time 2-4 hours4-6 hours
Typical Yield 70-85%60-80%
Workup Aqueous triturationQuench in ice/bicarbonate, extraction
Purification Washing with solventsRecrystallization/Chromatography

VI. References

  • Aziz, S. et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. --INVALID-LINK--

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. --INVALID-LINK--

  • Lucas, C. et al. (2025). A flexible and scalable synthesis of 4′-thionucleosides. RSC Publishing. --INVALID-LINK--

  • Kulesza, A. et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. --INVALID-LINK--

  • J. Org. Chem. (2011). POCl3 chlorination of 4-quinazolones. PubMed. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. --INVALID-LINK--

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. --INVALID-LINK--

  • Zhou, Y. et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. --INVALID-LINK--

  • ResearchGate. (2011). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to 5,7-Dichloropyrazolo[1,5-a]pyrimidine: A Core Scaffold for Drug Discovery. BenchChem. --INVALID-LINK--

  • Hradil, P. et al. (2022). 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. PubMed. --INVALID-LINK--

  • Dolde, D. et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy. --INVALID-LINK--

  • Fichez, J. et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. --INVALID-LINK--

  • Gangjee, A. et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. --INVALID-LINK--

  • Choi, R. et al. (2020). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PMC. --INVALID-LINK--

  • Al-Issa, F. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. --INVALID-LINK--

  • El-Sayed, N. et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. NIH. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazolo[4,3-d]pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-d]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, bearing a close resemblance to the native purine ring system. This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases, many of which are pivotal regulators of cancer cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of the biological activities of various 5,7-disubstituted-1H-pyrazolo[4,3-d]pyrimidine derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their potency and selectivity.

The Pyrazolo[4,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The core structure of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine serves as a foundational building block for the synthesis of a diverse array of kinase inhibitors. The chlorine atoms at the 5 and 7 positions are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce various functional groups. This chemical versatility allows for the fine-tuning of the molecule's biological activity, selectivity, and pharmacokinetic properties.

Derivatives of the broader pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents by targeting a range of kinases.[1][2] These include cyclin-dependent kinases (CDKs), Src family kinases, and receptor tyrosine kinases like VEGFR and FLT3.[3][4][5] The structural similarity of pyrazolo[3,4-d]pyrimidines to purines enables them to act as ATP-competitive inhibitors.[6][7]

Comparative Efficacy of Pyrazolo[4,3-d]pyrimidine Derivatives

The biological efficacy of pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature of the substituents at the 3, 5, and 7 positions of the heterocyclic ring. The following sections compare the activities of different derivatives against key oncogenic targets.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. Several 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have emerged as potent CDK inhibitors.[8][9] For instance, the introduction of a cyclobutyl group at the 3-position, a substituted thioether at the 5-position, and a substituted benzylamine at the 7-position has yielded compounds with nanomolar inhibitory activity against CDK2.[9]

Table 1: Comparative Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine Derivatives against CDK2/cyclin A2

CompoundR3 SubstituentR5 SubstituentR7 SubstituentCDK2/cyclin A2 IC50 (µM)Reference
24 Cyclobutyl(2-amino-1-ethyl)thio4-(pyrazol-1-yl)benzyl]aminoNot specified, but nanomolar[8][9]
Sorafenib (Reference) ---0.184 ± 0.01[3]
Compound 13 VariedVariedVaried0.081 ± 0.004[3]
Compound 14 VariedVariedVaried0.057 ± 0.003[3]
Compound 15 VariedVariedVaried0.119 ± 0.007[3]

Note: Compounds 13, 14, and 15 are from a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][10][11]triazolo[1,5-c]pyrimidine derivatives.

The mechanism of action for these CDK inhibitors involves arresting the cell cycle, leading to apoptosis. For example, compound 24 was shown to dephosphorylate the retinoblastoma protein (Rb) and RNA polymerase II, confirming its on-target effect.[8][9] Interestingly, this compound also induced the proteasome-dependent degradation of cyclin K, suggesting a dual mechanism of action as both a kinase inhibitor and a molecular glue.[8][9]

Experimental Workflow: CDK2 Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Recombinant CDK2/ Cyclin A2 Enzyme D Incubate Enzyme, Compound, ATP, and Substrate A->D B Test Compound (Pyrazolo[4,3-d]pyrimidine derivative) B->D C ATP and Substrate (e.g., Histone H1) C->D E Measure Substrate Phosphorylation (e.g., ADP-Glo Assay) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for determining the in vitro inhibitory activity of pyrazolo[4,3-d]pyrimidine derivatives against CDK2.

Inhibition of Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Cancer Progression

RTKs such as VEGFR2 and FLT3 are critical drivers of tumor angiogenesis and proliferation in various cancers, including acute myeloid leukemia (AML).[5] Structure-activity relationship (SAR) studies on pyrazolo[3,4-d]pyrimidine derivatives have led to the discovery of potent multi-kinase inhibitors targeting these RTKs.[5][12]

A key finding from these studies is that a 4-phenoxy linkage is generally superior to a 4-anilino linkage for both antiproliferative and antiangiogenic activities.[12] Furthermore, substitution at the N-1 position of the pyrazolo[3,4-d]pyrimidine ring was found to be detrimental to the compound's activity.[12]

Table 2: Comparative Activity of 4-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives Against MV4-11 (AML) Cells

CompoundLinkage at C4R1 SubstituentMV4-11 IC50 (µM)Reference
1 AnilinoH1.65[12]
6 PhenoxyH0.020[12]
9 PhenoxyH0.005[12]
10 PhenoxyMethylLower activity than 6[12]
11 PhenoxyMethylLower activity than 9[12]
33 PhenoxyHNot specified, but potent[5]

Compound 33 , 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, emerged as a highly potent inhibitor of both FLT3 and VEGFR2, leading to complete tumor regression in an MV4-11 xenograft mouse model.[5]

Signaling Pathway: VEGFR2 Inhibition

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Targeting Microtubules: A Different Mechanism of Action

While kinase inhibition is the most common mechanism, some pyrazolo[4,3-d]pyrimidine derivatives have been developed as microtubule targeting agents (MTAs).[13] These compounds are designed to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. The introduction of a 5-methyl moiety and a fluorine atom at the 3'-position of a phenyl ring were shown to be important for potent antitubulin activity.[13]

Experimental Protocols

General Procedure for Synthesis of 5,7-Disubstituted Pyrazolo[4,3-d]pyrimidines

The synthesis of these derivatives often starts from a di-halogenated pyrazolo[4,3-d]pyrimidine core, such as this compound.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) at C7: The greater reactivity of the chlorine at the C7 position is exploited by reacting the starting material with a primary or secondary amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., n-butanol) at elevated temperatures.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr) at C5: The remaining chlorine at the C5 position is then displaced by another nucleophile, such as an alcohol (to form an ether) or a thiol (to form a thioether), often requiring harsher conditions or the use of a stronger base (e.g., sodium hydride).

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the pyrazolo[4,3-d]pyrimidine derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The pyrazolo[4,3-d]pyrimidine scaffold is a remarkably versatile platform for the development of potent and selective anticancer agents. The extensive research into its derivatives has revealed critical structure-activity relationships that guide the design of next-generation inhibitors. While kinase inhibition remains the primary mechanism of action, the discovery of derivatives that act as microtubule targeting agents or molecular glues highlights the broad therapeutic potential of this chemical class. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns, and identifying new therapeutic targets to further expand the clinical utility of pyrazolo[4,3-d]pyrimidine derivatives in oncology.

References

A Comparative Guide to the Synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a crucial heterocyclic building block in medicinal chemistry, notably serving as a precursor for the synthesis of potent and selective inhibitors of various kinases. Its structural motif is present in a range of compounds investigated for the treatment of cancers and inflammatory diseases. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will compare and contrast the most prevalent synthetic strategies, focusing on a two-step approach commencing from a commercially available aminopyrazole precursor.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have been identified for the preparation of the pyrazolo[4,3-d]pyrimidine scaffold.

Route 1: Pyrimidine Ring Annulation onto a Pyrazole Core

This is the most direct and widely applicable method. It commences with the commercially available 5-amino-1-methyl-1H-pyrazole-4-carboxamide and involves two key transformations:

  • Cyclization: Formation of the pyrimidine ring by reacting the aminopyrazole with a suitable one-carbon (C1) synthon to yield the intermediate, 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

  • Chlorination: Subsequent treatment with a chlorinating agent to convert the di-hydroxy pyrimidine intermediate into the target 5,7-dichloro derivative.

Route 2: Pyrazole Ring Formation from a Pyrimidine Precursor

An alternative, more convergent approach involves the construction of the pyrazole ring onto a pre-functionalized pyrimidine. This typically starts with a substituted pyrimidine, such as 4,6-dichloropyrimidine-5-carboxaldehyde, which is then reacted with methylhydrazine to form the fused pyrazolo[4,3-d]pyrimidine ring system. While elegant, this route can sometimes lead to challenges in controlling regioselectivity during the pyrazole ring formation and may require an additional chlorination step to achieve the desired 5,7-dichloro substitution pattern.

This guide will focus on providing a detailed protocol and analysis of Route 1 , as it offers a more linear and readily scalable approach with well-defined intermediates.

In-Depth Look at Route 1: Pyrimidine Ring Annulation

This synthetic pathway is characterized by its robustness and the commercial availability of the starting material. The causality behind the experimental choices lies in the nucleophilic character of the amino group and the amide nitrogen of the starting pyrazole, which readily react with electrophilic C1 synthons to form the six-membered pyrimidine ring.

Step 1: Cyclization to 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

The formation of the di-hydroxy pyrimidine intermediate can be achieved using various C1 synthons. Two common and effective reagents for this transformation are urea and oxalyl chloride.

  • Urea: This method involves a high-temperature condensation reaction, which is cost-effective but can require harsh conditions and may result in lower yields for some substrates. The reaction proceeds via nucleophilic attack of the aminopyrazole onto urea, followed by intramolecular cyclization and elimination of ammonia.

  • Oxalyl Chloride: This reagent offers a milder and often higher-yielding alternative. The reaction with 5-amino-1-methyl-1H-pyrazole-4-carboxamide in a suitable solvent like toluene proceeds readily upon heating to furnish the desired dione intermediate in excellent yield[1]. The mechanism involves the formation of a highly reactive acyl isocyanate in situ, which then undergoes rapid intramolecular cyclization.

Given its higher reported yield and milder conditions, the use of oxalyl chloride is presented as the preferred method in the detailed protocol below.

Step 2: Dichlorination of 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

The conversion of the pyrimidine-dione to the 5,7-dichloro derivative is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) . The reaction mechanism involves the formation of a dichlorophosphoryl intermediate, which is then displaced by chloride ions. The addition of a tertiary amine base, such as diethylisopropylamine, is often employed to neutralize the HCl generated during the reaction and to facilitate the chlorination process[2]. The choice of a high-boiling inert solvent like toluene allows for the reaction to be conducted at the elevated temperatures required for efficient conversion.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for reproducibility and scalability.

Protocol 1: Synthesis of 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

This protocol is adapted from a high-yielding procedure utilizing oxalyl chloride[1].

Materials:

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide

  • Oxalyl chloride

  • Anhydrous Toluene

  • Diethyl ether

Procedure:

  • To a stirred suspension of 5-amino-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous toluene, add oxalyl chloride (1.2 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to afford 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. A yield of approximately 92% can be expected[1].

Protocol 2: Synthesis of this compound

This protocol is based on analogous chlorination procedures of pyrazolopyrimidinones[2].

Materials:

  • 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Diethylisopropylamine (DIPEA)

  • Anhydrous Toluene

  • Ice-water

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq) in anhydrous toluene.

  • Add diethylisopropylamine (3.0 eq) followed by the slow addition of phosphorus oxychloride (2.0 eq).

  • Heat the mixture to reflux and maintain for 18 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Data Presentation

ParameterRoute 1 (via Oxalyl Chloride)Notes
Starting Material 5-amino-1-methyl-1H-pyrazole-4-carboxamideCommercially available
Number of Steps 2Cyclization and Chlorination
Key Reagents Oxalyl chloride, POCl₃, DIPEAStandard laboratory reagents
Cyclization Yield ~92%[1]High-yielding and efficient
Chlorination Yield Moderate to Good (Estimated)Yields for analogous reactions are typically in this range[3]
Overall Yield Good (Estimated)Favorable overall yield expected
Scalability Readily scalableBoth steps are amenable to large-scale synthesis
Purity High purity achievable with standard purificationChromatography is typically sufficient

Visualization of Synthetic Pathway

Synthetic_Route_1 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 5-amino-1-methyl-1H- pyrazole-4-carboxamide B 1-methyl-1H-pyrazolo[4,3-d]pyrimidine- 5,7(4H,6H)-dione A:e->B:w Oxalyl chloride, Toluene, Reflux C 5,7-Dichloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine B:e->C:w POCl3, DIPEA, Toluene, Reflux

Caption: Synthetic Route 1 to this compound.

Conclusion

The synthesis of this compound via the two-step sequence of cyclization of 5-amino-1-methyl-1H-pyrazole-4-carboxamide followed by chlorination represents a robust and efficient strategy. The use of oxalyl chloride for the cyclization step offers a high-yielding and milder alternative to traditional condensation with urea. The subsequent chlorination with phosphorus oxychloride is a well-established and reliable transformation. This route provides a practical and scalable method for accessing this valuable intermediate, which is crucial for the advancement of drug discovery programs targeting kinase-mediated diseases.

References

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships for Medicinal Chemists and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for oncology, inflammation, and beyond. Its structural resemblance to the endogenous purine ring allows it to function as a bioisostere of adenine, the essential component of adenosine triphosphate (ATP). This mimicry enables pyrazolo[4,3-d]pyrimidine analogs to competitively bind to the ATP-binding sites of numerous enzymes, most notably protein kinases, making them a fertile ground for the development of potent and selective inhibitors.[1][2][3][4][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-d]pyrimidine analogs, drawing upon key findings from seminal and recent research. We will dissect the impact of substitutions at various positions of the heterocyclic core on biological activity, offering a comparative framework to inform rational drug design.

The Versatility of the Pyrazolo[4,3-d]pyrimidine Scaffold: A Multi-Targeting Framework

The inherent versatility of the pyrazolo[4,3-d]pyrimidine core has been exploited to generate inhibitors for a diverse array of biological targets. The following sections will compare the SAR of analogs designed for different target classes, highlighting the nuanced structural modifications that govern potency and selectivity.

Targeting the Engine of Cell Proliferation: Kinase Inhibition

Protein kinases, key regulators of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a highly effective template for the design of kinase inhibitors.[4][6]

A recurring theme in the SAR of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors is the critical role of substitutions at the N1, C3, C5, and C7 positions in dictating target specificity and potency. For instance, in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a key target in cell cycle regulation, specific substitutions on the pyrazolo[4,3-d]pyrimidine core have been shown to be crucial for activity.[1][7]

Table 1: Comparative SAR of Pyrazolo[4,3-d]pyrimidine Analogs as Kinase Inhibitors

Position of SubstitutionGeneral ObservationExample Target(s)Key Structural Features for PotencyReference(s)
N1 Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can enhance potency. Larger or more complex substituents can be used to probe for additional binding pockets and improve selectivity.CDK2, FLT3, VEGFR2A methyl group at N1 has been shown to be favorable for activity against various kinases.[8][9][10]
C3 This position is often a key vector for achieving selectivity. Bulky aromatic or heteroaromatic groups can be introduced to interact with specific residues in the kinase active site.BRAFV600E, RETAryl groups with specific substitution patterns can lead to highly potent and selective inhibitors.[3]
C5 Substitutions at this position can significantly impact solubility and cell permeability. Introduction of polar groups can improve pharmacokinetic properties.Adenosine A1 ReceptorPhenyl substituents with polar groups can enhance aqueous solubility.[11]
C7 The nature of the substituent at C7 is critical for interaction with the hinge region of the kinase. Amino, ether, or urea linkages to substituted phenyl rings are common motifs.FLT3, VEGFR2A 4-aminophenoxy linker to a substituted phenylurea moiety has demonstrated potent inhibition.[9][10]

// Core Scaffold core [label="Pyrazolo[4,3-d]pyrimidine\nCore", pos="0,0!", shape=hexagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Substitution Points N1 [label="N1-Position", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3-Position", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5 [label="C5-Position", pos="-2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; C7 [label="C7-Position", pos="2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// SAR Observations N1_obs [label="Potency & Selectivity\n(e.g., small alkyl groups)", pos="-4,1.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C3_obs [label="Selectivity\n(e.g., bulky aryl groups)", pos="4,1.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C5_obs [label="Pharmacokinetics\n(e.g., polar groups)", pos="-4,-1.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C7_obs [label="Hinge Binding\n(e.g., substituted phenyl rings)", pos="4,-1.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges core -> N1; core -> C3; core -> C5; core -> C7; N1 -> N1_obs [label="influences"]; C3 -> C3_obs [label="influences"]; C5 -> C5_obs [label="influences"]; C7 -> C7_obs [label="influences"]; } dddot Caption: Key substitution points on the pyrazolo[4,3-d]pyrimidine core and their general influence on activity as kinase inhibitors.

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibitors

Beyond kinase inhibition, the pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed to develop microtubule targeting agents. These compounds interfere with the dynamics of tubulin polymerization, a critical process in cell division, leading to mitotic arrest and apoptosis in cancer cells.

A notable study described a series of N1-methyl pyrazolo[4,3-d]pyrimidines as inhibitors of tubulin polymerization.[8] The SAR in this series highlighted the importance of the substituent at the C7 position.

  • Key Finding: A 3,4,5-trimethoxyphenyl group at the C7 position was found to be a crucial pharmacophore for potent tubulin polymerization inhibition, with some analogs exhibiting IC50 values in the sub-micromolar range.[8]

  • Comparison: The introduction of a chlorine atom at the C5 position was also explored and found to contribute to the antitumor activity.[8]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of pyrazolo[4,3-d]pyrimidine analogs relies on a suite of well-established in vitro and in vivo assays. Understanding the principles behind these assays is crucial for interpreting SAR data.

In Vitro Kinase Inhibition Assay (A Representative Protocol)

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the kinase enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Initiate the kinase reaction by adding the enzyme and substrate/ATP solution to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

// Workflow Edges Compound -> Mix; Enzyme -> Mix; Substrate -> Mix; Mix -> Incubate; Incubate -> Stop; Stop -> Detect; Detect -> Calculate; Calculate -> Plot; Plot -> IC50; } dddot Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold continues to be a highly valuable template in the design of novel therapeutic agents. The wealth of SAR data available provides a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring novel substitution patterns, leveraging computational modeling to predict binding affinities, and expanding the therapeutic applications of this versatile scaffold to new disease areas. The development of next-generation pyrazolo[4,3-d]pyrimidine-based drugs holds significant promise for addressing unmet medical needs.

References

A Researcher's Guide to Evaluating the Cytotoxicity of Pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of key cytotoxicity assays for assessing the anticancer potential of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of common methodologies, detailed experimental protocols, and insights into the mechanistic evaluation of these promising compounds.

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2] These compounds often exert their effects by targeting key cellular processes, leading to cell cycle arrest and apoptosis.[3][4] The this compound core, in particular, represents a key starting point for the synthesis of novel kinase inhibitors and microtubule targeting agents.[5] Accurate and reliable assessment of their cytotoxic effects is paramount in the preclinical drug discovery pipeline.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is critical and depends on the specific research question, the compound's expected mechanism of action, and the experimental throughput requirements.[6] Here, we compare three widely used colorimetric and spectrophotometric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).

Assay Principle Advantages Disadvantages Primary Endpoint
MTT Measures the metabolic activity of viable cells via the reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.[7]Well-established, sensitive, and suitable for high-throughput screening.[4][8]Can be affected by compounds that interfere with mitochondrial respiration. Formazan crystals are insoluble and require a solubilization step.[7]Cell Viability/Proliferation
SRB Quantifies the total protein content of viable cells by staining with sulforhodamine B dye.[9]Simple, rapid, and less susceptible to interference from colored compounds.[10]Less sensitive than MTT for detecting early cytotoxic events.Cell Density/Biomass
LDH Measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating loss of membrane integrity.[11][12]Directly measures cytotoxicity (cell death), non-lytic, and suitable for kinetic studies.[13]Less sensitive for detecting cytostatic effects (inhibition of proliferation without cell death).Cell Membrane Integrity

Delving Deeper: Mechanistic Insights Through Apoptosis Assays

While the assays above quantify cell death or viability, understanding how the cells die is crucial for characterizing the mechanism of action of novel compounds. Many pyrazolopyrimidine derivatives have been shown to induce apoptosis, or programmed cell death.[3][8] Therefore, incorporating apoptosis assays is a critical step in the evaluation pipeline.

Apoptosis is a complex process characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases called caspases.[14]

Key Apoptosis Assays:

  • Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, which are activated during the apoptotic cascade.[14]

  • TUNEL Assay: Detects DNA fragmentation, a later event in apoptosis, by labeling the free 3'-hydroxyl termini of DNA breaks.

The following diagram illustrates the general workflow for assessing the cytotoxic and apoptotic effects of pyrazolo[4,3-d]pyrimidine derivatives.

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanistic Studies (for potent compounds) cluster_2 Data Interpretation A Treat Cancer Cell Lines with Pyrazolopyrimidine Derivatives B Perform Viability/Cytotoxicity Assay (e.g., MTT, SRB, LDH) A->B C Determine IC50 Values B->C D Apoptosis Assays (Annexin V, Caspase Activity) C->D Elucidate Mechanism E Cell Cycle Analysis C->E Elucidate Mechanism F Western Blot for Apoptotic Markers (e.g., Bax, Bcl-2) D->F G Correlate Cytotoxicity with Apoptosis Induction and Cell Cycle Arrest E->G F->G

Caption: Workflow for Cytotoxicity and Mechanistic Evaluation.

Experimental Data: Cytotoxicity of Pyrazolo[4,3-d]pyrimidine and Related Derivatives

The following table summarizes published data on the cytotoxic activity of various pyrazolo[4,3-d]pyrimidine and the closely related pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum anticancer potential of this compound class.

Compound Derivative Cancer Cell Line Assay IC50 (µM) Reference
Pyrazolo[3,4-d]pyrimidine derivative 1a A549 (Lung)MTT2.24[8]
Pyrazolo[3,4-d]pyrimidine derivative 7d OVCAR-4 (Ovarian)Not Specified1.74[14]
Pyrazolo[3,4-d]pyrimidine derivative 7d ACHN (Renal)Not Specified5.53[14]
Pyrazolo[3,4-d]pyrimidine derivative 7d NCI-H460 (Lung)Not Specified4.44[14]
Pyrazolo[3,4-d]pyrimidine derivative 12b A549 (Lung)MTT8.21[15][16]
Pyrazolo[3,4-d]pyrimidine derivative 12b HCT-116 (Colon)MTT19.56[15][16]
Pyrazolo[3,4-d]pyrimidine derivative 14 HCT-116 (Colon)MTT0.006[4]
Pyrazolo[3,4-d]pyrimidine derivative 15 HCT-116 (Colon)MTT0.007[4][17]
Pyrazolo[3,4-d]pyrimidine derivative 14 MCF-7 (Breast)MTT0.045[4][17]
Pyrazolo[3,4-d]pyrimidine derivative 15 MCF-7 (Breast)MTT0.046[4][17]
Pyrazolo[3,4-d]pyrimidine derivative P1 HCT 116 (Colon)MTT22.7[18]
Pyrazolo[3,4-d]pyrimidine derivative P2 HCT 116 (Colon)MTT23.45[18][19]

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the three primary cytotoxicity assays discussed. These should be optimized for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

G A Seed cells in a 96-well plate and allow to adhere overnight. B Treat cells with various concentrations of the test compound for 24-72h. A->B C Add MTT solution to each well and incubate for 2-4 hours at 37°C. B->C D Solubilize formazan crystals with a solubilization buffer (e.g., DMSO, isopropanol). C->D E Measure absorbance at ~570 nm using a microplate reader. D->E

Caption: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[20]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyrimidine derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[20] Include untreated and vehicle controls.

  • MTT Addition: Following treatment, add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of cell biomass.[9]

G A Seed and treat cells as in the MTT assay protocol. B Fix cells with cold trichloroacetic acid (TCA). A->B C Stain fixed cells with SRB solution. B->C D Wash with acetic acid to remove unbound dye. C->D E Solubilize the protein-bound dye with Tris base solution. D->E F Measure absorbance at ~510 nm. E->F

Caption: SRB Assay Workflow.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[10]

  • Staining: Wash the plates with water and air dry. Add SRB solution (0.057% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.[10]

  • Dye Solubilization: Air dry the plates and add a 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of around 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[11][12]

G A Seed and treat cells as in the MTT assay protocol. B Collect the cell culture supernatant. A->B C Add the supernatant to a new plate with the LDH reaction mixture. B->C D Incubate at room temperature, protected from light. C->D E Add a stop solution. D->E F Measure absorbance at ~490 nm. E->F

Caption: LDH Assay Workflow.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[13]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).[13]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[13]

  • Absorbance Reading: Measure the absorbance at a wavelength of about 490 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.

Conclusion

The evaluation of this compound and its derivatives requires a multi-faceted approach to accurately determine their cytotoxic potential and elucidate their mechanisms of action. This guide provides a framework for selecting and performing appropriate in vitro assays. By combining viability assays like MTT and SRB with a cytotoxicity assay such as LDH, and further investigating the mode of cell death through apoptosis assays, researchers can build a comprehensive profile of these promising anticancer compounds. This systematic approach is essential for advancing the most potent and selective candidates through the drug discovery and development process.

References

A Comparative Guide to Kinase Selectivity Profiling of Pyrazolo[4,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the kinase selectivity profiles of inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold. We will delve into the rationale behind selectivity profiling, compare key methodologies with detailed protocols, and analyze experimental data for representative compounds targeting distinct kinase families. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful molecules in their work.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a fused nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] Its significance stems from its structural similarity to the adenine ring of ATP, the universal phosphate donor for all kinases.[1][2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors, effectively occupying the ATP-binding site of a kinase and preventing the phosphorylation of its substrates.[3]

The true power of this scaffold lies in its chemical tractability. Through focused chemical modifications at various positions on the bicyclic ring system, chemists can direct the inhibitor's activity and selectivity toward a wide array of oncogenic and disease-relevant kinases.[2] This has led to the development of inhibitors for diverse kinase families, including:

  • Cyclin-Dependent Kinases (CDKs) , crucial regulators of the cell cycle.[4][5][6]

  • SRC Family Kinases (SFKs) and Abl Kinase , non-receptor tyrosine kinases implicated in cell growth, migration, and survival.[7][8][9]

  • Receptor Tyrosine Kinases like VEGFR2 and FLT3 , which are key drivers of angiogenesis and hematologic malignancies, respectively.[10][11]

Given this versatility, rigorous kinase selectivity profiling is not just a characterization step; it is a critical component of the drug discovery process that defines a compound's therapeutic potential and safety profile.

The Imperative of Kinase Selectivity Profiling

Kinase inhibitors are rarely monospecific. Understanding an inhibitor's activity across the entire kinome—the collection of all 518 protein kinases in the human genome—is essential for several reasons:[2]

  • Mechanism of Action (MoA) Validation: Selectivity data confirms that the observed biological effect, such as cancer cell death, is a result of inhibiting the intended target kinase.[12]

  • Toxicity Prediction: Off-target inhibition can lead to undesirable side effects.[13] For instance, potent inhibition of kinases like VEGFR2 by an inhibitor intended for another target could lead to cardiovascular toxicity. Proactively identifying these liabilities allows for the rational design of more selective next-generation compounds.

  • Discovering Beneficial Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically advantageous. A single drug that hits multiple nodes in a cancer signaling network can be more effective than a highly selective one.[10][11] Profiling can uncover these multi-kinase inhibitor profiles, which can be optimized for synergistic effects.

  • Overcoming Resistance: Understanding the selectivity profile can help predict or circumvent drug resistance mechanisms, where cancer cells upregulate alternative signaling pathways to bypass the inhibited kinase.

Methodologies for Assessing Kinase Selectivity

A multi-tiered approach, combining direct biochemical assays with context-rich cellular assays, provides the most comprehensive understanding of an inhibitor's selectivity.

Biochemical (Enzymatic) Assays

These assays measure the direct interaction between an inhibitor and a purified kinase enzyme. They are the gold standard for determining potency (e.g., IC50, Ki) and for initial large-scale screening across kinome panels.

Principle of Operation: A purified, active kinase is incubated with its specific substrate, ATP, and the test inhibitor. The assay measures the rate of phosphate transfer from ATP to the substrate. A potent inhibitor will significantly reduce this rate. Common detection methods include:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. Lower ADP levels correlate with higher inhibition.[12]

  • Radiometric Assays: These use radio-labeled ATP ([-32P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[14]

Protocol: Standard Biochemical Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Reconstitute purified kinase, substrate peptide, and pyrazolo[4,3-d]pyrimidine inhibitor in appropriate kinase buffer.

  • Compound Plating: Serially dilute the inhibitor in DMSO and dispense into a 384-well plate.

  • Kinase Reaction: Add the kinase to the wells containing the inhibitor and pre-incubate for 10-15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 1 hour at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 45 minutes.

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Analysis: Calculate the percent inhibition relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis P1 Serially Dilute Inhibitor R1 Add Kinase to Inhibitor (Pre-incubation) P1->R1 P2 Prepare Kinase & Substrate/ATP Mix R2 Initiate with Substrate/ATP (Kinase Reaction) P2->R2 R1->R2 R3 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) R2->R3 R4 Add Kinase Detection Reagent (Generate Signal) R3->R4 A1 Measure Luminescence R4->A1 A2 Calculate % Inhibition & Determine IC50 A1->A2

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays validate that the inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a functional consequence.

Principle of Operation: Cancer cell lines known to be dependent on a specific kinase are treated with the inhibitor. The readout measures downstream effects, such as inhibition of cell growth, induction of apoptosis, or a block in the phosphorylation of a known downstream substrate.

  • Cell Viability/Proliferation Assays (e.g., MTS): Measures the metabolic activity of cells, which correlates with the number of viable cells.[7]

  • Target Phosphorylation (Western Blot): Measures the phosphorylation status of the kinase itself (autophosphorylation) or its key downstream effectors. A decrease in the phospho-protein signal indicates target engagement.[10]

  • Cell Cycle Analysis (Flow Cytometry): Determines the phase of the cell cycle in which cells are arrested, which is often a hallmark of CDK inhibitor activity.[14][15]

Protocol: Cell Viability Assay (MTS)

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[4,3-d]pyrimidine inhibitor. Include a vehicle (DMSO) control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation: Incubate for 1-4 hours. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed Cells in 96-well Plate E1 Treat Cells with Inhibitor P1->E1 P2 Prepare Serial Dilution of Inhibitor P2->E1 E2 Incubate for 72 hours E1->E2 E3 Add MTS Reagent E2->E3 E4 Incubate for 1-4 hours E3->E4 A1 Measure Absorbance (490 nm) E4->A1 A2 Calculate % Viability & Determine GI50 A1->A2

Caption: Workflow for a cell-based viability assay.

Comparative Selectivity Profiles: Case Studies

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold is best illustrated by comparing the selectivity profiles of inhibitors developed for different kinase targets.

Case Study 1: CDK Inhibitors - Targeting the Cell Cycle

Inhibitors of CDKs are sought after for cancer therapy due to the frequent deregulation of the cell cycle in tumor cells.[4] The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed to create potent and selective CDK inhibitors, often as bioisosteres of the purine-based inhibitor roscovitine.[4]

  • Compound LGR6768 was developed as a potent CDK7 inhibitor.[16][17] CDK7 is a particularly interesting target as it regulates both the cell cycle and transcription.[16] A selectivity screen at 1 µM revealed a remarkable preference for CDK7, with activity reduced to just 4% of control.[17]

  • Compound 2i was identified as an inhibitor that preferentially targets CDK2, CDK5, and Aurora A kinase.[5] This multi-kinase profile is linked to both pro-apoptotic activity in cancer cells and anti-angiogenic effects via CDK5 inhibition.[5]

Table 1: Comparative Selectivity of Pyrazolo[4,3-d]pyrimidine CDK Inhibitors

Compound Primary Target(s) IC50 (nM) or % Inhibition Key Off-Targets (% Inhibition @ 1µM) Reference
LGR6768 CDK7 IC50 = 16 nM CDK16 (24%), DYRK1A (37%) [16][17]
Compound 2i CDK2, CDK5, Aurora A IC50 = 20 nM (CDK2) GSK3α/β (40%), CDK9 (58%) [5]

| Compound 7 | CDK2 | IC50 = 70 nM | CDK1 (>1000 nM), CDK5 (160 nM) |[4] |

Data synthesized from referenced literature. This table demonstrates how chemical modifications can tune selectivity within the CDK family and against the broader kinome.

Case Study 2: SRC/Abl Inhibitors - Tackling Oncogenic Signaling

The non-receptor tyrosine kinases Src and Abl are critical drivers in various cancers, most notably Chronic Myeloid Leukemia (CML). The pyrazolo[3,4-d]pyrimidine scaffold has yielded potent dual Src/Abl inhibitors.

  • Compounds 7a and 7b were identified as highly active dual inhibitors against both wild-type and mutant Abl kinases, as well as Src kinase.[8] This is crucial for treating patients who have developed resistance to first-line therapies like imatinib.

  • Compound SI306 was identified as a promising Src inhibitor for glioblastoma (GBM), capable of inducing apoptotic death in patient-derived GBM cells.[18][19]

RTK Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src Downstream Downstream Signaling (Akt, MAPK) Src->Downstream Inhibitor Pyrazolo[4,3-d]pyrimidine Src Inhibitor (e.g., SI306) Inhibitor->Src Output Cell Proliferation, Migration, Survival Downstream->Output

Caption: Simplified Src signaling pathway inhibited by pyrazolo[4,3-d]pyrimidines.

Table 2: Comparative Activity of Pyrazolo[3,4-d]pyrimidine Src/Abl Inhibitors

Compound Target(s) Ki (µM) or IC50 Activity against CML Cells (K-562) Reference
Compound 7a Src, Abl IC50 < 25 nM (Abl) Yes [8]
Compound 7b Src, Abl IC50 < 25 nM (Abl) Yes [8]
Compound 2a (SI388) Src, Abl Ki = 0.423 µM (Src) N/A [20]

| SI221 | SFKs | More effective than PP2 (known SFK inhibitor) | Effective in Glioblastoma cells |[7] |

Data synthesized from referenced literature. This table highlights the development of dual-target and selective inhibitors for non-receptor tyrosine kinases.

Case Study 3: Multi-Kinase Inhibitors - Broad-Spectrum Activity

Structure-activity relationship (SAR) studies have also led to the discovery of pyrazolo[3,4-d]pyrimidines that potently inhibit multiple, mechanistically distinct kinases, offering a powerful approach to combatting complex diseases like cancer.

  • Compound 33 emerged from an optimization program as a potent dual inhibitor of FLT3 and VEGFR2.[10][11][21] This profile is highly desirable for treating Acute Myeloid Leukemia (AML), where FLT3 mutations are common drivers and angiogenesis (driven by VEGFR2) supports tumor growth. In a mouse xenograft model of AML, compound 33 led to complete tumor regression.[10][11]

Table 3: Profile of a Pyrazolo[3,4-d]pyrimidine Multi-Kinase Inhibitor

Compound Primary Targets IC50 (µM) Selectivity Notes Reference
Compound 33 FLT3, VEGFR2 FLT3 = 0.002 Highly potent against both targets. Weaker activity against other kinases like EGFR, PDGFRβ. [10][21]

| | | VEGFR2 = 0.009 | | |

Data synthesized from referenced literature. This demonstrates the successful engineering of a dual-acting inhibitor for synergistic anticancer activity.

Conclusion and Future Outlook

The pyrazolo[4,3-d]pyrimidine scaffold is a remarkably versatile and powerful platform for the design of kinase inhibitors. As this guide has demonstrated, meticulous kinase selectivity profiling is the cornerstone for advancing these compounds from chemical curiosities to potential therapeutics. By combining robust biochemical and cell-based screening strategies, researchers can:

  • Confirm on-target potency.

  • Identify and mitigate potential off-target liabilities.

  • Uncover and optimize beneficial multi-targeting profiles.

The future of pyrazolo[4,3-d]pyrimidine development will likely focus on designing next-generation inhibitors with even greater selectivity for challenging targets and engineering compounds that can overcome known mechanisms of clinical drug resistance. The systematic application of the profiling principles and methodologies detailed herein will be paramount to achieving these goals and unlocking the full therapeutic potential of this privileged scaffold.

References

A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two structurally isomeric, yet functionally distinct, heterocyclic scaffolds: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine. As privileged scaffolds in drug discovery, their subtle architectural differences translate into profound variations in synthetic accessibility, chemical reactivity, and, most critically, their interaction with biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering objective comparisons and supporting experimental data to inform scaffold selection and drug design strategies.

Structural and Physicochemical Distinctions

The core difference between the two scaffolds lies in the fusion of the pyrazole and pyrimidine rings, which dictates the placement of nitrogen atoms and the overall electronic distribution.

  • Pyrazolo[1,5-a]pyrimidine: In this isomer, the pyrimidine ring is fused across the N1-C5 bond of the pyrazole ring. This results in a "bridgehead" nitrogen atom (N4) and a unique arrangement of hydrogen bond acceptors. The fused ring system is a rigid, planar framework highly amenable to chemical modification.[1]

  • Pyrazolo[3,4-d]pyrimidine: This isomer is a direct isostere of adenine, a fundamental component of DNA, RNA, and ATP.[2][3] This structural mimicry is the cornerstone of its biological activity, particularly as an ATP-competitive inhibitor of kinases.[4] The arrangement of nitrogen atoms allows it to replicate the crucial hydrogen bonding interactions that adenine makes within the hinge region of a kinase active site.[3]

Scaffolds cluster_15a Pyrazolo[1,5-a]pyrimidine cluster_34d Pyrazolo[3,4-d]pyrimidine 15a 15a 34d 34d Synthesis_15a cluster_workflow General Synthesis: Pyrazolo[1,5-a]pyrimidine aminopyrazole 3-Amino-1H-pyrazole intermediate Condensation Intermediate aminopyrazole->intermediate dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate cyclization Cyclization (e.g., acid/heat) intermediate->cyclization product Pyrazolo[1,5-a]pyrimidine Core cyclization->product Synthesis_34d cluster_workflow General Synthesis: Pyrazolo[3,4-d]pyrimidine pyrazole_nitrile 5-Aminopyrazole- 4-carbonitrile hydrolysis Hydrolysis (optional) (e.g., H₂SO₄) pyrazole_nitrile->hydrolysis pyrazole_amide 5-Aminopyrazole- 4-carboxamide hydrolysis->pyrazole_amide cyclization Cyclization with C1 source (e.g., Formamide, heat) pyrazole_amide->cyclization product Pyrazolo[3,4-d]pyrimidine Core cyclization->product KinaseBinding cluster_kinase Kinase ATP Binding Site cluster_34d Pyrazolo[3,4-d]pyrimidine cluster_15a Pyrazolo[1,5-a]pyrimidine hinge Hinge Region (Backbone NH, C=O) N7 N7 (acceptor) hinge->N7 H-Bond N1 N1 (acceptor) hinge->N1 H-Bond node34d Scaffold (Adenine mimic) N1H N1-H (donor) N1H->hinge H-Bond node15a Scaffold N4 N4 (acceptor)

References

The Synthetic Chemist's Compass: Validating 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [A fictional, plausible email address]

Abstract

In the landscape of contemporary drug discovery, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors and other pharmacologically active agents.[1] This guide provides an in-depth validation of a key synthetic intermediate, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine , offering a comparative analysis of its synthetic utility against alternative building blocks. We will dissect its synthesis, explore its reactivity through the lens of nucleophilic aromatic substitution (SNAr), and present experimental data to guide researchers in its effective implementation.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows molecules containing this scaffold to competitively bind to the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutics. The strategic placement of reactive handles, such as chlorine atoms, on the pyrazolo[4,3-d]pyrimidine core transforms it into a versatile platform for the synthesis of diverse compound libraries.

This compound, with its two reactive chlorine atoms at positions 5 and 7, offers a gateway to introduce a variety of substituents, enabling the fine-tuning of a molecule's pharmacological properties. The methyl group at the 1-position of the pyrazole ring serves to block a potential site of metabolism and can influence the molecule's overall conformation and binding affinity.

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 5-Amino-1-methyl-1H-pyrazole-4-carboxamide B 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione A->B Urea, 180-200 °C C 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione D This compound C->D POCl3, reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Validated Approach

Step 1: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

  • To a round-bottom flask, add 5-amino-1-methyl-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).

  • Heat the mixture to 180-200 °C with stirring. The reaction mixture will become a melt.

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, at which point it will solidify.

  • Triturate the solid with hot water, filter, and wash with ethanol to afford the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

Step 2: Synthesis of this compound

  • In a fume hood, suspend 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. The reaction should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.[2]

Expected Characterization Data

While experimental spectra for this specific compound are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

Parameter Expected Value
Molecular Formula C₆H₄Cl₂N₄
Molecular Weight 203.03 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~8.2-8.4 (s, 1H, pyrazole C-H), ~4.1-4.3 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) ~155-158 (C5/C7), ~150-153 (quaternary C), ~135-138 (pyrazole C-H), ~115-118 (quaternary C), ~35-37 (N-CH₃)
Mass Spectrum (EI) m/z 202, 204 (M⁺, M⁺+2, characteristic isotopic pattern for two chlorine atoms)

Comparative Analysis: Reactivity and Strategic Advantages

The utility of this compound as a synthetic intermediate is defined by the differential reactivity of its two chlorine atoms. This allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity in SNAr Reactions

In the pyrazolo[4,3-d]pyrimidine system, the C7 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This is due to the electron-withdrawing effect of the adjacent pyrazole nitrogen atoms. This inherent regioselectivity is a significant advantage, as it allows for the controlled, stepwise introduction of different substituents.

SNAr_Reactivity A This compound B 7-Substituted Intermediate A->B Nu-H (1 eq), Base (Regioselective attack at C7) C 5,7-Disubstituted Product B->C Nu'-H (1 eq), Base (Attack at C5)

Caption: Stepwise SNAr on this compound.

Comparison with Alternative Scaffolds

While this compound is a powerful intermediate, other dichlorinated pyrazolopyrimidine isomers are also employed in drug discovery.

Intermediate Key Structural Feature Reactivity Profile & Strategic Use
This compound Pyrazolo[4,3-d] coreC7 is generally more reactive than C5, allowing for sequential functionalization. Widely used for kinase inhibitors.
5,7-Dichloropyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a] coreThe C7 position is also highly reactive, making it a key site for initial substitution.[3] This scaffold is explored for a range of kinase targets.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d] coreThe C4 position is typically the most reactive site for nucleophilic attack. This isomer is a common starting point for many kinase inhibitor programs.[4]

The choice of scaffold often depends on the specific kinase target and the desired orientation of substituents within the ATP-binding pocket. The pyrazolo[4,3-d]pyrimidine core offers a distinct vector for substituent placement compared to its isomers, which can be crucial for achieving selectivity and potency.

Application in Kinase Inhibitor Synthesis: A Workflow

The true validation of a synthetic intermediate lies in its successful application. The following workflow illustrates the use of this compound in the synthesis of a hypothetical kinase inhibitor.

Kinase_Inhibitor_Synthesis Start This compound Step1 SNAr with Amine 1 at C7 Start->Step1 Intermediate 7-Amino-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Step1->Intermediate Step2 Suzuki Coupling at C5 Intermediate->Step2 Final_Product Final Kinase Inhibitor Step2->Final_Product

Caption: Workflow for kinase inhibitor synthesis.

This workflow highlights the strategic advantage of the dichlorinated intermediate. The more reactive C7 position is first functionalized, for instance, with an amine to engage with the hinge region of a kinase. The less reactive C5 position can then be modified, often through a palladium-catalyzed cross-coupling reaction like a Suzuki coupling, to introduce a substituent that can occupy a hydrophobic pocket in the kinase active site.

Conclusion and Future Perspectives

This compound stands as a validated and highly valuable synthetic intermediate for the construction of novel bioactive molecules, particularly kinase inhibitors. Its predictable regioselectivity in SNAr reactions, coupled with the strategic placement of the N-methyl group, provides medicinal chemists with a powerful tool for lead optimization and the exploration of chemical space. While other dichlorinated pyrazolopyrimidine isomers offer alternative substitution patterns, the unique geometry of the pyrazolo[4,3-d]pyrimidine core ensures its continued relevance in the pursuit of next-generation targeted therapies. Future work in this area will likely focus on the development of more efficient and environmentally benign synthetic routes to this and related intermediates, as well as their application in the synthesis of inhibitors for novel kinase targets.

References

A Researcher's Guide to Navigating Off-Target Effects of Pyrazolo[4,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged" structure in the design of kinase inhibitors.[1][2] Its success stems from its function as a bioisostere of adenine, enabling it to cleverly mimic ATP and bind to the highly conserved hinge region of the kinase ATP-binding pocket.[1][2][3] This mimicry is the basis for the development of potent inhibitors targeting a wide array of kinases involved in cancer and other diseases, including Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Bruton's tyrosine kinase (BTK).[1][2]

However, the very feature that makes this scaffold so versatile—its interaction with the conserved ATP pocket—is also its Achilles' heel. The high degree of similarity across the ATP-binding sites of the 500+ kinases in the human kinome means that inhibitors designed for one target can inadvertently bind to and inhibit others.[4] These "off-target" effects are a critical concern in drug development and basic research. They can lead to unexpected toxicities, confound the interpretation of experimental data by masking or mimicking on-target effects, and in some cases, be harnessed for therapeutic benefit as multi-targeted agents.[1][4][5]

This guide provides an in-depth comparison of the strategies and experimental workflows used to identify, characterize, and mitigate the off-target effects of pyrazolo[4,3-d]pyrimidine-based inhibitors. We will move beyond simple protocol listings to explain the causal logic behind experimental choices, ensuring that the data you generate is both robust and reliable.

Section 1: The On-Target vs. Off-Target Dichotomy

At its core, a kinase inhibitor's utility is defined by its selectivity. An ideal inhibitor would potently modulate its intended target with surgical precision, leaving all other kinases untouched. The reality is far more complex. Most kinase inhibitors exhibit a degree of promiscuity, binding to multiple kinases with varying potencies.[6] Understanding this profile is paramount.

An off-target effect can manifest in several ways:

  • Confounding Research: A cellular phenotype observed after treatment may be incorrectly attributed to the primary target when it is actually caused by inhibition of an unknown off-target.

  • Clinical Toxicity: Inhibition of kinases essential for normal physiological functions can lead to adverse effects. For example, inhibition of certain tyrosine kinases has been linked to cardiotoxicity.[5]

  • Polypharmacology: In some instances, inhibiting multiple targets can be therapeutically advantageous, such as in the case of multi-kinase inhibitors like Dasatinib, which is effective in part due to its broad-spectrum activity.[1]

The following diagram illustrates how an inhibitor intended for a specific pathway can inadvertently affect a parallel signaling cascade through an off-target interaction.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway a Signal A b Kinase 1 (Primary Target) a->b c Substrate 1 b->c d Cellular Effect 1 (e.g., Apoptosis) c->d e Signal B f Kinase X (Off-Target) e->f g Substrate X f->g h Cellular Effect 2 (e.g., Toxicity) g->h inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor inhibitor->b On-Target Inhibition inhibitor->f Off-Target Inhibition cluster_workflow Inhibitor Selectivity Profiling Workflow biochem Step 1: In Vitro Kinase Profiling (e.g., Kinome Scan) data_analysis Step 2: Data Analysis (IC50, Selectivity Score) biochem->data_analysis target_engagement Step 3: Cellular Target Engagement (e.g., CETSA) data_analysis->target_engagement functional_assays Step 4: Cellular Functional Assays (e.g., Phospho-protein analysis) target_engagement->functional_assays validation Step 5: On-Target Validation (Rescue Experiments, Orthogonal Inhibitor) functional_assays->validation

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, fellow researchers. In our pursuit of novel therapeutics, we often work with compounds that possess high reactivity and unique bioactivity. 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is one such molecule. As a chlorinated heterocyclic compound, its structure suggests a potential for significant biological interaction, which also demands our utmost respect and caution in the laboratory.

This guide is designed to move beyond a simple checklist. It is a procedural and logistical framework built on the principles of risk assessment and chemical causality. Our goal is not just to prevent exposure but to foster a culture of intrinsic safety and scientific integrity in every step of our workflow. Let's delve into how we can handle this compound with the expertise and foresight it requires.

Part 1: Hazard Identification and Risk Assessment

Understanding the specific threats a chemical poses is the foundation of safe handling. While comprehensive toxicological data for this specific molecule is not widely published, we can synthesize a robust hazard profile from available Safety Data Sheets (SDS) for the compound and its close structural analogs.

Summary of Known Hazards:

The primary hazards associated with this compound (CAS No. 939979-32-5) and its analogs are summarized below.

Hazard StatementGHS CodeClassificationImplication for the Researcher
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)Ingestion could lead to significant illness. Accidental transfer from hand to mouth is a primary risk.
Causes skin irritationH315Skin Irritation (Category 2)Direct contact can cause redness, inflammation, or dermatitis.
Causes serious eye irritationH319Eye Irritation (Category 2A)Direct contact with eyes can cause significant, potentially painful, irritation.
May cause respiratory irritationH335Specific Target Organ Toxicity (Single Exposure)Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Source: Hazard information synthesized from supplier data sheets for CAS 939979-32-5 and analogous compounds.[1][2][3][4]

The presence of two chlorine atoms on the pyrimidine ring system is significant. Halogenated organic compounds can have complex toxicological profiles and may be persistent.[5][6][7] Therefore, we must operate under the precautionary principle, assuming the potential for hazards beyond those explicitly listed until more data becomes available.

Part 2: The Hierarchy of Controls - Your Primary Defense

Before we even consider Personal Protective Equipment (PPE), we must implement engineering and administrative controls. PPE is the last line of defense, not the first.

Engineering Controls: Designing Safety In

Your primary defense is to remove the hazard from your breathing zone.

  • Chemical Fume Hood: All handling of this compound, from weighing to preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. The airflow of the hood will pull the fine, potentially airborne powder away from you.

  • Ventilated Balance Enclosure: For weighing, a dedicated ventilated balance enclosure (also known as a powder hood) is ideal. This minimizes air currents that can disturb weighing accuracy while still providing containment.

  • Closed Systems: For larger-scale reactions, utilize closed system glassware (e.g., Schlenk lines, sealed reactors) to contain the material throughout the process.

Administrative Controls: Safe Work Practices
  • Restricted Access: Designate a specific area within the lab for handling this compound.

  • Training: Ensure all personnel have been trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS.

  • Emergency Preparedness: Keep an emergency plan readily accessible. Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[9]

Part 3: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all work involving this compound. The selection logic is based on a risk assessment of the known hazards.

PPE_Selection_Logic cluster_assessment Hazard Assessment cluster_ppe Mandatory PPE H315 H315 Skin Irritant Gloves Double Nitrile Gloves H315:h->Gloves Prevents Dermal Contact Coat Lab Coat (Knit Cuffs) H315:h->Coat Protects Skin from Spills H319 H319 Eye Irritant Goggles Splash Goggles & Face Shield H319:h->Goggles Prevents Eye Contact H335 H335 Respiratory Irritant Respirator N95 Respirator (min.) H335:h->Respirator Prevents Inhalation H302 H302 Harmful if Swallowed H302:h->Gloves Prevents Hand-to- Mouth Transfer Powder Physical Form Fine Powder Powder:h->Respirator High Risk of Aerosolization

Caption: PPE selection is directly linked to the specific hazards of the chemical.

Eye and Face Protection
  • Requirement: Chemical splash goggles are the minimum requirement.[10][11]

  • Best Practice: Due to the severe irritation potential (H319), a face shield must be worn over the chemical splash goggles , especially when handling the powder or preparing solutions where splashing is possible.[10] Safety glasses are insufficient as they do not provide a seal against fine powders or splashes.

Skin and Body Protection
  • Lab Coat: A clean, flame-resistant lab coat that buttons completely is required. Coats with knit cuffs are superior as they create a better seal with your inner gloves.

  • Clothing: Long pants and closed-toe shoes are mandatory laboratory attire and crucial for preventing skin exposure from spills.[10][12]

Hand Protection
  • Glove Selection: Since specific chemical resistance data for this compound is unavailable, a conservative approach is necessary. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[12]

  • Protocol: Double Gloving:

    • Don a pair of standard nitrile gloves as your base layer.

    • Don a second, slightly larger pair of nitrile gloves over the first.

    • Rationale: This creates an additional barrier and allows for safe removal of the contaminated outer glove without exposing your skin. If the outer glove is compromised, you can remove it and still be protected by the inner glove while you exit the contaminated area.

  • Inspection and Disposal: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination. Dispose of used gloves as hazardous waste.

Respiratory Protection
  • Requirement: Due to the H335 hazard (respiratory irritation) and the compound's solid, powdered form, respiratory protection is not optional.[13] All handling must be done in a fume hood, but as a secondary precaution:

  • Minimum Protection: A NIOSH-approved N95 disposable respirator (dust mask) is the minimum requirement when handling the powder, even within a fume hood, to protect against aerosolized particles.

  • Enhanced Protection: If there is any indication of volatility or if you are performing an operation that could generate vapors or mists (e.g., heating, sonicating), a half-mask or full-face respirator with combination organic vapor/acid gas cartridges is required.

  • Fit Testing: Use of any tight-fitting respirator requires a formal fit test and medical clearance as per your institution's EHS policy.[12]

Part 4: Operational and Disposal Plans

Integrating PPE into a step-by-step workflow ensures that safety is an active, not passive, process.

Step-by-Step Handling Protocol: Weighing and Solubilization

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal A Verify Fume Hood Certification B Don all required PPE (Goggles, Face Shield, Double Gloves, etc.) A->B C Prepare Spill Kit and Waste Containers B->C D Place balance and all equipment in hood C->D E Carefully weigh powder into a tared vessel D->E F Add solvent slowly to dissolve E->F G Wipe down all surfaces with appropriate solvent F->G H Seal primary container of chemical G->H I Remove outer gloves and dispose as waste H->I J Place contaminated wipes, gloves, etc. in solid waste bag I->J L Seal and label all waste containers J->L K Place unused material/solutions in Halogenated Liquid Waste K->L

Caption: A systematic workflow for handling the hazardous chemical.

Waste Disposal Plan

As a chlorinated organic compound, this compound requires specific waste handling.

  • Segregation is Key: Halogenated waste streams must be kept separate from non-halogenated waste.[6][7][8] This is critical for proper disposal and is often a regulatory requirement.

  • Solid Waste: All contaminated disposable materials, including gloves, weigh paper, bench paper, and used N95 respirators, must be placed in a clearly labeled, sealed hazardous waste bag for "Halogenated Solid Waste."

  • Liquid Waste: All solutions containing this compound, as well as solvent used for cleaning glassware, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[6][7]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of their chemical contents.[6][8] Do not use abbreviations.

By adhering to this comprehensive plan, we can confidently and safely advance our research while upholding the highest standards of laboratory safety. Your diligence protects not only you but your entire team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.